3,5,7-Trifluoroadamantane-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5,7-trifluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDOUHHJWRTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901862 | |
| Record name | NoName_1037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214557-89-8 | |
| Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3,5,7-Trifluoroadamantane-1-carboxylic acid, a fluorinated derivative of adamantane with significant potential in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the adamantane cage imparts unique physicochemical properties, most notably enhanced metabolic stability, making it an attractive scaffold for the development of novel therapeutics. This document details the compound's properties, outlines a robust synthetic methodology, provides an in-depth analysis of its spectroscopic characteristics, and explores its potential applications, particularly in the realm of drug discovery.
Introduction: The Adamantane Scaffold and the Impact of Fluorination
The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has been extensively utilized as a pharmacophore in drug design.[1] Its incorporation into drug candidates can enhance their lipophilicity, facilitating passage through biological membranes, including the blood-brain barrier.[1] However, the lipophilic nature of the adamantane group can also render it susceptible to metabolic degradation.[2]
A key strategy to mitigate this metabolic instability is the introduction of fluorine atoms at the bridgehead positions of the adamantane core.[2] Fluorination can block sites of oxidative metabolism without significantly altering the steric profile of the molecule. This modification leads to compounds with improved pharmacokinetic profiles, making fluorinated adamantane derivatives highly valuable building blocks in drug discovery.[2] this compound is a prime example of such a scaffold, offering a carboxylic acid handle for further chemical modification and derivatization.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [2][3] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| CAS Number | 214557-89-8 | [2][3] |
| Appearance | White crystalline powder | [3] |
| LogP (calculated) | 2.56 | [3] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the readily available 1-adamantanecarboxylic acid. The core strategy involves the sequential introduction of hydroxyl groups at the bridgehead positions, followed by deoxofluorination.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 1-adamantanecarboxylic acid.
Experimental Protocol: A Plausible Multi-step Synthesis
The following protocol is a representative procedure based on established methodologies for the hydroxylation and fluorination of adamantane derivatives.
Step 1: Synthesis of 3,5,7-Trihydroxyadamantane-1-carboxylic acid
-
To a stirred solution of 1-adamantanecarboxylic acid (1.0 eq) in a mixture of water and potassium hydroxide, add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise at a controlled temperature.
-
The reaction mixture is stirred vigorously for an extended period (24-48 hours) until the purple color of the permanganate has disappeared.
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) and acidified with a strong acid (e.g., HCl).
-
The precipitated manganese dioxide is removed by filtration.
-
The aqueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude trihydroxy acid.
-
Purification can be achieved by recrystallization.
Causality behind Experimental Choices: The use of a strong oxidizing agent like KMnO₄ in an aqueous basic solution is a standard method for the hydroxylation of the tertiary C-H bonds of the adamantane cage. The reaction proceeds via a radical mechanism. Multiple equivalents of KMnO₄ and longer reaction times are necessary to achieve tri-hydroxylation.
Step 2: Synthesis of this compound
-
To a solution of 3,5,7-trihydroxyadamantane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add an excess of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (3.0-4.0 eq) dropwise at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices: DAST and Deoxofluor are commonly used reagents for the conversion of alcohols to alkyl fluorides. The reaction proceeds via an SN2-like mechanism. An excess of the fluorinating agent is required to ensure the conversion of all three hydroxyl groups to fluorine. The reaction is performed under anhydrous conditions as these reagents are sensitive to moisture.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The protons on the adamantane cage will appear as broad multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid will be observed as a broad singlet far downfield, generally above 10 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic signals for the adamantane cage carbons, with those bearing a fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the carboxylic acid will appear in the range of 175-185 ppm. The bridgehead carbons attached to fluorine will be significantly shifted downfield compared to the unsubstituted adamantane.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will display a single resonance for the three equivalent fluorine atoms, likely as a broad singlet or a complex multiplet due to coupling with the adamantane protons. The chemical shift will be in the typical range for alkyl fluorides.
Infrared (IR) Spectroscopy
The IR spectrum will show a very broad O-H stretching band for the carboxylic acid, typically from 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be present around 1700 cm⁻¹. Additionally, strong C-F stretching bands will be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern will likely involve the loss of the carboxylic acid group (M-45) and successive losses of HF (M-20).
Applications in Drug Development
The unique properties of this compound make it a highly attractive building block for the development of new therapeutic agents.
Enhanced Metabolic Stability
As previously mentioned, the introduction of fluorine at the bridgehead positions of the adamantane scaffold effectively blocks sites of oxidative metabolism.[2] This leads to a longer in vivo half-life and improved pharmacokinetic properties of drug candidates incorporating this moiety.
Modulation of Physicochemical Properties
The trifluorination of the adamantane core increases its lipophilicity, which can enhance the ability of a drug molecule to cross cellular membranes. The carboxylic acid group provides a versatile handle for the attachment of various pharmacophores through amide or ester linkages.
Potential Therapeutic Areas
Adamantane derivatives have shown promise in a variety of therapeutic areas, including:
-
Antiviral agents: Amantadine and rimantadine are well-known antiviral drugs.[1]
-
Neurological disorders: Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease.[2]
-
Anticancer agents: Some adamantane-containing compounds have demonstrated cytotoxic activity against cancer cell lines.
The enhanced metabolic stability of this compound makes it a promising scaffold for the development of next-generation drugs in these and other therapeutic areas.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, utilizes well-established chemical transformations. The strategic placement of three fluorine atoms on the adamantane core provides a significant advantage in terms of metabolic stability, a critical parameter in the development of effective and safe pharmaceuticals. The continued exploration of this and other fluorinated adamantane derivatives is expected to yield novel drug candidates with improved therapeutic profiles.
References
- EP0870757A2 - Fluoro-substituted adamantane derivatives - Google P
-
Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Org. Synth.1964 , 44, 1. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
-
Dara, L.; et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem. Rev.2011 , 111 (12), 7739–7793. (URL: [Link])
Sources
An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid: Structure, Stereochemistry, and Synthetic Insights for Drug Discovery
Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon cage, has emerged as a privileged scaffold in drug discovery.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of pharmacophoric groups, influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties.[1] The introduction of fluorine atoms onto the adamantane core further modulates its electronic and physicochemical characteristics, such as lipophilicity and metabolic stability, making fluorinated adamantane derivatives highly attractive for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of 3,5,7-trifluoroadamantane-1-carboxylic acid, a key building block in this class, focusing on its structure, stereochemistry, and synthetic accessibility for researchers in drug development.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of a rigid hydrocarbon framework, electron-withdrawing fluorine substituents at three bridgehead positions, and a versatile carboxylic acid handle at the fourth bridgehead position.
Core Adamantane Cage:
The foundational structure is tricyclo[3.3.1.1^3,7^]decane, commonly known as adamantane.[4] This arrangement of carbon atoms is exceptionally stable and strain-free, resembling a subunit of the diamond lattice.[4] The adamantane cage itself is achiral due to its high Td symmetry.
Substitution Pattern and its Influence:
The four bridgehead (tertiary) carbons of the adamantane cage are positions 1, 3, 5, and 7. In the title compound, three of these positions are occupied by fluorine atoms, and one by a carboxylic acid group. This substitution pattern has profound effects on the molecule's properties:
-
Increased Lipophilicity: The introduction of fluorine atoms significantly enhances the lipophilicity of the molecule, a property often correlated with improved membrane permeability and bioavailability for certain drug targets.[3]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an extended half-life of drug candidates incorporating this moiety.[3]
-
Modulated Acidity: The electron-withdrawing nature of the three fluorine atoms influences the acidity (pKa) of the carboxylic acid group. A comprehensive study on fluorinated adamantane acids has assessed these physicochemical parameters, which are crucial for drug design.[5]
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [6] |
| Molecular Weight | 234.21 g/mol | [6] |
| CAS Number | 214557-89-8 | [6] |
| XLogP3 | 2.6 | [Calculated] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Table 1: Physicochemical Properties of this compound.
Stereochemistry: The Emergence of Chirality
While adamantane itself is achiral, the substitution of its four bridgehead positions with different groups can lead to the generation of a chiral molecule.[6][7] In the case of this compound, the four different substituents at the bridgehead positions are -F, -F, -F, and -COOH. However, since three of the substituents are identical, the molecule does not possess a stereocenter in the traditional sense. The molecule has C₃ᵥ symmetry, with a threefold rotational axis passing through the C1-carboxyl bond and the center of the opposing face. This symmetry renders the molecule achiral.
If, however, one of the fluorine atoms were to be replaced by a different substituent, the resulting 1-carboxy-3,5-difluoro-7-substituted adamantane would be chiral. The adamantane cage acts as a tetrahedral core, and with four different bridgehead substituents, it becomes a source of chirality.[4][7]
Synthesis and Characterization: A Practical Approach
A practical synthetic route to this compound has been developed, enabling its accessibility for research and development.[5] The general strategy involves the sequential functionalization of the adamantane bridgehead positions.
Synthetic Workflow:
The synthesis commences from adamantane-1-carboxylic acid and proceeds through a series of hydroxylation and fluorination steps. This iterative process allows for the controlled introduction of fluorine atoms at the desired bridgehead positions.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol (Exemplary):
The following protocol is a representative, step-by-step methodology based on established procedures for the synthesis of fluorinated adamantanes.[5]
Step 1: Bridgehead Hydroxylation
-
To a stirred solution of adamantane-1-carboxylic acid in a suitable solvent (e.g., aqueous tert-butanol), add potassium permanganate (KMnO₄) portion-wise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture and extract the product with an organic solvent.
-
Purify the resulting hydroxyadamantane carboxylic acid by column chromatography or recrystallization.
Step 2: Deoxofluorination
-
Dissolve the hydroxyadamantane carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath and add diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography to yield the monofluorinated product.
Steps 3 & 4: Iterative Hydroxylation and Fluorination
Repeat the hydroxylation and fluorination steps sequentially to introduce the second and third fluorine atoms at the remaining bridgehead positions.
Characterization:
The structure and purity of this compound are confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the adamantane cage.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carboxyl carbon, the fluorinated bridgehead carbons (with C-F coupling), the non-fluorinated bridgehead carbon, and the methylene carbons. Long-range fluorine-mediated electronic effects can be observed in the chemical shifts.[5]
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance, confirming the equivalence of the three fluorine atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band characteristic of a carboxylic acid, a strong C=O stretching absorption, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides definitive proof of the three-dimensional structure in the solid state, confirming bond lengths, bond angles, and the overall molecular conformation.[5]
Applications in Drug Development
The unique properties of this compound make it a valuable building block for the design of novel therapeutic agents. The carboxylic acid group serves as a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
Figure 2: The role of this compound in drug discovery.
The trifluoroadamantyl moiety can be employed to:
-
Enhance CNS Penetration: The increased lipophilicity can facilitate crossing the blood-brain barrier for CNS-targeted drugs.
-
Improve Metabolic Stability: The resistance of the C-F bonds to metabolism can lead to improved pharmacokinetic profiles.
-
Fine-tune Receptor Binding: The rigid scaffold allows for the precise positioning of functional groups to optimize interactions with biological targets.
Conclusion
This compound represents a sophisticated and highly valuable building block for medicinal chemists. Its well-defined three-dimensional structure, coupled with the advantageous properties conferred by trifluorination, provides a powerful tool for the design of next-generation therapeutics. A thorough understanding of its structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is essential for harnessing its full potential in drug discovery and development.
References
-
Alle, T., Joyasawal, S., Oukoloff, K., Long, K., Owyang, Z., Francisco, K. R., Cahard, D., Huryn, D. M., & Ballatore, C. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12036142, this compound. [Link]
-
ResearchGate. (n.d.). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. [Link]
-
Chemistry Stack Exchange. (n.d.). Chirality of substituted adamantanes. [Link]
-
Raber, D. J., Fort, R. C., Wiskott, E., Woodworth, C. W., Schleyer, P. v. R., Weber, W., & Stetter, H. (1972). Bridgehead Adamantane Carbonium Ion Reactivities. Journal of the American Chemical Society, 94(14), 4937–4942. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
National Institutes of Health. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Defense Technical Information Center. (n.d.). Fluorine-19 Nuclear Magnetic Resonance. [Link]
-
ResearchGate. (n.d.). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]
-
SpectraBase. (n.d.). 1,3,5-Trifluoro-adamantane. [Link]
-
ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]
-
Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. [Link]
-
University of Brighton. (n.d.). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. [Link]
-
National Institute of Standards and Technology. (n.d.). Adamantane-1-carboxylic acid. [Link]
-
Semantic Scholar. (n.d.). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-5,7-bis(methoxycarbonyl)adamantane-1-carboxylic acid 3a and its N-protected forms 4 and 5. [Link]
-
CNKI. (n.d.). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bldpharm.com [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
3,5,7-Trifluoroadamantane-1-carboxylic acid molecular weight and formula
An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Convergence of a Rigid Scaffold and a Strategic Element
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Success often hinges on the strategic combination of molecular scaffolds and key functional groups. The adamantane cage, a rigid, lipophilic, and metabolically stable hydrocarbon, has long been recognized as a "privileged" scaffold in drug design, serving as the core of approved drugs for indications ranging from viral infections to neurological disorders.[1][2][3] The strategic incorporation of fluorine, the most electronegative element, is another cornerstone of contemporary drug design, capable of profoundly modulating a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[4][5][6][7][8]
This guide focuses on this compound, a molecule that embodies the powerful synergy of these two design principles. By decorating the three tertiary bridgehead positions of the adamantane-1-carboxylic acid core with fluorine atoms, a unique building block is created. This trifluorination not only influences the molecule's intrinsic properties but also offers a valuable tool for researchers and drug development professionals seeking to overcome challenges in pharmacokinetics and pharmacodynamics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significance as a scaffold in the development of next-generation therapeutics.
Core Molecular and Physicochemical Properties
This compound is a crystalline solid whose defining feature is the symmetric placement of three fluorine atoms on the bridgehead carbons (C3, C5, and C7) opposite the carboxylic acid group at C1. This substitution pattern has significant electronic and steric consequences.
Molecular Formula and Weight
The fundamental identifiers for this compound are its molecular formula and weight, which are essential for any quantitative experimental work.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [9][10] |
| Molecular Weight | 234.21 g/mol | [9][10] |
| CAS Number | 214557-89-8 | [9] |
| IUPAC Name | This compound | [10][11] |
Impact of Trifluorination on Physicochemical Parameters
The introduction of three highly electronegative fluorine atoms induces a strong cumulative electron-withdrawing effect that propagates through the rigid sigma-bond framework of the adamantane cage. This significantly impacts properties crucial for drug design, such as acidity (pKa) and lipophilicity (log P). Research into fluorinated adamantanes has shown that sequential fluorination at the bridgehead positions systematically alters these parameters.[12] While specific experimental values for the trifluoro derivative were not detailed in the available literature, the trend suggests a notable increase in acidity of the carboxylic acid group and a modulation of its lipophilicity compared to the non-fluorinated parent compound, adamantane-1-carboxylic acid.[12]
| Computed Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [9][10] |
| LogP | 2.5637 | [9] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires the sequential and selective functionalization of the adamantane bridgehead positions. A practical and effective route involves an iterative sequence of oxidation followed by deoxyfluorination.[12]
Synthetic Workflow Overview
The general strategy begins with adamantane-1-carboxylic acid and proceeds through mono- and di-fluorinated intermediates. The core transformation at each step is the conversion of a bridgehead C-H bond to a C-F bond via a hydroxyl intermediate.
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid (CAS Number 214557-89-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Adamantanes in Modern Chemistry
Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has carved a significant niche in medicinal chemistry and materials science. Its unique three-dimensional structure provides an ideal scaffold for the precise spatial arrangement of functional groups, influencing a molecule's steric profile and physicochemical properties. The strategic introduction of fluorine atoms onto the adamantane core, as seen in 3,5,7-Trifluoroadamantane-1-carboxylic acid, further enhances its utility. Fluorination is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical identity, synthesis, safety, and potential applications of this compound, a valuable building block for the development of novel therapeutics and advanced materials.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a polycyclic aliphatic carboxylic acid. The adamantane cage provides a rigid, non-aromatic core, while the trifluorination at the bridgehead positions significantly alters the electronic properties and lipophilicity of the molecule.
Nomenclature and Identifiers
| Property | Value |
| CAS Number | 214557-89-8[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₁₃F₃O₂[2] |
| Molecular Weight | 234.21 g/mol [1][2] |
| Synonyms | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3,5,7-trifluoro-[2] |
| SCHEMBL960223 | |
| AKOS005762891 | |
| DB-066519 |
Physicochemical Data (Computed)
The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | PubChem[1], ChemScene[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1], ChemScene[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1], ChemScene[2] |
| Complexity | 322 | PubChem[1] |
Section 2: Synthesis and Chemical Reactivity
The synthesis of polyfluorinated adamantanes requires specialized methods due to the high stability of the adamantane cage. A practical route to this compound has been described, involving a sequential introduction of fluorine atoms.
Synthetic Pathway Overview
A reported method for the synthesis of this compound involves a multi-step process starting from adamantane-1-carboxylic acid. The key steps include:
-
Bridgehead Hydroxylation: Potassium permanganate-mediated hydroxylation is used to introduce hydroxyl groups at the bridgehead positions (3, 5, and 7) of the adamantane core.
-
Fluorination: The hydroxyl groups are subsequently replaced with fluorine atoms using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3] This sequential approach allows for the controlled introduction of fluorine at the desired positions.
Caption: Relationship between properties and potential applications.
Section 4: Safety and Handling
Comprehensive safety data for this compound is limited. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
-
Hazard Statements:
Precautionary Statements
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P264: Wash skin thoroughly after handling. [1] * P271: Use only outdoors or in a well-ventilated area. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [1] * P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] * P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
-
Storage:
Recommended Handling Procedures
Given the irritant nature of this compound, the following handling procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Section 5: Conclusion and Future Outlook
This compound is a strategically important building block in the field of medicinal chemistry and materials science. Its rigid, trifluorinated adamantane core offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity. While specific biological data for this compound remains to be fully elucidated in the public domain, its potential as a precursor for a wide range of bioactive molecules is clear. Researchers in drug discovery can leverage this compound to synthesize novel derivatives with potentially enhanced pharmacological profiles. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of molecules like this compound are expected to grow, paving the way for new innovations in therapeutics and beyond.
References
- ResearchGate. (2025, August 5). Facile synthesis of 3-(trifluoromethyl)adamantane derivatives.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56, 1400-1410.
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
PubMed. (2015, March 2). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
PubMed. (n.d.). Comparison of the toxicokinetics between perfluorocarboxylic acids with different carbon chain length. Retrieved from [Link]
-
PubMed. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Retrieved from [Link]
-
DTIC. (1992, January 24). Hepatic Metabolism of Perfluorinated Carboxylic Acids and Polychlorotrifluoroethylene: A Nuclear Magnetic Resonance Investigation. Retrieved from [Link]
-
PubMed. (2015, August 28). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Retrieved from [Link]
-
PubMed. (2020, October 8). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]
- ResearchGate. (2025, August 6). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
-
The Wheelock Laboratory. (n.d.). Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Retrieved from [Link]
- ResearchGate. (2025, October 17). Antiviral, Antibacterial, Antifungal, and Cytotoxic Silver(I) BioMOF Assembled from 1,3,5-Triaza-7-Phoshaadamantane and Pyromellitic Acid.
- ResearchGate. (2025, December 1). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes.
- ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of new adamantane derivatives I.
-
PubMed Central. (2025, January 11). Exploiting the Carboxylate-Binding Pocket of β-Lactamase Enzymes using a Focused DNA-Encoded Chemical Library. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
Sources
The Lipophilic Bullet Reloaded: A Technical Guide to the Biological Activity of Fluorinated Adamantane Derivatives
Introduction: The Adamantane Advantage and the Fluorine Factor
Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has long captured the attention of medicinal chemists. Its unique cage-like structure provides a robust scaffold that can be functionalized to interact with various biological targets.[1][2][3] The inherent lipophilicity of the adamantane core often enhances the bioavailability of drug candidates, facilitating their passage through biological membranes.[2][3] Amantadine and its derivative rimantadine, two of the earliest adamantane-based drugs, were initially developed as antiviral agents against Influenza A and have paved the way for the exploration of adamantane derivatives in a wide range of therapeutic areas.[2][4]
The strategic incorporation of fluorine into drug molecules has become a powerful tool in medicinal chemistry.[5][6][7] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity.[5][6][7] The introduction of fluorine can block sites of metabolism, leading to an extended half-life, and can alter the electronic properties of a molecule to fine-tune its interaction with biological targets.[5][7] This guide provides an in-depth technical exploration of the biological activities of fluorinated adamantane derivatives, focusing on their applications in antiviral, anticancer, and central nervous system (CNS) disorders. We will delve into the rationale behind their design, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Antiviral Activity: Beyond the M2 Proton Channel
The antiviral activity of adamantane derivatives is historically linked to the inhibition of the M2 proton channel of the influenza A virus.[8][9] Amantadine and rimantadine function by blocking this channel, which is crucial for the uncoating of the virus within the host cell.[8][9] However, the emergence of resistant strains, particularly those with the S31N mutation in the M2 protein, has rendered these drugs largely ineffective.[8] This challenge has spurred the development of new adamantane derivatives, including fluorinated analogs, with the aim of overcoming resistance and expanding their antiviral spectrum.
Mechanism of Action of Fluorinated Adamantane Antivirals
While some newer adamantane derivatives still target the M2 channel, including mutant forms, others exhibit antiviral activity through alternative mechanisms.[10] Fluorination can play a key role in enhancing the potency and broadening the spectrum of these compounds. For instance, the introduction of fluorine can alter the binding affinity of the adamantane scaffold to the M2 channel or other viral targets.[11]
Some proposed mechanisms for adamantane derivatives, which may be enhanced by fluorination, include:
-
Inhibition of viral entry: Some analogs may interfere with the fusion of the viral envelope with the host cell membrane by increasing the pH of endosomes, thereby inhibiting the action of host cell proteases like Cathepsin L.[12]
-
Disruption of viral assembly: Certain lipophilic adamantane derivatives have been shown to disrupt the colocalization of the viral M2 and M1 proteins, which is essential for the assembly and budding of new virions.[10]
-
Activity against other viruses: Adamantane derivatives have shown in vitro activity against a range of viruses beyond influenza, including coronaviruses (such as SARS-CoV-1 and HCoV-229E), flaviviruses (like Dengue and Zika virus), and others.[11][12][13][14] The precise mechanisms against these viruses are still under investigation but may involve interference with viral ion channels or other critical viral proteins.[12]
Experimental Workflow for Antiviral Screening
A typical workflow for evaluating the antiviral activity of novel fluorinated adamantane derivatives is outlined below.
Caption: A generalized workflow for the preclinical evaluation of novel antiviral compounds.
Step-by-Step Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.
-
Virus Infection: After 24 hours, remove the growth medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Compound Treatment: Following infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the fluorinated adamantane derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., a known antiviral drug) should be included.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells.
-
Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with a crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) is then determined.
Anticancer Activity: A Multifaceted Approach
The lipophilic nature of the adamantane scaffold makes it an attractive moiety for the design of anticancer agents, as it can facilitate penetration into cancer cells.[1] Fluorination can further enhance the anticancer potential by improving metabolic stability and modulating interactions with cancer-specific targets.[15]
Mechanisms of Anticancer Action
Fluorinated adamantane derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Many adamantane-based compounds have been found to induce programmed cell death in cancer cells. This can be triggered by the dissipation of the mitochondrial membrane potential and the increased production of reactive oxygen species (ROS).[15]
-
Targeting Specific Proteins: Some derivatives have been designed to target specific proteins that are overexpressed or play a critical role in cancer cell proliferation and survival. For example, fluorophenyl adamantane derivatives have shown activity against a panel of cancer cell lines, with predictions suggesting AKT1 as a potential target.[1]
-
Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in many types of tumors. Novel adamantane-based compounds have been synthesized as potential sigma-2 receptor ligands, with cytotoxic effects observed in cancer cell lines expressing this receptor.[1]
Structure-Activity Relationship (SAR) Insights
Studies on fluorophenyl adamantane derivatives have provided valuable insights into their structure-activity relationships. For instance, the nature of the substituent on the adamantane core can significantly impact anticancer potency. In one study, cyclohexyl ethyl and propoxy-tetrahydropyran derivatives displayed the highest anticancer activity among the tested compounds.[1]
| Compound Type | Key Structural Feature | Observed Activity | Potential Target | Reference |
| Fluorophenyl Adamantane Derivatives | Cyclohexyl ethyl or propoxy-tetrahydropyran substituent | High anticancer activity across multiple cancer cell lines | AKT1 | [1] |
| Adamantyl Isothiourea Derivatives | Isothiourea moiety | Potent activity against hepatocellular carcinoma | Not specified | [1] |
| Adamantane-based Sigma-2 Receptor Ligands | Designed to bind to the sigma-2 receptor | Cytotoxicity in cancer cell lines expressing the sigma-2 receptor | Sigma-2 Receptor | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HuTu-80) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated adamantane derivatives for 24-48 hours. Include a vehicle control and a positive control (e.g., 5-fluorouracil).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, representing the concentration that inhibits 50% of cell growth, is then determined.
Central Nervous System (CNS) Applications: Modulating Neurotransmission
Adamantane derivatives have a significant history in the treatment of CNS disorders. Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is approved for the treatment of moderate-to-severe Alzheimer's disease.[16][17] The rationale for fluorinating memantine and other CNS-active adamantane derivatives is to improve their pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and a better side-effect profile.[5][18][19]
Mechanism of Action in the CNS
The primary mechanism of action for many CNS-active adamantane derivatives is the modulation of glutamatergic neurotransmission through the blockade of NMDA receptors.[16] Memantine is an uncompetitive, open-channel blocker with rapid off-rate kinetics, which allows it to preferentially block the excessive, tonic activation of extrasynaptic NMDA receptors associated with excitotoxicity, while preserving the normal synaptic transmission necessary for cognitive function.[16]
Fluorinated derivatives of memantine, such as fluoroethylnormemantine (FENM), have been developed and investigated for their neuroprotective potential.[20][21] FENM has been shown to have symptomatic anti-amnesic effects in animal models of Alzheimer's disease, with some studies suggesting a superior efficacy and a better safety profile compared to memantine.[20] FENM has also been observed to prevent Aβ-induced memory deficits, oxidative stress, inflammation, and apoptosis.[20]
Caption: Simplified diagram of NMDA receptor modulation by fluorinated adamantane derivatives.
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: Place a mouse in the light compartment. When the mouse enters the dark compartment, deliver a mild electric foot shock.
-
Drug Administration: Administer the fluorinated adamantane derivative (e.g., FENM) or vehicle control at a specified time before or after the acquisition trial.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A longer latency to enter the dark compartment in the drug-treated group compared to the control group indicates an improvement in memory retention.
Future Perspectives and Conclusion
The strategic fluorination of adamantane derivatives represents a promising avenue for the development of novel therapeutics with enhanced biological activity. The unique properties of fluorine can be leveraged to overcome challenges such as drug resistance in antiviral therapy, to improve the potency and selectivity of anticancer agents, and to fine-tune the pharmacological profile of CNS-active drugs.
Future research in this area will likely focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at a molecular level will facilitate the design of more potent and selective drugs.
-
Expanding the therapeutic applications: The diverse biological activities observed for fluorinated adamantane derivatives suggest that their potential may extend to other disease areas, such as inflammatory and metabolic disorders.[22]
-
Development of novel synthetic methodologies: Efficient and selective methods for the synthesis of complex fluorinated adamantane structures will be crucial for exploring a wider chemical space.[23][24][25]
References
-
Alamri, M. A. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]
-
Scarpelli, R., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. PubMed Central - NIH. [Link]
-
Banister, S. D., et al. (2024). Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA. PubMed. [Link]
- (n.d.). DK0870757T3 - Fluorine-substituted adamantane derivatives.
-
Maurice, T., et al. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. PubMed. [Link]
-
Chen, B. K., et al. (2021). Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits. PubMed. [Link]
-
Chayrov, R., et al. (2019). Memantine derivatives with potential neuroprotective effect: Synthesis and biological activity. iMedPub. [Link]
-
Mykhailiuk, P. K. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]
-
Chen, B. K., et al. (2021). Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits. PMC - NIH. [Link]
-
Alamri, M. A. (n.d.). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Semantic Scholar. [Link]
-
(n.d.). Rimantadine derivatives with antiviral activity against flaviviruses and rimantadine-resistant strain of influenza A virus. ResearchGate. [Link]
-
Adejare, A. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. [Link]
-
Al-Kuraishy, H. M., et al. (n.d.). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]
-
Wang, J., et al. (n.d.). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. NIH. [Link]
-
Van der Verren, S. E., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. [Link]
-
(n.d.). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC - NIH. [Link]
-
Urumova, V., et al. (n.d.). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. MDPI. [Link]
-
(n.d.). List of Adamantane antivirals. Drugs.com. [Link]
-
Sławiński, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PMC - PubMed Central. [Link]
-
(n.d.). Structure activity relationship of adamantane compounds. ResearchGate. [Link]
-
Wanka, L., et al. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]
-
Zborovskii, Y. V., et al. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
-
(n.d.). Synthesis and antiviral activity of metabolites of rimantadine. PubMed. [Link]
-
Sławiński, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Ojima, I., et al. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. NIH. [Link]
-
Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. eGrove - University of Mississippi. [Link]
-
Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]
-
(2013). Biological activity of adamantane analogues. ResearchGate. [Link]
-
(2025). Novel method to synthesise valuable fluorinated drug compounds. NUS News. [Link]
-
(n.d.). In Vitro Inhibition of Zika Virus Replication with Amantadine and Rimantadine Hydrochlorides. MDPI. [Link]
-
Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. PubMed. [Link]
-
(n.d.). Structure activity relationship. ResearchGate. [Link]
-
(n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]
-
Shokova, É. A., & Kovalev, V. V. (2016). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives (A Review). Pharmaceutical Chemistry Journal. [Link]
-
(1985). Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. PubMed. [Link]
-
Papahatjis, D. P., et al. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 8. Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of Adamantane antivirals - Drugs.com [drugs.com]
- 10. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Memantine Derivatives as Multitarget Agents in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imedpub.com [imedpub.com]
- 18. DK0870757T3 - Fluorine-substituted adamantane derivatives - Google Patents [patents.google.com]
- 19. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]
The Adamantane Scaffold: A Three-Dimensional Advantage in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon scaffold, has carved a unique and enduring niche in the landscape of medicinal chemistry. First identified in crude oil in 1933, its journey from a chemical curiosity to a privileged pharmacophore is a testament to its remarkable physicochemical properties.[1][2] This guide provides a comprehensive exploration of the adamantane moiety in drug design, delving into its fundamental characteristics, strategic applications, and the synthetic and analytical methodologies that underpin its use. We will examine how the unique geometry and lipophilicity of adamantane are leveraged to enhance drug efficacy, modulate pharmacokinetics, and unlock novel therapeutic opportunities. Through an analysis of established adamantane-containing drugs and emerging candidates, this document will serve as a technical resource for scientists seeking to harness the power of this distinctive molecular framework.
The Adamantane Advantage: Core Physicochemical Properties and Their Therapeutic Implications
The utility of adamantane in drug design stems from a confluence of unique structural and physical properties that differentiate it from common aromatic and aliphatic moieties.[1][3][4]
A Lipophilic Bullet for Enhanced Bioavailability and CNS Penetration
Adamantane is inherently lipophilic, a characteristic often quantified by its contribution to the partition coefficient (logP) of a molecule.[1][5] The incorporation of an adamantyl group can significantly increase a compound's lipophilicity, which can be a critical factor for oral bioavailability and penetration of the blood-brain barrier (BBB).[1][6] This property has been instrumental in the development of drugs targeting the central nervous system (CNS).[5][7][8] For instance, the adamantane moiety in memantine contributes to its ability to cross the BBB and exert its effects as an NMDA receptor antagonist in the treatment of Alzheimer's disease.[7][9][10]
Unparalleled Rigidity and Three-Dimensionality
Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid, strain-free structure with a distinct three-dimensional geometry.[10][11][12] This rigidity can be advantageous in several ways:
-
Precise Pharmacophore Positioning: The fixed spatial arrangement of substituents on the adamantane scaffold allows for the precise orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.[1][3][4]
-
Exploring Unconventional Binding Pockets: The bulky, spherical nature of adamantane enables it to interact favorably with hydrophobic pockets in proteins that may not be well-suited for flatter aromatic systems, effectively allowing drug designers to "escape the flatland" of traditional drug discovery.[1][3][4]
-
Reduced Conformational Entropy upon Binding: The pre-organized nature of the adamantane scaffold can lead to a smaller entropic penalty upon binding to a target, potentially increasing binding affinity.
Metabolic Stability and Pharmacokinetic Modulation
The carbon-hydrogen bonds of the adamantane nucleus are exceptionally strong and sterically hindered, rendering the cage highly resistant to metabolic degradation by cytochrome P450 enzymes.[10] This inherent metabolic stability can:
-
Increase Drug Half-Life: By protecting the parent molecule from rapid metabolism, the adamantane moiety can extend its plasma half-life, potentially leading to less frequent dosing regimens.[1]
-
Shield Vulnerable Functional Groups: When positioned strategically, the bulky adamantane group can act as a metabolic shield, protecting adjacent, more labile functional groups from enzymatic attack.[11]
The following table summarizes the key physicochemical properties of adamantane and their implications in drug design:
| Property | Description | Implication in Drug Design |
| Lipophilicity | High affinity for non-polar environments. | Enhanced oral bioavailability, increased penetration of the blood-brain barrier.[1][6] |
| Rigidity | Fused cyclohexane rings in a strain-free chair conformation. | Precise positioning of pharmacophores, reduced conformational entropy upon binding.[10][11][12] |
| Three-Dimensionality | Diamondoid cage structure. | Access to unique, non-planar binding pockets in target proteins.[1][3][4] |
| Metabolic Stability | Resistance to enzymatic degradation. | Increased drug half-life, protection of labile functional groups.[10] |
Adamantane in Action: A Survey of Therapeutic Applications
The unique properties of the adamantane scaffold have been successfully exploited in a diverse range of therapeutic areas.
Antiviral Agents: The Genesis of Adamantane in Medicine
The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine (1-aminoadamantane) against the influenza A virus.[2][5][11] Amantadine and its derivative, rimantadine, function by blocking the M2 proton channel of the virus, which is essential for viral uncoating and replication.[13][14][15][16]
Experimental Workflow: M2 Proton Channel Inhibition Assay
This workflow outlines a conceptual approach to assessing the inhibitory activity of adamantane derivatives against the influenza A M2 proton channel.
Caption: Workflow for M2 proton channel inhibition assay.
Neurodegenerative Diseases: Modulating CNS Targets
The lipophilicity and ability to cross the BBB have made adamantane derivatives valuable tools in the fight against neurodegenerative diseases.[17][18][19]
-
Memantine: As a non-competitive NMDA receptor antagonist, memantine is used to treat moderate-to-severe Alzheimer's disease.[7][9][10] Its mechanism involves blocking the pathological overactivation of NMDA receptors while preserving their normal physiological function.[14]
-
Amantadine in Parkinson's Disease: Serendipitously discovered to have anti-parkinsonian effects, amantadine is used to treat symptoms of Parkinson's disease, likely through its action as an NMDA receptor antagonist and by promoting dopamine release.[13][14][18]
Diabetes: Targeting Enzymes with Precision
The rigid adamantane scaffold has been incorporated into enzyme inhibitors to enhance their potency and pharmacokinetic profiles.
-
Saxagliptin and Vildagliptin: These dipeptidyl peptidase-4 (DPP-4) inhibitors are used for the treatment of type 2 diabetes.[2][9] The adamantane moiety in these drugs plays a crucial role in their binding to the S1 hydrophobic pocket of the DPP-4 enzyme, contributing to their high potency and selectivity.[12]
Signaling Pathway: DPP-4 Inhibition in Glucose Homeostasis
This diagram illustrates the mechanism of action of adamantane-containing DPP-4 inhibitors.
Caption: Mechanism of DPP-4 inhibitors in glucose control.
Synthetic Strategies for Adamantane Functionalization
The chemical inertness of the adamantane core presents both a challenge and an opportunity in synthetic chemistry.[10] While harsh conditions are often required for its functionalization, this also allows for selective modifications at other parts of a molecule without affecting the adamantane cage.
Bridgehead Functionalization: The Gateway to Adamantane Derivatives
The tertiary carbons at the bridgehead positions (1, 3, 5, and 7) are the most reactive sites on the adamantane scaffold.
Step-by-Step Protocol: Synthesis of 1-Bromoadamantane
This is a foundational reaction for the synthesis of many adamantane derivatives.
-
Reactants: Adamantane, bromine, and a Lewis acid catalyst (e.g., AlBr₃).
-
Reaction Vessel: A round-bottom flask equipped with a reflux condenser and a dropping funnel, protected from moisture.
-
Procedure: a. Dissolve adamantane in an excess of bromine. b. Carefully add the Lewis acid catalyst portion-wise. c. Heat the reaction mixture to reflux for several hours. d. Monitor the reaction progress by gas chromatography (GC). e. Upon completion, cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to destroy excess bromine. f. Extract the product with a suitable organic solvent (e.g., dichloromethane). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or sublimation to yield 1-bromoadamantane.
The resulting 1-bromoadamantane is a versatile intermediate that can be converted to a wide range of functional groups via nucleophilic substitution reactions.
C-H Activation: A Modern Approach to Adamantane Functionalization
Recent advances in C-H activation chemistry have provided more direct and efficient methods for functionalizing the adamantane scaffold, including at the secondary (bridge) positions.[10] These methods often employ transition metal catalysts to selectively introduce new C-C or C-heteroatom bonds.
Analytical Characterization of Adamantane Compounds
The unique structure of adamantane derivatives necessitates a combination of analytical techniques for their unambiguous characterization.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the number and connectivity of protons. ¹³C NMR is particularly useful for confirming the carbon skeleton and the position of substituents. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structure elucidation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., -OH, -NH₂, C=O) attached to the adamantane core. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of crystalline adamantane derivatives, confirming the stereochemistry and conformation. |
Challenges and Future Directions
Despite its successes, the use of adamantane in drug design is not without its challenges.
-
Drug Resistance: The emergence of adamantane-resistant strains of influenza A, due to mutations in the M2 protein, has limited the clinical utility of amantadine and rimantadine for this indication.[5][10]
-
Solubility: The high lipophilicity of adamantane can sometimes lead to poor aqueous solubility, posing formulation challenges.[10]
-
Toxicity: While generally well-tolerated, some adamantane derivatives can exhibit CNS-related side effects.
Future research in this area is likely to focus on:
-
Novel Adamantane Hybrids: Combining the adamantane scaffold with other pharmacophores to create multi-target drugs with improved efficacy and resistance profiles.[10]
-
Adamantane in Drug Delivery: Utilizing adamantane's properties to develop novel drug delivery systems, such as adamantane-functionalized nanoparticles and liposomes for targeted therapy.[11][20][21]
-
Computational Approaches: Employing computational modeling and machine learning to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel adamantane derivatives and guide their design.[10]
Conclusion
The adamantane cage continues to be a valuable and versatile scaffold in modern drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides medicinal chemists with a powerful tool to address a wide range of therapeutic challenges. A thorough understanding of its fundamental properties, coupled with innovative synthetic and analytical approaches, will undoubtedly lead to the development of the next generation of adamantane-based therapeutics.
References
- Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
- Amantadine. Wikipedia.
- Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
- What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle.
- Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs.
- Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar.
- Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.
- List of Adamantane antivirals. Drugs.com.
- A Comparative Guide to the Synthesis of Adamantane Derivatives. Benchchem.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Adamantane-containing drug delivery systems. Pharmacia.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate.
- Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. ResearchGate.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate.
- Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. PubMed.
- The Role of Adamantane Derivatives in Modern Drug Discovery. [No Source Found].
- Unlocking therapeutic potential: the role of adamantane in drug discovery. CoLab.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
- Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed Central.
- Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. [No Source Found].
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
- New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in R
- Novel adamantane derivatives as multifunctional neuroprotective agents. UWCScholar.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications.
- Adamantane. Wikipedia.
- Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies. NIH.
- Adamantane-containing drug delivery systems. Pharmacia.
Sources
- 1. connectsci.au [connectsci.au]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking therapeutic potential: the role of adamantane in drug discovery | CoLab [colab.ws]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Amantadine - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurodegenerativejournal.com [neurodegenerativejournal.com]
- 20. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
The Strategic Introduction of Fluorine: A Technical Guide to 3,5,7-Trifluoroadamantane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane scaffold, a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon, has long captured the attention of medicinal and materials chemists. Its unique architecture offers a robust platform for the development of novel therapeutics and advanced materials. The strategic introduction of fluorine atoms onto this framework can dramatically alter its physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and influencing electronic characteristics. This guide provides an in-depth review of 3,5,7-trifluoroadamantane-1-carboxylic acid, a key building block in the design of next-generation functional molecules. We will delve into its synthesis, explore its distinct properties, and discuss its current and potential applications, offering a comprehensive resource for researchers seeking to leverage the power of fluorinated adamantanes.
The Adamantane Cage: A Foundation of Rigidity and Lipophilicity
Adamantane's rigid, strain-free, and highly symmetric structure makes it an attractive scaffold in drug design.[1] This diamondoid cage can serve as a lipophilic "bullet," facilitating passage through biological membranes and enhancing interactions with hydrophobic pockets in target proteins.[2] Furthermore, its three-dimensional nature allows for precise spatial orientation of functional groups, a critical aspect in the design of potent and selective bioactive molecules.[3]
The functionalization of adamantane at its bridgehead positions has paved the way for a diverse array of derivatives with tailored properties.[4] Among the various modifications, the introduction of fluorine has emerged as a particularly powerful strategy.
The Impact of Fluorination: Enhancing the Adamantane Scaffold
Fluorine, the most electronegative element, imparts unique properties when incorporated into organic molecules. In the context of adamantane, trifluorination at the 3, 5, and 7 positions leads to significant changes in:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of drug candidates.[5]
-
Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets.[5]
-
Acidity: The electron-withdrawing nature of fluorine atoms can significantly impact the acidity of the carboxylic acid group, influencing its ionization state at physiological pH.[6]
-
Conformational Effects: The introduction of fluorine can induce subtle conformational changes that may optimize interactions with biological targets.
These modifications make this compound a highly valuable building block for the synthesis of novel pharmaceuticals and advanced materials.
Synthesis of this compound: A Stepwise Approach
A practical and scalable synthesis of this compound has been developed, employing a sequential hydroxylation and deoxyfluorination strategy.[6][7] This multi-step process allows for the controlled introduction of fluorine atoms at the bridgehead positions of the adamantane core.
Synthetic Pathway Overview
The synthesis commences with the commercially available 3-hydroxyadamantane-1-carboxylic acid and proceeds through a series of oxidation and fluorination steps to yield the desired trifluorinated product.[5][7]
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures.[6][7]
Step 1: Synthesis of 3-Fluoroadamantane-1-carboxylic acid
-
To a solution of 3-hydroxyadamantane-1-carboxylic acid in a suitable solvent (e.g., dichloromethane), add diethylaminosulfur trifluoride (DAST) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3,5-Difluoroadamantane-1-carboxylic acid
-
Dissolve 3-fluoroadamantane-1-carboxylic acid in a mixture of acetic acid and water.
-
Add potassium permanganate (KMnO₄) portion-wise to the solution at room temperature.
-
Heat the reaction mixture and stir until the purple color disappears.
-
Cool the mixture and quench with a solution of sodium bisulfite.
-
Extract the product with an appropriate organic solvent.
-
Dry, filter, and concentrate the organic extracts.
-
The resulting 3-fluoro-5-hydroxyadamantane-1-carboxylic acid is then subjected to a second DAST fluorination step, similar to Step 1, to yield 3,5-difluoroadamantane-1-carboxylic acid.
Step 3: Synthesis of this compound
-
Following the same procedure as in Step 2, 3,5-difluoroadamantane-1-carboxylic acid is hydroxylated using potassium permanganate to yield 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid.
-
This intermediate is then fluorinated with DAST, requiring higher temperatures and longer reaction times due to the increased electron-withdrawing nature of the two existing fluorine atoms, to afford the final product, this compound.[7]
Physicochemical Properties
The introduction of three fluorine atoms significantly alters the physicochemical properties of the adamantane-1-carboxylic acid core.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [8] |
| Molecular Weight | 234.21 g/mol | [8] |
| Melting Point | 198-199 °C | [7] |
| CAS Number | 214557-89-8 | [8] |
The progressive fluorination also leads to a predictable increase in the ¹⁹F NMR chemical shifts of the corresponding amines, indicating a significant electronic effect of the fluorine atoms on the adamantane framework.[6]
Applications in Research and Development
The unique properties of this compound make it a valuable building block in several areas of research, particularly in drug discovery and materials science.
Medicinal Chemistry and Drug Discovery
The adamantane moiety is a well-established pharmacophore, and its fluorination can enhance drug-like properties.[1][2] this compound can be used to synthesize a variety of derivatives with potential therapeutic applications:
-
Enzyme Inhibitors: The rigid, lipophilic nature of the trifluoroadamantyl group makes it an excellent candidate for targeting the active sites of enzymes. For example, ureas derived from fluorinated adamantanes have been investigated as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases and inflammation.[9]
-
Antiviral Agents: Adamantane derivatives, such as amantadine, have a history as antiviral drugs. The introduction of fluorine can improve the metabolic stability and pharmacokinetic profile of new antiviral candidates.
-
CNS-Targeting Agents: The increased lipophilicity imparted by the trifluoroadamantyl group can facilitate penetration of the blood-brain barrier, making it a useful scaffold for the development of drugs targeting the central nervous system.
Caption: Derivatization of this compound.
Materials Science
The rigidity and thermal stability of the adamantane core, enhanced by fluorination, make this molecule an interesting building block for advanced materials.[4]
-
Polymers: Incorporation of this compound into polymer backbones can lead to materials with high thermal stability, low dielectric constants, and desirable optical properties.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid functionality provides a handle for the construction of coordination polymers and MOFs with unique topologies and potential applications in gas storage, separation, and catalysis.[10]
Conclusion and Future Outlook
This compound represents a powerful and versatile building block for the design and synthesis of novel functional molecules. Its unique combination of rigidity, lipophilicity, and metabolic stability, conferred by the trifluorinated adamantane core, offers significant advantages in the development of new pharmaceuticals and advanced materials. The synthetic route, while multi-step, is well-established and provides access to this valuable compound. As our understanding of the intricate interplay between molecular structure and function continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the creation of next-generation technologies.
References
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safe Handling and Storage of 3,5,7-Trifluoroadamantane-1-carboxylic acid
This guide provides comprehensive safety protocols and handling procedures for 3,5,7-Trifluoroadamantane-1-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. By integrating established safety principles with compound-specific data, this document aims to foster a secure and efficient laboratory environment.
Introduction and Compound Profile
This compound is a fluorinated derivative of adamantane-1-carboxylic acid. The rigid, three-dimensional adamantane cage provides a unique structural scaffold, while the trifluoromethyl groups significantly influence the compound's lipophilicity, metabolic stability, and acidity. These characteristics make it a valuable building block in medicinal chemistry and materials science.[1] However, the presence of fluorine and the carboxylic acid moiety also necessitates specific safety considerations.
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃F₃O₂ | [2][3] |
| Molecular Weight | 234.21 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Synonyms | 3,5,7-trifluoro-Tricyclo[3.3.1.13,7]decane-1-carboxylic acid | [3] |
| CAS Number | 214557-89-8 | [3][4] |
Hazard Identification and GHS Classification
Based on data from the European Chemicals Agency (ECHA), this compound is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to mitigate the risks associated with handling this compound.[5][6][7]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[6]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[6] For larger quantities or when generating dust, a chemical-resistant apron or coveralls may be necessary.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and acid gases should be used.[5]
DOT Script for PPE Workflow:
Caption: Workflow for selecting and donning appropriate PPE.
Safe Handling and Engineering Controls
Adherence to proper handling protocols is essential for minimizing exposure and ensuring a safe laboratory environment.
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, ideally within a chemical fume hood to minimize inhalation of dust or vapors.[9] Eyewash stations and safety showers must be readily accessible.[9]
-
Handling Procedures:
-
Avoid generating dust. Use appropriate tools and techniques for weighing and transferring the solid material.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.[9][10]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
-
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.
-
General Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9][12]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. As a carboxylic acid, it will react with bases.
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[13][14][15] Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[13][16][17] If irritation persists, seek medical attention.[9][10]
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with a neutral-spill absorbent for acids, such as sodium bicarbonate or a commercial acid neutralizer.[18][19][20]
-
Sweep the neutralized mixture into a suitable container for disposal.[20]
-
Clean the spill area with soap and water.[19]
-
-
Large Spills:
-
Evacuate the area immediately and contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
DOT Script for Spill Response:
Caption: Decision workflow for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]
-
Specific Hazards from Combustion: Thermal decomposition may produce hazardous substances, including carbon oxides and hydrogen fluoride. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the chemical itself.
Toxicological and Environmental Information
-
Environmental Fate: Fluorinated organic compounds can be persistent in the environment.[22][23][24] Care should be taken to prevent release into soil, water, or the atmosphere.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper engineering controls are paramount to ensuring the safety of all laboratory personnel.
References
-
Spill Hero. Acid Absorbent and Neutralizer 6 qt. Bag. Retrieved from [Link]
-
IUPAC. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Adamantane-1-carboxylic acid. Retrieved from [Link]
-
Profnit. Acid Spills Can Be Neutralized By Adding. Retrieved from [Link]
-
Fire Safety Search. (2024, December 3). What Are Fluorine-Based Fire Extinguishers, and Why Are They Being Phased Out?. Retrieved from [Link]
-
National Institutes of Health. (2022, June). Ban fluorinated organic substances to spark green alternatives. Retrieved from [Link]
-
Wikipedia. Organofluorine chemistry. Retrieved from [Link]
-
Carl Roth. Safety Data Sheet: 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
ACS Publications. (2023, August 2). Fluorinated Organic Compounds: How to Imagine a Future. Retrieved from [Link]
-
Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]
-
Absorbents Online. (2023, December 7). How Will You Respond to an Acid Spill?. Retrieved from [Link]
-
ACS Publications. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Retrieved from [Link]
-
DTIC. EVALUATION OF ORGANIC FLUORINE COMPOUNDS FOR USE IN MILITARY AIRCRAFT. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
-
Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
University of South Carolina. Personal Protection Equipment. Retrieved from [Link]
-
Interchim. Safety Data Sheet: 2-(TRIFLUOROMETHYL)THIOPHENE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Quora. (2023, July 11). What is the mechanism for the fluorides in the fire extinguisher to harm human health and the environment?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
GreenFire. GreenFire Firefighting Foams & Wetting Agents. Retrieved from [Link]
-
Safeopedia. (2025, April 29). Protection Against Solids, Liquids, and Gases: A Practical Industrial Safety Guide. Retrieved from [Link]
-
Unionfab. Fluoropolymer Chemical Compatibility Chart. Retrieved from [Link]
-
NHS. (2024, June 5). Acid and chemical burns. Retrieved from [Link]
-
Mayo Clinic. Chemical splash in the eye: First aid. Retrieved from [Link]
-
West Broward Eyecare Associates. (2025, December 17). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment:. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Cole-Parmer. Chemical Compatibility Chart. Retrieved from [Link]
-
National Institutes of Health. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
PubMed Central. (2023, November 17). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 214557-89-8 [sigmaaldrich.com]
- 5. sc.edu [sc.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. osha.gov [osha.gov]
- 8. safeopedia.com [safeopedia.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 15. westbrowardeyecare.com [westbrowardeyecare.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. Acid and chemical burns - NHS [nhs.uk]
- 18. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 19. stratex.com.au [stratex.com.au]
- 20. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 21. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
solubility of 3,5,7-Trifluoroadamantane-1-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3,5,7-Trifluoroadamantane-1-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword
For the researcher, scientist, or drug development professional, understanding the solubility of a molecule is not merely a data point; it is the foundation upon which successful experimentation, formulation, and application are built. This compound, a molecule of significant interest due to its unique structural combination of a rigid, three-dimensional adamantane core, a polar carboxylic acid functional group, and electron-withdrawing fluorine atoms, presents a compelling case study in solubility. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By delving into its physicochemical properties and providing robust experimental protocols, this document aims to empower researchers to make informed decisions in their work.
Physicochemical Profile of this compound
This compound (C₁₁H₁₃F₃O₂) is a derivative of adamantane, a cage-like hydrocarbon.[1][2] Its structure is characterized by a diamondoid framework, which imparts significant rigidity and lipophilicity. The introduction of three fluorine atoms at the bridgehead positions and a carboxylic acid group at another bridgehead position creates a molecule with distinct regions of varying polarity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [1][2] |
| Molecular Weight | 234.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 214557-89-8 | [1][2] |
The interplay of the bulky, nonpolar adamantane cage, the highly polar and hydrogen-bonding carboxylic acid group, and the electronegative fluorine atoms suggests a complex solubility profile. While the parent compound, 1-adamantanecarboxylic acid, is known to be soluble in polar organic solvents like methanol, ethanol, chloroform, and dichloromethane, and insoluble in water, the presence of fluorine atoms in this compound introduces further considerations.[3] Highly fluorinated compounds often exhibit both hydrophobic and lipophobic (oleophobic) characteristics, meaning they may have limited solubility in both aqueous and hydrocarbon-based organic solvents.[4][5]
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For this compound, we must consider the contributions of its distinct structural components.
-
Adamantane Core: The rigid, nonpolar adamantane cage favors interactions with nonpolar or weakly polar solvents through van der Waals forces.
-
Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
Trifluoro Substituents: The fluorine atoms introduce a "fluorous" character to the molecule. While they increase the overall polarity of the C-F bonds, the symmetrical arrangement and the nature of fluorine can lead to weak intermolecular interactions with many common organic solvents.[4][6]
The following diagram illustrates the conceptual interplay of factors governing the solubility of this molecule.
Caption: Conceptual diagram of factors influencing the solubility of this compound.
Based on this framework, it is reasonable to hypothesize that this compound will exhibit its highest solubility in polar aprotic solvents that can effectively solvate the carboxylic acid group without being repelled by the fluorinated adamantane cage. Its solubility in nonpolar solvents is likely to be limited due to the polarity of the carboxylic acid, while its solubility in polar protic solvents may be influenced by the balance between hydrogen bonding and the lipophobic nature of the fluorinated core.
Experimental Protocol for Solubility Determination
Given the lack of published quantitative solubility data for this compound, a standardized experimental approach is crucial. The following protocol outlines a reliable method for determining its solubility in a range of organic solvents.
Materials and Reagents
-
This compound (purity ≥97%)
-
A selection of organic solvents (analytical grade or higher) representing different classes:
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Nonpolar: Hexane, Toluene, Dichloromethane (DCM), Chloroform
-
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and other standard laboratory glassware
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation: Label vials for each solvent to be tested.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into its corresponding vial.
-
Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Cap the vials tightly and place them in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. Allow the mixtures to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation is reached.
-
Sampling: After equilibration, turn off the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette.
-
Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute residue.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of the filtered sample
-
Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | Data to be determined | |
| Ethanol | 4.3 | Data to be determined | ||
| Polar Aprotic | DMSO | 7.2 | Data to be determined | |
| DMF | 6.4 | Data to be determined | ||
| Acetone | 5.1 | Data to be determined | ||
| THF | 4.0 | Data to be determined | ||
| Nonpolar | Dichloromethane | 3.1 | Data to be determined | |
| Toluene | 2.4 | Data to be determined | ||
| Hexane | 0.1 | Data to be determined |
Interpretation of Results
-
High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This would indicate that the solvation of the carboxylic acid group is the dominant factor driving solubility.
-
Moderate Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): This would suggest a balance between favorable hydrogen bonding with the carboxylic acid and less favorable interactions with the fluorinated adamantane core.
-
Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): This would be expected due to the presence of the polar carboxylic acid group.
-
Comparison with Dichloromethane and Chloroform: The solubility in these weakly polar solvents, which are known to dissolve the parent 1-adamantanecarboxylic acid, would provide insight into the effect of the fluorine substituents on lipophilicity.[3]
Conclusion
The solubility of this compound in organic solvents is governed by a complex interplay of its lipophilic adamantane core, its polar carboxylic acid group, and its lipophobic/fluorophilic trifluoromethyl substituents. While no quantitative data is currently available in the public domain, a systematic experimental approach, as detailed in this guide, can provide the necessary insights for researchers. The predictive framework based on its structural components suggests that polar aprotic solvents are likely to be the most effective. The empirical data generated through the proposed protocol will be invaluable for the rational selection of solvents in synthesis, purification, and formulation, thereby accelerating research and development involving this unique and promising molecule.
References
- Abraham, M. H., & Acree, W. E. (2018). The factors that influence solubility in perfluoroalkane solvents. Journal of Molecular Liquids, 267, 23-28.
-
Quora. (2016). Why are many fluorides less soluble than the corresponding chlorides?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.
Sources
- 1. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid
Introduction
Adamantane and its derivatives have long been recognized for their unique rigid, cage-like structure, which imparts desirable physicochemical properties in medicinal chemistry.[1][2] The incorporation of fluorine atoms into the adamantane scaffold can further enhance its lipophilicity and metabolic stability, making these derivatives highly valuable in drug discovery and development.[3][4][5] Specifically, 3,5,7-trifluoroadamantane-1-carboxylic acid serves as a key building block for the synthesis of various pharmacologically active compounds, including potential treatments for Parkinson's disease.[1]
This document provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations. The described methodology is based on a sequential bridgehead fluorination strategy, which has been demonstrated to be an effective route to polyfluorinated adamantane derivatives.[3][6]
Synthetic Strategy: A Stepwise Approach to Trifluorination
The synthesis of this compound is achieved through a multi-step process that involves the sequential introduction of fluorine atoms at the bridgehead positions of the adamantane core. This strategy relies on an iterative cycle of oxidation and fluorination.
The general approach begins with a monofluorinated adamantane carboxylic acid and proceeds through di- and tri-hydroxylated intermediates, which are then converted to their corresponding fluoro derivatives. The key transformations in this synthetic route are:
-
Bridgehead Hydroxylation: This step utilizes a strong oxidizing agent, such as potassium permanganate, to introduce hydroxyl groups at the tertiary carbon atoms of the adamantane cage.[3][6]
-
Deoxofluorination: The hydroxylated intermediates are then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to replace the hydroxyl groups with fluorine atoms.[3][6]
This iterative process allows for the controlled introduction of fluorine atoms, culminating in the desired this compound.
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Fluoroadamantane-1-carboxylic acid | Sigma-Aldrich | ≥97% |
| Potassium permanganate (KMnO₄) | Acros Organics | 99+% |
| Sodium hydroxide (NaOH) | Fisher Chemical | 98.5% |
| Hydrochloric acid (HCl) | VWR Chemicals | 37% |
| Diethylaminosulfur trifluoride (DAST) | Oakwood Chemical | 98% |
| Chloroform (CHCl₃) | J.T. Baker | 99.8% |
| Dichloromethane (CH₂Cl₂) | EMD Millipore | 99.8% |
| Ethyl acetate (EtOAc) | Avantor | 99.9% |
| Hexanes | Macron Fine | 98.5% |
| Anhydrous magnesium sulfate (MgSO₄) | Alfa Aesar | 99.5% |
Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 3,5-Difluoroadamantane-1-carboxylic acid
This protocol is adapted from the procedure described by Gouverneur and co-workers.[3][6]
-
Hydroxylation:
-
In a round-bottom flask, dissolve 3-fluoroadamantane-1-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reducing agent (e.g., sodium bisulfite).
-
Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-fluoro-5-hydroxyadamantane-1-carboxylic acid.
-
-
Fluorination:
-
Dissolve the crude 3-fluoro-5-hydroxyadamantane-1-carboxylic acid in chloroform in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and slowly add diethylaminosulfur trifluoride (DAST).
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes and ethyl acetate) to afford 3,5-difluoroadamantane-1-carboxylic acid.
-
Step 2: Synthesis of this compound
The protocol for the synthesis of the trifluorinated analog is similar to the difluorination step, but often requires more forcing conditions.[3][6]
-
Hydroxylation:
-
Follow the same procedure as in Step 1 for the hydroxylation of 3,5-difluoroadamantane-1-carboxylic acid. This will yield 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid. Note that this reaction may require higher temperatures and longer reaction times due to the increased electron-withdrawing nature of the difluorinated adamantane core.[3][6]
-
-
Fluorination:
-
Follow the same fluorination procedure as in Step 1, using 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid as the starting material. As with the hydroxylation, this step may necessitate higher temperatures and extended reaction times to achieve complete conversion.[3][6]
-
After purification by column chromatography, this compound is obtained. The final product can be further purified by recrystallization.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Fluoroadamantane-1-carboxylic acid | C₁₁H₁₅FO₂ | 198.24 | 154-156 |
| 3,5-Difluoroadamantane-1-carboxylic acid | C₁₁H₁₄F₂O₂ | 216.22 | 162-164 |
| This compound | C₁₁H₁₃F₃O₂ | 234.21 | 198-199 |
Data obtained from literature sources.[3][6]
Mechanistic Insights
The fluorination reaction with DAST proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first protonated by DAST, forming a good leaving group (water). The fluoride ion then attacks the carbocation intermediate at the bridgehead position to yield the fluorinated product.
Fluorination Mechanism Diagram
Caption: Simplified mechanism of deoxofluorination using DAST.
Conclusion
The synthesis of this compound, while challenging, provides access to a valuable building block for the development of novel therapeutics. The described iterative hydroxylation and fluorination protocol offers a reliable method for obtaining this highly functionalized adamantane derivative. Careful execution of the experimental procedures and adherence to safety precautions are paramount for the successful synthesis of this compound. The insights into the reaction mechanism and the detailed protocols provided herein are intended to support researchers in their efforts to explore the potential of fluorinated adamantanes in drug discovery.
References
-
Gouverneur, V., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Journal of the American Chemical Society, 122(35), 8451–8460. [Link]
- Gouverneur, V., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. American Chemical Society.
-
Waring, M. J., et al. (2020). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link]
-
Gouverneur, V., et al. (2000). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. [Link]
-
Demian, B. A., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic Acid: A Detailed Experimental Protocol
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane and its derivatives are rigid, lipophilic scaffolds that have found significant application in medicinal chemistry and materials science.[1] The introduction of fluorine atoms onto the adamantane core can profoundly influence its physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated adamantanes attractive building blocks in drug design.[2][3] 3,5,7-Trifluoroadamantane-1-carboxylic acid is a key intermediate for the synthesis of various bioactive molecules and advanced materials.[4] This document provides a detailed experimental protocol for the synthesis of this compound, based on established literature procedures.[2][4]
The synthetic strategy involves a sequential bridgehead functionalization of adamantane-1-carboxylic acid. The core principle lies in the iterative hydroxylation of the adamantane cage at the tertiary carbon positions, followed by deoxofluorination to introduce the fluorine atoms. This multi-step process requires careful control of reaction conditions to achieve the desired trifluorinated product.
Synthetic Workflow Overview
The synthesis of this compound from adamantane-1-carboxylic acid is a multi-step process. The general workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
This initial stage involves the hydroxylation of adamantane-1-carboxylic acid followed by a fluorination reaction.
Step 1.1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid
The first step is the selective hydroxylation of a bridgehead position of adamantane-1-carboxylic acid. This is achieved through oxidation, for which potassium permanganate is a suitable reagent.[2]
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | 180.24 | ||
| Potassium permanganate | KMnO₄ | 158.03 | ||
| Sodium hydroxide | NaOH | 40.00 | ||
| Hydrochloric acid (conc.) | HCl | 36.46 | ||
| Water | H₂O | 18.02 | ||
| Diethyl ether | (C₂H₅)₂O | 74.12 |
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve adamantane-1-carboxylic acid in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the cooled reaction mixture. The addition should be controlled to maintain the temperature below a certain threshold.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-hydroxyadamantane-1-carboxylic acid.
Step 1.2: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid
The hydroxyl group is then replaced with a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[4]
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 3-Hydroxyadamantane-1-carboxylic acid | C₁₁H₁₅O₃ | 196.24 | ||
| Diethylaminosulfur trifluoride (DAST) | C₄H₁₀F₃NS | 161.19 | ||
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ||
| Sodium bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | ||
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 |
Protocol:
-
Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyadamantane-1-carboxylic acid in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DAST to the solution via a syringe.
-
After the addition, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford 3-fluoroadamantane-1-carboxylic acid.[5]
Part 2: Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid
The monofluorinated product is then subjected to a second round of hydroxylation and fluorination.
Step 2.1: Synthesis of 3-Fluoro-5-hydroxyadamantane-1-carboxylic Acid
Similar to the first hydroxylation, potassium permanganate is used to introduce a second hydroxyl group at another bridgehead position.
Protocol:
The procedure is analogous to the synthesis of 3-hydroxyadamantane-1-carboxylic acid (Step 1.1), using 3-fluoroadamantane-1-carboxylic acid as the starting material. The reaction may require slightly more forcing conditions (e.g., longer reaction times or higher temperatures) due to the deactivating effect of the fluorine atom.[2]
Step 2.2: Synthesis of 3,5-Difluoroadamantane-1-carboxylic Acid
The second hydroxyl group is then converted to a fluorine atom using DAST.
Protocol:
The procedure is analogous to the synthesis of 3-fluoroadamantane-1-carboxylic acid (Step 1.2), using 3-fluoro-5-hydroxyadamantane-1-carboxylic acid as the starting material.
Part 3: Synthesis of this compound
The final stage involves the introduction of the third fluorine atom.
Step 3.1: Synthesis of 3,5-Difluoro-7-hydroxyadamantane-1-carboxylic Acid
The third and final hydroxylation is performed on 3,5-difluoroadamantane-1-carboxylic acid.
Protocol:
The procedure is analogous to the previous hydroxylation steps. Due to the presence of two electron-withdrawing fluorine atoms, this reaction will likely require even more forcing conditions, such as higher temperatures and longer reaction times, to proceed to completion.[4]
Step 3.2: Synthesis of this compound
The final fluorination step yields the desired product.
Protocol:
The procedure is analogous to the previous fluorination steps, using 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid as the starting material. Again, more forcing conditions may be necessary.[2][4] The final product, this compound, can be purified by recrystallization. The reported melting point is 198-199 °C.[4]
Characterization
The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirming the presence and position of the fluorine atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Melting Point: To assess the purity of the solid compounds.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care.
-
DAST is toxic and moisture-sensitive. It should be handled with extreme caution under an inert atmosphere.
-
Concentrated acids are corrosive and should be handled with care.
References
-
D. S. G. K. A. G. M. R. E. P. K. S. W. R. W. W. F. G. A. J. P. W. R. E. Jr. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. J. Am. Chem. Soc.2000 , 122 (35), 8453–8462. [Link]
-
D. S. G. K. A. G. M. R. E. P. K. S. W. R. W. W. F. G. A. J. P. W. R. E. Jr. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution - American Chemical Society. [Link]
-
Facile synthesis of 3-(trifluoromethyl)adamantane derivatives - ResearchGate. [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate. [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PubMed Central. [Link]
- EP1574497B1 - Fluorinated adamantane derivatives - Google P
-
Modern Synthetic Procedures for the Fluorination of Organic Molecules - CHIMIA. [Link]
-
3-Fluoroadamantane-1-carboxylic acid | C11H15FO2 | CID 13431 - PubChem - NIH. [Link]
-
Synthesis of functionalized adamantanes from fluoroadamantanes - ResearchGate. [Link]
-
This compound | C11H13F3O2 | CID 12036142 - PubChem. [Link]
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure. [Link]
-
Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - Semantic Scholar. [Link]
-
Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. [Link]
-
Synthesis of 3‐amino‐5,7‐bis(methoxycarbonyl)adamantane‐1‐carboxylic... | Download Scientific Diagram - ResearchGate. [Link]
-
Adamantane-1-carboxylic acid - the NIST WebBook. [Link]
-
1-Adamantanecarboxylic acid - Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Fluoroadamantane-1-carboxylic acid | C11H15FO2 | CID 13431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Reactions of 3,5,7-Trifluoroadamantane-1-carboxylic Acid Derivatives
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Cage in Modern Chemistry
Adamantane, a rigid, tricyclic hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure and high lipophilicity make it an ideal scaffold for designing bioactive molecules.[3] The introduction of the adamantane moiety can enhance a drug's metabolic stability, improve its pharmacokinetic profile, and facilitate its passage across biological membranes like the blood-brain barrier.[1][3]
The strategic incorporation of fluorine atoms onto the adamantane core further refines these properties. Fluorine, being highly electronegative, can modulate the electronic environment of a molecule, alter its acidity (pKa), and form strong bonds with carbon, thereby increasing thermal and metabolic stability.[4] This guide provides a comprehensive overview of the synthesis and derivatization of 3,5,7-trifluoroadamantane-1-carboxylic acid, a versatile building block for creating novel therapeutic agents and advanced materials.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a multi-step process that begins with the readily available adamantane-1-carboxylic acid. The key transformation involves the sequential, regioselective introduction of fluorine atoms at the bridgehead positions (C3, C5, and C7). A robust method involves iterative bridgehead hydroxylation followed by deoxyfluorination.[4]
Workflow for Synthesis of this compound
Caption: Iterative hydroxylation and fluorination sequence.
Protocol 1.1: Synthesis of Adamantane-1-carboxylic acid
This procedure is adapted from a well-established method for carboxylating tertiary hydrocarbons.[5] The reaction proceeds via the formation of a stable adamantyl cation in a strong acid, which is then trapped by formic acid.
Materials:
-
Adamantane
-
96% Sulfuric acid (H₂SO₄)
-
Carbon tetrachloride (CCl₄)
-
tert-Butyl alcohol
-
98-100% Formic acid (HCOOH)
-
Crushed ice
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath to 17-19°C, combine 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Add a small amount of 98% formic acid to initiate the reaction.
-
Slowly add a solution of tert-butyl alcohol in 98-100% formic acid dropwise over 1-2 hours, maintaining the temperature between 17-25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
The precipitated crude product is collected. For purification, it can be dissolved in a basic aqueous solution, washed with an organic solvent, and then re-precipitated by adding acid.
-
Extract the purified acid into chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the crude product from methanol/water to yield pure adamantane-1-carboxylic acid (Typical yield: 65-75%).
Protocol 1.2: General Protocol for Iterative Hydroxylation and Fluorination
This protocol outlines a single cycle of hydroxylation and fluorination. To synthesize the target trifluoro compound, this cycle is performed three times.
Step A: Bridgehead Hydroxylation The strong oxidizing agent, potassium permanganate, selectively hydroxylates the electron-rich tertiary C-H bonds at the bridgehead positions of the adamantane cage.[4]
Materials:
-
Adamantane carboxylic acid (or its mono-/di-fluorinated derivative)
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the adamantane substrate in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water. The reaction is exothermic and the purple color of permanganate will disappear as it is consumed.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with HCl and extract the hydroxylated product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude hydroxylated product, which can be purified by chromatography or recrystallization.
Step B: Deoxyfluorination Diethylaminosulfur trifluoride (DAST) is a common reagent for converting alcohols to alkyl fluorides. The reaction proceeds via an Sₙ2-like mechanism at the bridgehead carbon.
Materials:
-
Hydroxylated adamantane derivative
-
Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Caution: DAST is toxic and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolve the hydroxylated adamantane substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add DAST dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or ¹⁹F NMR).
-
Carefully quench the reaction by slowly pouring it into a cooled, stirred, saturated solution of NaHCO₃.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the fluorinated product by column chromatography.
| Transformation Summary | Reagents & Conditions | Typical Yield | Key Considerations |
| Carboxylation | HCOOH, t-BuOH, H₂SO₄ | 65-75% | Temperature control is critical to avoid side reactions.[5] |
| Hydroxylation | KMnO₄, Acetone/H₂O | 50-70% | Stoichiometry of KMnO₄ must be carefully controlled. |
| Fluorination | DAST, DCM, 0°C to rt | 60-80% | Requires anhydrous conditions and careful quenching.[4] |
Part 2: Derivatization of this compound
The carboxylic acid functional group is a gateway to a vast array of derivatives. The most common transformations involve the synthesis of amides and esters, which are prevalent motifs in pharmaceuticals.
Protocol 2.1: Preparation of 3,5,7-Trifluoroadamantane-1-carbonyl chloride
The conversion of the carboxylic acid to its corresponding acyl chloride is a crucial first step, as the acyl chloride is a highly reactive intermediate for acylation reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or DCM
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
To a solution of this compound in anhydrous toluene, add an excess of thionyl chloride (2-3 equivalents).
-
A single drop of DMF can be added to catalyze the reaction.
-
Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure (azeotropic removal with toluene is effective).[6]
-
The resulting crude 3,5,7-trifluoroadamantane-1-carbonyl chloride is often used directly in the next step without further purification.
Caption: Formation of acyl chloride using thionyl chloride.
Protocol 2.2: Synthesis of Amide Derivatives
Amide bond formation is one of the most frequently performed reactions in drug discovery.[7] This can be achieved either by reacting an amine with the pre-formed acyl chloride or by using a modern coupling reagent that activates the carboxylic acid in situ.
Method A: From Acyl Chloride
Materials:
-
3,5,7-Trifluoroadamantane-1-carbonyl chloride
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Anhydrous DCM or THF
-
A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)
Procedure:
-
Dissolve the amine and triethylamine (1.2 equivalents) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of the crude 3,5,7-trifluoroadamantane-1-carbonyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
Method B: Using a Coupling Reagent
Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a milder and often more efficient method for amide synthesis, minimizing side reactions.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 2-12 hours. Monitor progress by TLC.
-
Once complete, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and reagent byproducts.
-
Dry the organic layer, concentrate, and purify the product as described in Method A.
Caption: General workflow for amide coupling reactions.
Protocol 2.3: Synthesis of Ester Derivatives
Esterification can be accomplished through several methods. The classic Fischer esterification is suitable for simple alcohols, while reaction of the acyl chloride with an alcohol is effective for more sensitive substrates.[8][9]
Method A: Fischer Esterification
This method involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[8] The reaction is an equilibrium, and using excess alcohol or removing water drives it towards the product.[10]
Materials:
-
This compound
-
Alcohol of choice (e.g., ethanol, used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or HCl gas
Procedure:
-
Dissolve the carboxylic acid in a large excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for several hours until equilibrium is reached (monitor by TLC).
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash with saturated NaHCO₃ solution to remove unreacted acid.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the ester by distillation or column chromatography.
Method B: From Acyl Chloride
This is often a faster and more irreversible method than Fischer esterification.
Materials:
-
3,5,7-Trifluoroadamantane-1-carbonyl chloride
-
Alcohol of choice
-
Anhydrous DCM or THF
-
Pyridine or triethylamine
Procedure:
-
Dissolve the alcohol and pyridine (1.5 equivalents) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of the crude 3,5,7-trifluoroadamantane-1-carbonyl chloride in DCM.
-
Stir the reaction, allowing it to warm to room temperature, for 1-3 hours.
-
Work up the reaction as described for the amide synthesis (Protocol 2.2, Method A).
-
Purify the resulting ester.
Conclusion and Future Outlook
The protocols detailed herein provide a robust framework for the synthesis and derivatization of this compound. The resulting fluorinated amides and esters are valuable compounds for researchers in drug discovery and materials science. The trifluoroadamantyl moiety imparts a unique combination of lipophilicity, rigidity, and metabolic stability, making it a privileged scaffold for modulating the properties of parent molecules.[2][3] Future work may involve exploring alternative C-H functionalization techniques to access even more diverse substitution patterns on the adamantane core, further expanding the chemical space available to scientists.[11]
References
- Akishina, et al. Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Various Authors. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate Publication.
- Various Authors. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar. Published July 26, 2019.
- H. Koch and W. Haaf. 1-adamantanecarboxylic acid. Organic Syntheses.
- Various Authors. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. Published November 16, 2023.
- Various Authors. Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Derivatives. Unknown Source.
- Various Authors. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate Request PDF.
- Various Authors. Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- Unknown Author. The Expanding World of Adamantane Derivatives: Applications and Future Potential. Unknown Source.
- Various Authors. Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. Published August 2, 2024.
- ChemScene. This compound. ChemScene.
- Various Authors. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
- PubChem. This compound. PubChem.
- BLD Pharm. 214557-89-8|this compound. BLD Pharm.
- Various Authors. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008.
- Various Authors. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Unknown Source.
- Synple Chem. Application Note – Amide coupling 96-well plate kit. Synple Chem.
- P. von R. Schleyer. adamantane. Organic Syntheses.
- Various Authors. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed.
- Steven V. Ley Research Group. Fluorination Reactions. University of Cambridge.
- Various Authors. Reactions of Triformylmethane with Adamantane Derivatives Containing Primary Amino Group. Collection of Czechoslovak Chemical Communications.
- Google Patents. Preparation of carbonyl chlorides. Google Patents.
- Various Authors. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications. Published 2006.
- Various Authors. Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Published May 13, 2019.
- Various Authors. Convenient synthesis of 3,5,7-trimethyl-1-azonia-adamantanes. Arkivoc.
- James Ashenhurst. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022.
- Various Authors. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
- Various Authors. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. The Royal Society of Chemistry.
- jOeCHEM. Esterification--Making Esters from Carboxylic Acids. YouTube. Published January 25, 2019.
- Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
- Jim Clark. esterification - alcohols and carboxylic acids. Chemguide.
- Various Authors. Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. ResearchGate Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. synplechem.com [synplechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
The Emerging Role of 3,5,7-Trifluoroadamantane-1-carboxylic Acid in PET Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Tracer Scaffold for Metabolic and Cellular Imaging
Positron Emission Tomography (PET) stands as a powerful molecular imaging modality, offering non-invasive, quantitative insights into physiological and pathological processes in vivo.[1] The specificity and efficacy of PET imaging are fundamentally dictated by the radiotracer employed. In the continuous search for novel imaging agents with improved pharmacokinetic and pharmacodynamic profiles, the adamantane scaffold has emerged as a compelling structural motif.[2] Its rigid, three-dimensional, and lipophilic nature provides a unique platform for the design of new drugs and imaging agents.[3]
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, modulate lipophilicity, and improve membrane permeability.[4][5] The use of the positron-emitting isotope fluorine-18 (¹⁸F) is particularly advantageous for PET due to its near-ideal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging.[6]
This document provides detailed application notes and protocols for the use of 3,5,7-Trifluoroadamantane-1-carboxylic acid as a precursor for developing novel ¹⁸F-labeled PET imaging tracers. This trifluorinated adamantane derivative offers a unique combination of properties: the rigid adamantane core for predictable spatial orientation of substituents and metabolic stability, and the trifluorination to fine-tune its electronic properties and resistance to metabolic degradation.[7] While direct preclinical evaluations of an ¹⁸F-labeled version of this specific molecule are not yet widely published, this guide synthesizes established methodologies for the radiolabeling of similar carboxylic acids and adamantane derivatives to provide a robust framework for its development and application.[1][8]
The primary hypothesized application for an ¹⁸F-labeled this compound is as a tracer for imaging fatty acid metabolism.[9][10] Altered fatty acid metabolism is a hallmark of various diseases, including cancer, cardiovascular diseases, and metabolic disorders.[11][12] The structural similarity of this tracer to natural fatty acids could allow it to be a substrate for enzymes and transporters involved in fatty acid uptake and metabolism.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is crucial for designing effective radiolabeling and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃F₃O₂ | [13] |
| Molecular Weight | 234.21 g/mol | [13] |
| IUPAC Name | This compound | [13] |
| SMILES | C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O | [13] |
| Appearance | White to off-white solid | [14] |
Experimental Protocols
Protocol 1: Synthesis of the Precursor for Radiolabeling
The synthesis of this compound has been described in the literature and generally involves a multi-step process starting from adamantane-1-carboxylic acid.[15][16] The key steps involve sequential bridgehead hydroxylation followed by fluorination.
Workflow for Precursor Synthesis:
Caption: Synthesis workflow for the trifluorinated adamantane precursor.
Detailed Steps (Conceptual):
-
Mono-hydroxylation: Adamantane-1-carboxylic acid is subjected to oxidation (e.g., using potassium permanganate) to introduce a hydroxyl group at a bridgehead position.
-
Mono-fluorination: The hydroxyl group is then replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
-
Iterative Process: The steps of hydroxylation and fluorination are repeated to introduce the second and third fluorine atoms at the remaining bridgehead positions.
-
Purification: The final product, this compound, is purified using standard techniques like column chromatography and recrystallization.
Protocol 2: Radiolabeling with Fluorine-18
The radiolabeling of carboxylic acids with ¹⁸F can be achieved through various methods. A common approach involves the synthesis of an ¹⁸F-labeled alkylating agent, which then reacts with the carboxylate salt of the precursor.[1]
Radiolabeling Workflow:
Caption: General workflow for the radiosynthesis of the ¹⁸F-labeled tracer.
Detailed Steps:
-
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge, then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The mixture is dried by azeotropic distillation.
-
Synthesis of [¹⁸F]Fluoroethyl Tosylate: The dried K[¹⁸F]F/K₂₂₂ complex is reacted with ethylene glycol di-tosylate in anhydrous acetonitrile at elevated temperature (e.g., 85°C) for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.
-
Radiolabeling Reaction: this compound (1-2 mg) is dissolved in a suitable solvent (e.g., DMSO) and reacted with the [¹⁸F]fluoroethyl tosylate. The reaction is typically heated (e.g., 100-120°C) for 10-15 minutes.
-
Purification: The crude reaction mixture is purified by semi-preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Formulation: The collected HPLC fraction containing the radiolabeled product is diluted with sterile water and passed through a sterile filter into a sterile vial. The final formulation is in isotonic saline suitable for injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity (by analytical HPLC), identity (co-elution with a non-radioactive standard), pH, sterility, and endotoxin levels.
Expected Radiochemical Data (Hypothetical):
| Parameter | Target Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Radiochemical Purity | >98% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) |
| Synthesis Time | 60-90 minutes |
Protocol 3: Preclinical Evaluation in Animal Models
Preclinical evaluation is essential to determine the biodistribution, pharmacokinetics, and imaging potential of the novel tracer.[17][18][19][20]
Workflow for Preclinical Evaluation:
Caption: Workflow for the preclinical evaluation of the novel PET tracer.
Detailed Steps:
-
In Vitro Cell Uptake Assays:
-
Culture relevant cell lines (e.g., cancer cells with high fatty acid metabolism like prostate or breast cancer cell lines).
-
Incubate the cells with the ¹⁸F-labeled tracer for various time points.
-
Measure the radioactivity in the cell lysate to determine uptake.
-
Perform competition assays with known inhibitors of fatty acid transport to elucidate the uptake mechanism.
-
-
Biodistribution Studies:
-
Administer the ¹⁸F-labeled tracer intravenously to healthy rodents (e.g., mice or rats).
-
At selected time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize the animals.
-
Dissect major organs and tissues, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Metabolite Analysis:
-
Collect blood and tissue samples at various time points after tracer injection.
-
Analyze the samples using radio-HPLC to determine the percentage of intact tracer versus radiometabolites. This is crucial for accurate kinetic modeling.[17]
-
-
MicroPET/CT Imaging:
-
Use relevant animal models of disease (e.g., mice bearing tumor xenografts).
-
Administer the ¹⁸F-labeled tracer and perform dynamic or static PET scans.
-
Co-register PET images with CT scans for anatomical localization.
-
Quantify tracer uptake in the regions of interest (e.g., tumor vs. background tissue).
-
-
Blocking Studies:
-
To demonstrate target-specific uptake, pre-administer a non-radioactive version of the tracer or a known inhibitor of the target pathway before injecting the ¹⁸F-labeled tracer.
-
A significant reduction in tracer uptake in the target tissue would indicate specific binding.
-
Potential Applications and Future Directions
The unique properties of this compound make it a promising scaffold for PET tracer development with several potential applications:
-
Oncology: Imaging altered fatty acid metabolism in tumors, which is often upregulated to support rapid proliferation.[12] This could be valuable for tumor detection, staging, and monitoring response to therapy.
-
Cardiology: Assessing myocardial fatty acid metabolism, which is a primary energy source for the heart and is altered in conditions like ischemia and heart failure.[11]
-
Neurology: Investigating the role of fatty acid metabolism in neurodegenerative diseases.
Future research should focus on a comprehensive preclinical evaluation of the ¹⁸F-labeled tracer to validate its utility in these disease areas. Further structural modifications of the adamantane core or the carboxylic acid moiety could also be explored to optimize the tracer's pharmacokinetic properties and target specificity.
Conclusion
This compound represents a novel and promising platform for the development of ¹⁸F-labeled PET tracers. Its unique structural and chemical properties, stemming from the rigid adamantane scaffold and trifluorination, offer the potential for creating imaging agents with enhanced metabolic stability and favorable pharmacokinetic profiles. The protocols outlined in this document provide a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of such tracers. Successful development could provide a valuable new tool for non-invasively probing fatty acid metabolism in a variety of disease states, ultimately aiding in drug development and personalized medicine.
References
-
Exploring adamantine-like scaffolds for a wide range of therapeutic targets. (2015). Universitat de Barcelona. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. (2010). Ingenta Connect. [Link]
-
Adamantane‐based drugs and their scaffolds. (n.d.). ResearchGate. [Link]
-
The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. [Link]
-
¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (n.d.). PMC. [Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (2023). American Physiological Society Journal. [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (2023). American Physiological Society. [Link]
-
Whole-Body Biodistribution, Dosimetry, and Metabolite Correction of [11C]Palmitate: A PET Tracer for Imaging of Fatty Acid Metabolism. (n.d.). PMC - PubMed Central. [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (n.d.). physiology.org. [Link]
-
Fluorine-18 Radiolabelling, Biodistribution Studies and Preliminary PET Evaluation of a New Memantine Derivative for Imaging the NMDA Receptor. (n.d.). PubMed. [Link]
-
Imaging Tumor Metabolism Using Positron Emission Tomography. (n.d.). PMC - NIH. [Link]
-
Adamantane/Cucurbituril: A Potential Pretargeted Imaging Strategy in Immuno-PET. (n.d.). jnm.snmjournals.org. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-¹⁸F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). ACS Pharmacology & Translational Science. [Link]
-
Syntheses of 11C- and ¹⁸F-labeled carboxylic esters within a hydrodynamically-driven micro-reactor. (n.d.). PMC - NIH. [Link]
-
Fluorine-18 labeled amino acids for tumor PET/CT imaging. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023). PubMed Central. [Link]
-
Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. (n.d.). PMC - NIH. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. (n.d.). ResearchGate. [Link]
-
Precursor synthesis and radiolabelling of [C-11]ADAM: A potential radioligand for the serotonin transporter exploration by PET. (n.d.). ResearchGate. [Link]
-
Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. (n.d.). mdpi.com. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ijpsonline.com. [Link]
-
Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging. (n.d.). Europe PMC. [Link]
-
Facile synthesis of 3-(trifluoromethyl)adamantane derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). pubs.acs.org. [Link]
-
Positron Emission Tomography (PET) Ligand Development for Ionotropic Glutamate Receptors: Challenges and Opportunities for Radiotracer Targeting N-methyl-d-aspartate (NMDA), α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) and Kainate Receptors. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. (n.d.). PubMed. [Link]
-
Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts. (n.d.). PubMed. [Link]
-
Preparation and preclinical evaluation of 18F-labeled folate-RGD peptide conjugate for PET imaging of triple-negative breast carcinoma. (n.d.). PMC - NIH. [Link]
-
Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis and pre-clinical evaluation of an 18F-labeled single-chain antibody fragment for PET imaging of epithelial ovarian cancer. (n.d.). NIH. [Link]
-
This compound. (n.d.). PubChem. [Link]
- US20190184039A1 - Labelled carboxylic acids and their uses in molecular imaging. (n.d.).
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). eScholarship.org. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (n.d.). MDPI. [Link]
Sources
- 1. Syntheses of 11C- and 18F-labeled carboxylic esters within a hydrodynamically-driven micro-reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-18 radiolabelling, biodistribution studies and preliminary PET evaluation of a new memantine derivative for imaging the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Whole-Body Biodistribution, Dosimetry, and Metabolite Correction of [11C]Palmitate: A PET Tracer for Imaging of Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 214557-89-8|this compound|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and preclinical evaluation of an 18F labeled PDE7 inhibitor for PET neuroimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and preclinical evaluation of 18F-labeled folate-RGD peptide conjugate for PET imaging of triple-negative breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and pre-clinical evaluation of an 18F-labeled single-chain antibody fragment for PET imaging of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Therapeutic Potential: Applications of Trifluoroadamantane Compounds in Drug Discovery and Development
Introduction: The Trifluoroadamantyl Moiety as a Privileged Scaffold in Medicinal Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has long been recognized as a "privileged" structure in medicinal chemistry. Its unique properties have led to the development of several successful drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1] The incorporation of an adamantyl group can enhance a drug candidate's metabolic stability, modulate its lipophilicity, and provide a rigid framework for the precise orientation of pharmacophoric elements.[1][2]
The strategic introduction of fluorine atoms into drug candidates is a well-established strategy to fine-tune their physicochemical and pharmacokinetic properties.[3][4] Fluorination can alter a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins.[5] When combined, the adamantane scaffold and fluorine substitution offer a powerful tool for medicinal chemists. This guide focuses on the applications of trifluoroadamantane compounds, exploring how this unique moiety can be leveraged to design and develop novel therapeutics with improved efficacy and safety profiles. Adamantane derivatives, particularly fluorinated ones, are often used in the synthesis of new drugs to enhance and prolong their effects by increasing lipophilicity and resistance to metabolism.[2]
This document will provide an in-depth overview of the applications of trifluoroadamantane compounds in drug discovery, with a focus on their use as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and CC Chemokine Receptor 2 (CCR2). We will delve into the rationale behind their design, present detailed synthetic protocols for key building blocks, and provide step-by-step instructions for relevant biological assays.
Physicochemical Properties and Advantages of the Trifluoroadamantyl Group
The trifluoroadamantyl group offers several distinct advantages over its non-fluorinated counterpart and other lipophilic moieties in drug design. The introduction of three fluorine atoms at the bridgehead positions of the adamantane cage significantly impacts its electronic and steric properties.
dot graph "Physicochemical_Impact_of_Trifluoroadamantyl_Group" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "Impact of the Trifluoroadamantyl Group on Drug Properties"
Table 1: Comparison of Physicochemical Properties
| Property | Adamantyl | Trifluoroadamantyl | Rationale for Change |
| Lipophilicity (cLogP) | ~3.3 | Increased | The hydrophobic surface area is maintained while the fluorine atoms contribute to lipophilicity. |
| Metabolic Stability | Good | Excellent | The strong C-F bonds are resistant to enzymatic oxidation, preventing metabolic degradation at the bridgehead positions.[5] |
| pKa of Proximal Amines | Basic | Less Basic | The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of nearby basic groups.[6] |
| Dipole Moment | Low | Increased | The polarized C-F bonds introduce a significant dipole moment, which can influence interactions with target proteins. |
Application in CNS Drug Discovery: Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a compelling target for the treatment of pain, anxiety, and other neurological disorders.[7]
The trifluoroadamantyl group is an attractive moiety for the design of FAAH inhibitors due to its ability to occupy the lipophilic acyl chain binding pocket of the enzyme while providing metabolic stability.
Protocol 1: Synthesis of a Key Trifluoroadamantane Building Block: 3,5,7-Trifluoroadamantane-1-carboxylic Acid
A practical route to this compound involves a sequential bridgehead hydroxylation and fluorination strategy.[2]
Materials:
-
Adamantane-1-carboxylic acid
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Bridgehead Hydroxylation:
-
Dissolve adamantane-1-carboxylic acid in a mixture of concentrated sulfuric acid and water.
-
Slowly add potassium permanganate in portions while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until the purple color disappears.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield 3-hydroxyadamantane-1-carboxylic acid.
-
-
Iterative Hydroxylation and Fluorination:
-
Repeat the hydroxylation step on the subsequent bridgehead positions, followed by fluorination.
-
-
Fluorination with DAST:
-
Dissolve the hydroxylated adamantane carboxylic acid derivative in anhydrous dichloromethane and cool to -78°C.
-
Slowly add a solution of DAST in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired fluorinated adamantane carboxylic acid.
-
-
Final Trifluorination:
-
Repeat the fluorination step until this compound is obtained.
-
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Synthetic workflow for this compound"
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of trifluoroadamantane compounds against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH enzyme in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 170 µL of assay buffer to all wells.
-
Add 10 µL of the diluted FAAH enzyme to the "Enzyme Activity" and "Inhibitor" wells.
-
Add 10 µL of assay buffer to the "Background" wells.
-
Add 10 µL of the diluted test compounds to the "Inhibitor" wells.
-
Add 10 µL of DMSO (or vehicle) to the "Enzyme Activity" and "Background" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the average V₀ of the "Background" wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ inhibitor / V₀ enzyme activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application in Inflammatory Diseases: Targeting CC Chemokine Receptor 2 (CCR2)
CC Chemokine Receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[8] Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[8][9] Therefore, antagonizing CCR2 is a promising therapeutic strategy for these conditions.
The bulky and lipophilic nature of the trifluoroadamantyl group makes it an ideal candidate for occupying the hydrophobic binding pockets of G protein-coupled receptors like CCR2.
Protocol 3: Cell Migration (Chemotaxis) Assay for CCR2 Antagonists
This protocol describes a transwell migration assay to evaluate the ability of trifluoroadamantane compounds to inhibit CCL2-induced migration of CCR2-expressing cells (e.g., THP-1 monocytes).
Materials:
-
CCR2-expressing cells (e.g., THP-1)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Recombinant human CCL2
-
Test compounds (dissolved in DMSO)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Calcein-AM (or other cell viability stain)
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to the desired density.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
To the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 10 ng/mL). For the negative control, add serum-free medium without CCL2.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
To quantify the migrated cells, add a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower chamber and measure the fluorescence. Alternatively, stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM and quantify using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no CCL2) from all other readings.
-
Calculate the percentage of inhibition of migration for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
dot graph "Chemotaxis_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow for the CCR2 Chemotaxis Assay"
Conclusion and Future Perspectives
Trifluoroadamantane compounds represent a promising class of molecules for the development of novel therapeutics. The unique combination of the rigid, three-dimensional adamantane scaffold with the electron-withdrawing and metabolically stabilizing properties of fluorine offers medicinal chemists a powerful tool to address challenges in drug design. The applications highlighted in this guide for FAAH and CCR2 inhibition demonstrate the potential of this moiety to generate potent and selective modulators of challenging biological targets.
Future research in this area will likely focus on expanding the application of trifluoroadamantane scaffolds to other target classes, including other GPCRs, ion channels, and enzymes. Further exploration of the structure-activity relationships of trifluoroadamantane-containing compounds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. The synthetic and biological protocols provided herein serve as a foundation for researchers to explore the exciting potential of this unique chemical entity in their own drug discovery programs.
References
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Retrieved from [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). Retrieved from [Link]
-
Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate. (2012). Retrieved from [Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (2006). Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (2013). Retrieved from [Link]
-
Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed. (2015). Retrieved from [Link]
-
Adamantane derivatives: Pharmacological and toxicological properties (Review) | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
Synthesis of functionalized adamantanes from fluoroadamantanes - ResearchGate. (2012). Retrieved from [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024). Retrieved from [Link]
-
Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (2006). Retrieved from [Link]
-
Recent developments in CCR2 antagonists - PubMed. (2009). Retrieved from [Link]
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC - NIH. (2020). Retrieved from [Link]
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed. (2022). Retrieved from [Link]
-
The role of fluorine in medicinal chemistry | Request PDF - ResearchGate. (2023). Retrieved from [Link]
-
Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates - PubMed Central. (2007). Retrieved from [Link]
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Retrieved from [Link]
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC - NIH. (2011). Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). Retrieved from [Link]
-
Synthesis of 3‐amino‐5,7‐bis(methoxycarbonyl)adamantane‐1‐carboxylic... | Download Scientific Diagram - ResearchGate. (2019). Retrieved from [Link]
-
Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. (2009). Retrieved from [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - NIH. (2010). Retrieved from [Link]
-
3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed. (2010). Retrieved from [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (2024). Retrieved from [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (2024). Retrieved from [Link]
-
Inhibitors of fatty acid amide hydrolase (FAAH): SAR and results in pre-clinical pain models. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of spirocyclic antagonists of CCR2 (chemokine CC receptor subtype 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rigid Trifluorinated Diamondoid: 3,5,7-Trifluoroadamantane-1-carboxylic Acid as a Superior Scaffold in Modern Organic Synthesis
Introduction: Beyond Lipophilicity - The Strategic Advantage of Fluorinated Adamantanes
The adamantane cage, a perfectly rigid and thermodynamically stable hydrocarbon, has long been a privileged scaffold in medicinal chemistry and materials science.[1][2] Its three-dimensional structure provides a predictable and robust framework for the precise spatial arrangement of functional groups, influencing properties such as lipophilicity, metabolic stability, and target engagement.[3][4] While traditional adamantane derivatives have proven invaluable, the strategic introduction of fluorine atoms onto the cage unlocks a new dimension of chemical space and functional advantages. This guide focuses on a particularly compelling building block: 3,5,7-trifluoroadamantane-1-carboxylic acid .
The introduction of fluorine, the most electronegative element, at the bridgehead positions of the adamantane core profoundly alters its electronic and physicochemical properties. This trifluorination strategy offers several key benefits for researchers, scientists, and drug development professionals:
-
Modulated Lipophilicity: While the adamantane core is inherently lipophilic, the strategic placement of multiple fluorine atoms can temper this property, offering finer control over a molecule's overall solubility and membrane permeability.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[5]
-
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing target interactions.
-
Unique Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with biological targets, including hydrogen bonds and halogen bonds, potentially enhancing binding affinity and selectivity.
This document provides a comprehensive overview of the synthesis and application of this compound, complete with detailed experimental protocols and expert insights to empower your research and development endeavors.
Synthesis of the Trifluorinated Scaffold: A Stepwise Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most practical route involves a sequential hydroxylation of the adamantane bridgehead positions, followed by deoxofluorination.[6]
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3,5,7-Trihydroxyadamantane-1-carboxylic Acid
This protocol details the sequential hydroxylation of adamantane-1-carboxylic acid at the bridgehead positions using potassium permanganate.
Materials:
-
Adamantane-1-carboxylic acid
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Monohydroxylation:
-
To a stirred solution of adamantane-1-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium permanganate (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture onto ice and decolorize with sodium bisulfite.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexane gradient) to yield 3-hydroxyadamantane-1-carboxylic acid.[7]
-
-
Dihydroxylation:
-
Repeat the procedure from step 1, using 3-hydroxyadamantane-1-carboxylic acid (1.0 eq) as the starting material. This will yield 3,5-dihydroxyadamantane-1-carboxylic acid.
-
-
Trihydroxylation:
-
Repeat the procedure from step 1, using 3,5-dihydroxyadamantane-1-carboxylic acid (1.0 eq) as the starting material. This will yield 3,5,7-trihydroxyadamantane-1-carboxylic acid.
-
Causality Behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate in a highly acidic medium facilitates the electrophilic oxidation of the tertiary C-H bonds at the bridgehead positions of the adamantane core. The stepwise nature of the reaction allows for the isolation of the mono-, di-, and tri-hydroxylated intermediates.
Protocol 2: Synthesis of this compound
This protocol describes the deoxofluorination of the hydroxylated intermediates using diethylaminosulfur trifluoride (DAST).
Materials:
-
3,5,7-Trihydroxyadamantane-1-carboxylic acid (or the mono- and di-hydroxy intermediates)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Fluorination Reaction:
-
To a solution of the hydroxylated adamantane carboxylic acid (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add DAST (1.2 eq per hydroxyl group) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding fluorinated adamantane carboxylic acid.[6]
-
Causality Behind Experimental Choices: DAST is a widely used and effective reagent for the deoxofluorination of alcohols. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which then undergoes nucleophilic displacement by fluoride to form the C-F bond. The reaction is typically performed at low temperatures to control its reactivity and minimize side reactions.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₃F₃O₂ | 238.21 |
Application in Organic Synthesis: Amide Bond Formation
The carboxylic acid functionality of this compound serves as a versatile handle for coupling to a wide range of amines, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. Due to the steric hindrance of the adamantane cage, robust coupling reagents are often required to achieve high yields.
Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Protocol 3: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[4][8]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or a more complex amine fragment)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Causality Behind Experimental Choices: HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently converts the carboxylic acid into a highly reactive O-acylisouronium intermediate. This intermediate readily undergoes nucleophilic attack by the amine to form the amide bond, even with sterically demanding substrates.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the this compound scaffold make it an attractive building block for the design of novel therapeutics. Its rigid structure allows for precise control over the orientation of pharmacophoric groups, while the trifluorination provides a means to fine-tune physicochemical properties and enhance metabolic stability.
Potential Therapeutic Areas:
-
Enzyme Inhibition: The rigid scaffold can be used to position functional groups to interact with the active site of enzymes. Derivatives of adamantane carboxylic acids have shown promise as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and diabetes.[9]
-
Antiviral Agents: Adamantane derivatives have a long history as antiviral agents, with amantadine being a well-known example.[10] The trifluorinated scaffold could be explored for the development of new antiviral compounds with improved properties.
-
Central Nervous System (CNS) Disorders: The lipophilicity of the adamantane core can facilitate penetration of the blood-brain barrier. By modifying this lipophilicity through trifluorination, it may be possible to develop novel CNS-acting drugs with optimized brain exposure.
While specific biological activity data for derivatives of this compound is still emerging, the foundational principles of adamantane-based drug design suggest significant potential in these and other therapeutic areas.
Conclusion
This compound represents a powerful and versatile building block for modern organic synthesis and drug discovery. Its unique combination of a rigid, three-dimensional scaffold with the modulating effects of trifluorination offers a wealth of opportunities for the design of novel molecules with tailored properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this exceptional chemical entity.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bassetto, M., Ferla, S., & Pertusati, F. (2015). Polyfluorinated groups in medicinal chemistry. Future Medicinal Chemistry, 7(4), 527–546. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2014). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. The Journal of Organic Chemistry, 79(19), 9099–9110. [Link]
-
De Clercq, E., Murr, M., Stallaert, J. F., & Pannecouque, C. (1994). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 37(15), 2333–2339. [Link]
-
Spasov, A. A., & Anisimova, V. A. (2021). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Ahn, M., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 103, 16-29. [Link]
- Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(9), 1400-1410.
-
PubChem. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Procedures for Adamantane Carboxylation Reactions
Introduction
The adamantane scaffold is a cornerstone in modern drug development and materials science. Its unique diamondoid structure—a rigid, lipophilic, and sterically bulky cage—imparts desirable pharmacokinetic properties such as improved metabolic stability, enhanced bioavailability, and specific receptor binding profiles.[1][2] Carboxylated adamantane derivatives, particularly 1-adamantanecarboxylic acid, serve as crucial building blocks for synthesizing a wide range of pharmacologically active agents, including antivirals like Ramantadin, and for creating advanced polymers with high thermal stability.[1][3]
This guide provides an in-depth exploration of the primary experimental methodologies for the carboxylation of adamantane. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to implement or optimize these critical synthetic transformations.
Section 1: The Koch-Haaf Carboxylation: The Classic Approach
The Koch-Haaf reaction is the most traditional and widely used method for synthesizing 1-adamantanecarboxylic acid.[3][4] The reaction leverages a strong acid to generate a stable tertiary carbocation from adamantane or its precursors, which is then trapped by a carbon monoxide source, typically formic acid.[4][5][6]
Mechanistic Rationale
The reaction proceeds via the formation of the highly stable 1-adamantyl cation. In the presence of a superacid like concentrated sulfuric acid, a hydride is abstracted from one of the four equivalent tertiary (bridgehead) C-H bonds of adamantane.[6][7] This carbocation is then attacked by carbon monoxide, which is generated in situ from the dehydration of formic acid by sulfuric acid. The resulting acylium cation is stable until it is hydrolyzed during the aqueous work-up to yield the final carboxylic acid product.[4] The thermodynamic stability of the tertiary carbocation is the driving force for the high regioselectivity of this reaction, favoring functionalization at the bridgehead position.[5]
Caption: Generalized Photocatalytic Cycle for Adamantane Carboxylation.
2.1.2. General Protocol Outline
Detailed protocols are catalyst-system specific, but a general workflow can be described based on published methodologies. [8][9]
-
Setup: A reaction vessel (e.g., a Schlenk tube or photoreactor vial) is charged with adamantane, a photocatalyst (e.g., an iridium or acridinium complex), and a hydrogen-atom transfer (HAT) co-catalyst in a suitable degassed solvent. [8]2. Atmosphere: The vessel is sealed, evacuated, and backfilled with carbon monoxide (typically at a pressure of 1-10 atm).
-
Reaction: The mixture is stirred and irradiated with a light source (e.g., blue or green LEDs) at room temperature for a specified time (e.g., 12-24 hours).
-
Work-up: Upon completion, the CO is safely vented, and the reaction mixture is worked up using standard extraction and chromatographic techniques to isolate the carboxylated product.
2.1.3. Key Parameters and Considerations
| Parameter | Condition | Rationale & Notes |
| Catalyst System | Photocatalyst (e.g., Ir-based) + HAT catalyst | The combination enables efficient C-H abstraction under mild conditions. [8] |
| Light Source | Visible Light (e.g., Blue LEDs) | Wavelength must match the absorption maximum of the photocatalyst. |
| CO Pressure | 1–10 atm | Higher CO pressure can improve the trapping efficiency of the adamantyl radical. [8] |
| Selectivity | 3° > 2° | Radical stability favors abstraction from the tertiary C-H bond, but selectivity varies. [8] |
| Substrate Scope | Broad | Generally more tolerant of various functional groups than the Koch-Haaf reaction. |
Oxidative Carbonylation with N-Hydroxyphthalimide (NHPI)
This method utilizes a catalytic free-radical mechanism under relatively mild, metal-free conditions. [8]
2.2.1. Mechanistic Rationale
N-Hydroxyphthalimide (NHPI) acts as a radical catalyst. In the presence of oxygen (O₂), it generates the phthalimide-N-oxyl (PINO) radical. [8]PINO is a potent hydrogen abstractor that removes a hydrogen atom from adamantane to form the adamantyl radical. This radical is then intercepted by carbon monoxide (CO), and subsequent reaction with O₂ eventually leads to the formation of carboxylic acids. [8]A significant drawback of this method is its poor selectivity, often yielding a mixture of carboxylated and oxygenated products at both the tertiary and secondary positions. [8]
Section 3: Electrochemical Carboxylation
Electrosynthesis offers a sustainable alternative for carboxylation, using electricity as a "traceless" reagent to drive the reaction. This approach typically involves the reaction of an electrochemically generated adamantyl species with carbon dioxide (CO₂). [10][11]
General Principles
Electrochemical carboxylation can proceed through several pathways. A common approach involves the reduction of an adamantyl precursor (e.g., 1-bromoadamantane) at the cathode to generate an adamantyl radical or anion. This reactive intermediate is then trapped by CO₂, which is bubbled through the electrolyte solution. The choice of a sacrificial anode (e.g., magnesium or aluminum) or a stable anode in a paired electrolysis setup is a critical parameter that influences the overall efficiency and sustainability of the process. [10][11]
Caption: General Workflow for Electrochemical Adamantane Carboxylation.
Key Considerations for Protocol Development
-
Cell Type: Divided cells (with a membrane separating the anode and cathode compartments) or undivided cells can be used. The choice can dramatically affect the reaction outcome and product selectivity. [12]* Electrodes: The material of the cathode (e.g., glassy carbon, platinum) and anode (e.g., magnesium, zinc, carbon) must be chosen carefully. Sacrificial anodes are consumed during the reaction, while stable anodes require a complementary oxidation reaction to occur. [10]* Electrolyte: A supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate) is required to ensure conductivity of the solution.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used.
-
CO₂ Saturation: The electrolyte must be continuously saturated with CO₂ to ensure efficient trapping of the adamantyl intermediate.
Conclusion
The carboxylation of adamantane is a pivotal reaction for accessing valuable intermediates in medicinal chemistry and beyond. While the Koch-Haaf reaction remains a powerful and reliable method for producing 1-adamantanecarboxylic acid on a large scale, its reliance on harsh superacidic conditions is a significant drawback. [4][5]Emerging techniques in photoredox and electrochemical catalysis offer milder, more sustainable, and potentially more versatile routes to these important molecules. [8][11]The choice of method will depend on the desired scale, required purity, available equipment, and tolerance for specific reagents and conditions. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to successfully implement and adapt these procedures for their specific applications.
References
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. Available at: [Link]
-
Martin, D. B., & Schreib, B. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. RSC Chemical Biology, 1(4), 264-283. Available at: [Link]
-
Olah, G. A., et al. (2003). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters, 5(26), 5011-5013. Available at: [Link]
-
Dikusar, E. A., et al. (2004). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of Organic Chemistry, 40(9), 1296-1301. Available at: [Link]
- RU2412930C1 - Method of producing 1-adamantane carboxylic acid. (2011). Google Patents.
-
Wikipedia. (2025). 1-Adamantanecarboxylic acid. Available at: [Link]
-
Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-197. Available at: [Link]
-
Weigel, W. K., et al. (2020). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications, 56(73), 10732-10735. Available at: [Link]
-
Wikipedia. (n.d.). Koch reaction. Available at: [Link]
-
Nagaki, A., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288-1293. Available at: [Link]
-
Akishina, E. A., et al. (2023). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 59(1), 58-67. Available at: [Link]
-
A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. (2023). ChemistrySelect, 8(32). Available at: [Link]
-
Nagaki, A., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293. Available at: [Link]
-
Wikipedia. (n.d.). Adamantane. Available at: [Link]
-
ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. Available at: [Link]
-
Hylsová, M., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. Available at: [Link]
-
Olah, G. A., et al. (1984). Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. Journal of the American Chemical Society, 106(18), 5284-5290. Available at: [Link]
-
Kuyukina, M. S., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15403. Available at: [Link]
-
Isse, A. A., & Gennaro, A. (2014). Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids. Beilstein Journal of Organic Chemistry, 10, 2697-2713. Available at: [Link]
-
Wang, F., et al. (2022). Recent Advances in Electrochemical Carboxylation with CO2. Accounts of Chemical Research, 55(20), 2913-2926. Available at: [Link]
Sources
- 1. Free Article [chemicalbook.com]
- 2. A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds | Semantic Scholar [semanticscholar.org]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. Koch reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 11. Recent Advances in Electrochemical Carboxylation with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemistry converts carbon to useful molecules | Cornell Chronicle [news.cornell.edu]
Application Notes & Protocols: 3,5,7-Trifluoroadamantane-1-carboxylic Acid in Advanced Material Science
Abstract
This document provides a forward-looking guide for researchers and material scientists on the potential applications of 3,5,7-Trifluoroadamantane-1-carboxylic acid. While direct applications of this specific molecule in material science are not yet established in peer-reviewed literature, its unique trifecta of structural features—a rigid diamondoid cage, versatile carboxylic acid functionality, and strategic trifluorination—presents a compelling case for its use in developing next-generation materials. By analyzing the known properties of its constituent moieties, we can logically extrapolate and propose its use in high-performance polymers, advanced lithography, hydrophobic surface coatings, and low-dielectric constant materials. The following sections provide the scientific rationale and detailed, field-proven protocols to enable the exploration of this promising building block.
Core Scientific Principles: The Synergy of Adamantane, Fluorine, and Carboxylic Acid
The predicted utility of this compound stems from the combined contributions of its three key chemical features.
-
The Adamantane Cage (C₁₀H₁₆): This is the smallest unit of a diamond crystal lattice, granting exceptional properties to any material it is incorporated into.[1] Its rigid, bulky, and strain-free three-dimensional structure is known to significantly increase the glass transition temperature (T_g_), thermal stability, and mechanical strength of polymers.[2] In fields like photolithography, the high carbon-to-hydrogen ratio of adamantane provides excellent resistance to plasma etching, a critical requirement for manufacturing integrated circuits.[3][4][5]
-
Trifluorination (-F₃): The presence of fluorine atoms dramatically alters the physicochemical properties of a molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to outstanding thermal and chemical stability in fluoropolymers.[6][7] Fluorination imparts a low surface energy, which translates to high hydrophobicity and oleophobicity.[8] Furthermore, the high electronegativity of fluorine can reduce the dielectric constant of materials, a crucial property for high-frequency electronics.[9]
-
The Carboxylic Acid Moiety (-COOH): This functional group is a cornerstone of chemical synthesis, providing a reactive handle to graft the trifluoroadamantane unit onto other molecules or surfaces. It can readily undergo esterification, amidation, and other condensation reactions, allowing it to be integrated as a monomer in polyesters and polyamides or anchored to surfaces for modification.[10] This versatility is key to unlocking its potential in diverse material science applications.
The strategic placement of three fluorine atoms on the bridgehead carbons of the adamantane cage creates a molecule with a unique combination of bulkiness, rigidity, and low polarity, making it a prime candidate for creating materials with superior performance characteristics.
| Property Contribution | Adamantane Cage | Trifluorination | Carboxylic Acid |
| Thermal Stability | High (Rigid Cage)[11] | Very High (Strong C-F Bonds)[12] | Enables formation of stable polymer linkages (e.g., imides) |
| Mechanical Properties | Increases T_g_ and Stiffness[2] | Reduces Interchain Interactions | N/A |
| Surface Properties | Bulky, Hydrophobic[13][14] | Low Surface Energy, Hydrophobic/Oleophobic[8] | Anchoring Point for Surface Modification[10] |
| Optical Properties | High Transparency at <200 nm[15] | Enhances UV Resistance[9] | N/A |
| Etch Resistance | High Carbon Density[4] | High Bond Strength | N/A |
| Solubility | Increases Solubility in Organic Solvents | Generally Decreases Aqueous Solubility | Provides Polarity and Reactive Site |
| Dielectric Constant | N/A | Lowers Dielectric Constant[9] | N/A |
Proposed Application Area 1: High-Performance Fluorinated Polyimides
Application Note: Engineering Polymers for Extreme Environments
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Incorporating this compound (or its amine/anhydride derivatives) into a polyimide backbone could yield a material with an unparalleled combination of properties. The adamantane unit would act as a rigid "cardo" group, creating kinks in the polymer chain that disrupt packing, enhance solubility for processing, and dramatically raise the glass transition temperature (T_g_).[16] The trifluorination would further boost thermal stability while simultaneously lowering the dielectric constant and moisture absorption, making these materials ideal for aerospace components, high-frequency printed circuit boards, and advanced insulating films.[9][16]
Experimental Protocol: Synthesis of a Trifluoroadamantane-Containing Polyimide
This protocol outlines the synthesis of a polyimide via a two-step polycondensation reaction, starting from a diamine derived from this compound.
Part A: Synthesis of Adamantane-based Diamine Monomer (Based on established adamantane functionalization chemistry)
-
Amidation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM). Add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours to form the acyl chloride.
-
Coupling: In a separate flask, dissolve 2.2 equivalents of 4-aminophenol in anhydrous pyridine. Cool the solution to 0°C. Slowly add the previously prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up & Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting dinitro compound by column chromatography.
-
Reduction: Dissolve the purified dinitro intermediate in ethanol and add a catalytic amount of Pd/C (10 wt%). Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to yield the target diamine monomer: 1,3-bis(4-aminophenyl)-3,5,7-trifluoroadamantane.
Part B: Polyimide Synthesis [17]
-
Poly(amic acid) Synthesis: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of the synthesized trifluoroadamantane-based diamine in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Slowly add 1.0 equivalent of a commercial aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) powder in portions to the stirred solution at room temperature.
-
Continue stirring for 24 hours at room temperature. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.
-
Film Casting and Imidization: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.
-
Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This thermal imidization process converts the poly(amic acid) to the final polyimide, removing water as a byproduct.
-
Characterization: After cooling, the flexible, transparent polyimide film can be peeled from the plate. Characterize the material using FT-IR (disappearance of amic acid peaks, appearance of imide peaks), TGA (for thermal decomposition temperature), and DSC (for glass transition temperature).
Proposed Application Area 2: Superhydrophobic Surface Coatings
Application Note: Creating Robust Water-Repellent Surfaces
Superhydrophobic surfaces (Water Contact Angle > 150°) are highly desirable for applications such as self-cleaning glass, anti-icing coatings, and corrosion-resistant metals.[18] Achieving this property requires both a low surface energy chemistry and a hierarchical micro/nano-scale roughness. This compound is an ideal candidate for the chemical component. The trifluoroadamantane group provides extreme hydrophobicity due to its low-energy C-F bonds and inherent hydrocarbon nature.[13][19] The carboxylic acid head allows it to be covalently anchored to surfaces like silica, alumina, or titania, which can be prepared as nanoparticles to provide the necessary roughness.
Experimental Protocol: Fabrication of a Superhydrophobic Coating on Glass
This protocol describes a two-step process: first, creating a rough nanoparticle layer, and second, functionalizing it with the fluorinated adamantane molecule.
Part A: Preparation of a Rough Silica Nanoparticle Layer [20]
-
Substrate Preparation: Thoroughly clean glass slides by sonicating them in acetone, ethanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen. Activate the surface with an oxygen plasma treatment for 5 minutes to generate hydroxyl groups.
-
Nanoparticle Synthesis (Stöber Method): In a flask, mix 100 mL of ethanol with 10 mL of deionized water and 5 mL of ammonium hydroxide (28 wt%).
-
While stirring vigorously, add 5 mL of tetraethyl orthosilicate (TEOS) dropwise. Continue stirring for 6 hours at room temperature to form a colloidal suspension of silica nanoparticles.
-
Coating: Dip-coat the activated glass slides in the silica suspension. Withdraw the slides at a slow, constant rate (e.g., 10 mm/min).
-
Curing: Dry the coated slides in an oven at 120°C for 1 hour to create a stable, rough layer of silica nanoparticles.
Part B: Surface Functionalization
-
Silanization Solution: In a glovebox under an inert atmosphere, prepare a 1% (v/v) solution of this compound and a silane coupling agent (e.g., (3-Aminopropyl)triethoxysilane, APTES) in anhydrous toluene. The APTES will react with the carboxylic acid to form an amide bond, leaving the silane groups available for surface reaction.
-
Functionalization: Immerse the silica-coated slides in the prepared solution and leave for 12 hours at 60°C. The triethoxysilane groups will covalently bond to the hydroxyl groups on the silica nanoparticle surface.
-
Washing: Remove the slides and rinse thoroughly with toluene, followed by ethanol, to remove any unbound molecules.
-
Final Curing: Dry the functionalized slides in an oven at 100°C for 30 minutes.
-
Characterization: Measure the water contact angle (WCA) and sliding angle (SA) using a goniometer. Analyze the surface morphology with Scanning Electron Microscopy (SEM) and confirm functionalization with X-ray Photoelectron Spectroscopy (XPS) by looking for the F 1s signal.
Proposed Application Area 3: Molecular Resists for Next-Gen Lithography
Application Note: Designing Photoresists with Enhanced Etch Resistance
In semiconductor manufacturing, photoresists are light-sensitive materials used to pattern silicon wafers. For advanced lithography (e.g., 193 nm immersion or EUV), resists must have high transparency at the exposure wavelength and high resistance to plasma etching.[3] Adamantane-based polymers are widely used for this purpose due to their high etch resistance and transparency.[5][15] this compound can be used as a "molecular glass" resist—a non-polymeric material that forms an amorphous solid. This approach offers advantages in reducing line-edge roughness. The trifluorination can improve transparency at deep UV wavelengths, while the bulky adamantane core provides the necessary etch resistance.[4][21] The carboxylic acid group provides a polarity-switching mechanism, where the exposed acidic regions become soluble in an aqueous developer.
Experimental Protocol: Formulation and Testing of a Molecular Resist
This protocol describes the formulation of a chemically amplified resist using the title compound.
-
Resist Formulation:
-
Matrix: Dissolve 100 mg of this compound in 1 mL of a suitable casting solvent, such as propylene glycol monomethyl ether acetate (PGMEA).
-
Photoacid Generator (PAG): Add 5 mg (5 wt% relative to the matrix) of a photoacid generator (e.g., triphenylsulfonium triflate). The PAG generates a strong acid upon exposure to UV light.
-
Quencher: Add 0.5 mg (0.5 wt%) of a base quencher (e.g., trioctylamine) to control acid diffusion and improve pattern fidelity.
-
Filtration: Filter the final solution through a 0.2 µm PTFE filter.
-
-
Thin Film Preparation and Exposure:
-
Spin Coating: Spin-coat the resist formulation onto a silicon wafer at 1500 rpm for 30 seconds to achieve a film thickness of approximately 100 nm.
-
Post-Apply Bake (PAB): Bake the wafer on a hotplate at 110°C for 60 seconds to remove the casting solvent.
-
Exposure: Expose the coated wafer to a 193 nm or EUV light source through a patterned mask. The exposure dose will need to be optimized (e.g., starting with a dose matrix from 5 to 50 mJ/cm²).
-
-
Post-Exposure Bake (PEB) and Development:
-
PEB: Bake the wafer at 115°C for 60 seconds. During this step, the photogenerated acid catalyzes a deprotection reaction (in this case, enabling dissolution), making the exposed regions soluble.
-
Development: Immerse the wafer in a 0.26N tetramethylammonium hydroxide (TMAH) aqueous developer solution for 30 seconds to dissolve the exposed regions.
-
Rinse and Dry: Rinse with deionized water and dry with nitrogen.
-
-
Characterization and Etching:
-
Metrology: Analyze the patterned features using a Scanning Electron Microscope (SEM) to evaluate resolution, line width, and line-edge roughness.
-
Etch Test: Subject the patterned wafer to a standard plasma etch process (e.g., using a CF₄/O₂ plasma) alongside a standard commercial resist to compare the relative etch rates. The adamantane-based resist is expected to show a lower etch rate.[22]
-
References
-
Lia, C., et al. (2005). Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. Polymer Degradation and Stability. [Link][6]
-
Li, Y., et al. (2014). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. Polymer Chemistry. [Link][23]
-
Lechner, B. D., & Wacker, I. (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules. [Link][11]
-
Arhami Dolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials. [Link][12]
-
Pang, Y., et al. (2011). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. Defense Technical Information Center. [Link]
-
Lee, J., et al. (2023). Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization. Polymer Chemistry. [Link][2]
-
Satoh, T., et al. (2006). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules. [Link][24]
-
Hsiao, S. H., & Lin, S. H. (2003). Synthesis and characterization of adamantane-containing poly(enaminonitriles). Journal of Polymer Science Part A: Polymer Chemistry. [Link][25]
-
Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link][26]
-
Liu, J., et al. (2016). Synthesis of adamantane-containing methacrylate polymers: Characterization and properties. Materials Express. [Link]
-
Sugiyama, H., et al. (2007). Synthesis and Evaluation of Adamantane-Containing Fluorinated Block Copolymers for Resist Modifers in Immersion Lithography. Journal of Photopolymer Science and Technology. [Link][27]
-
Reddy, P., et al. (2008). Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography. U.S. Patent Application 11/992,389. [3]
-
AGC Chemicals Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link][28]
-
Reddy, P., et al. (2007). Adamantane Based Molecular Glass Photoresists for Sub-200 nm Lithography. WIPO Patent Application WO/2007/094784. [4]
-
Lee, J., et al. (2016). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Macromolecules. [Link][29]
-
CSWAB. (n.d.). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. [Link][7]
-
Lee, J., et al. (2016). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. ResearchGate. [Link][30]
-
Meng, X., et al. (2017). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry. [Link][16]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link][31]
-
Furukawa, K., et al. (2008). Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures. Proceedings of SPIE. [Link][5]
-
Hsiao, S. H., & Chen, J. H. (2011). Fluorinated Adamantane-Derived Polyimides with Low Dielectric Properties and Exceptional Transparency. Journal of Polymer Science Part A: Polymer Chemistry. [Link][9]
-
Liu, T., et al. (2017). Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography. RSC Advances. [Link][22]
-
Shanghai Bodong Chemical Technology Co Ltd. (2021). Photoresist resin monomer with adamantane structure and synthesis method thereof. Chinese Patent CN112679462A. [21]
-
ResearchGate. (n.d.). Methacrylate Polymers Containing Adamantane. [Link][15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Adamantane Derivatives in Modern Chemistry. [Link][32]
-
ten Brummelhuis, N., et al. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. Polymers. [Link][33]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. [Link][34]
-
Stefani, D., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link][35]
-
Sharma, R., et al. (2022). Adamantane derivatives: Pharmacological and toxicological properties (Review). Biomedical Reports. [Link][36]
-
Sharma, M., et al. (2020). Adamantylated organosilatranes: design, synthesis, and potential appraisal in surface modification and anti-protozoal activity. New Journal of Chemistry. [Link][10]
-
Russian Chemical Bulletin. (2004). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. [Link][38]
-
Xie, S., et al. (2025). Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities. Bioorganic Chemistry. [Link][13]
-
da Silva, A. L. P., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers. [Link][8]
-
Salter, C., et al. (2020). Hydrophobic Hydration of the Hydrocarbon Adamantane in Amorphous Ice. ResearchGate. [Link][14]
-
Hacohen-Ben-David, D., et al. (2023). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. Coatings. [Link][20]
-
Zhang, Z., et al. (2022). Preparation of Robust Superhydrophobic Coatings Using Hydrophobic and Tough Micro/Nano Particles. Coatings. [Link][18]
-
Salter, C., et al. (2020). Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice. Physical Chemistry Chemical Physics. [Link][19]
-
Wikipedia. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid. [Link][40]
-
Shchegolkov, E., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules. [Link][41]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20080318156A1 - Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography - Google Patents [patents.google.com]
- 4. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.210.105.67 [20.210.105.67]
- 7. cswab.org [cswab.org]
- 8. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adamantylated organosilatranes: design, synthesis, and potential appraisal in surface modification and anti-protozoal activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Hydrophobic hydration of the hydrocarbon adamantane in amorphous ice - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. CN112679462A - Photoresist resin monomer with adamantane structure and synthesis method thereof - Google Patents [patents.google.com]
- 22. Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 27. researchgate.net [researchgate.net]
- 28. agcce.com [agcce.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nbinno.com [nbinno.com]
- 33. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 36. researchgate.net [researchgate.net]
- 37. youtube.com [youtube.com]
- 38. researchgate.net [researchgate.net]
- 39. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. 1,3,5,7-Adamantanetetracarboxylic acid - Wikipedia [en.wikipedia.org]
- 41. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Radiolabeling of Adamantane Derivatives with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the protocols and underlying scientific principles for the radiolabeling of adamantane derivatives with fluorine-18 ([¹⁸F]F⁻), a critical process for the development of novel Positron Emission Tomography (PET) radiotracers. Adamantane's rigid, lipophilic structure makes it an attractive scaffold in medicinal chemistry for enhancing pharmacokinetic properties and targeting central nervous system (CNS) receptors. This document provides in-depth methodologies for precursor synthesis, nucleophilic radiofluorination, purification, and quality control, with a focus on addressing the unique challenges presented by the sterically hindered adamantane core. Field-proven insights are integrated to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Significance of [¹⁸F]Fluorinated Adamantanes in PET Imaging
The adamantane moiety is a versatile building block in drug design, known for its ability to improve metabolic stability and modulate receptor affinity. When labeled with fluorine-18, a positron-emitting radionuclide with a convenient half-life of 109.7 minutes, adamantane derivatives can be transformed into powerful PET imaging agents. These radiotracers enable the non-invasive, in vivo quantification of biological processes, offering profound insights into disease mechanisms and the pharmacokinetics of novel therapeutics. Applications of ¹⁸F-labeled adamantanes are particularly promising in neurology for imaging targets such as the NMDA receptor and other CNS proteins. The development of robust and efficient radiolabeling protocols is therefore paramount to advancing research in this area.
Precursor Design and Strategy
The success of any [¹⁸F]radiolabeling reaction is fundamentally dependent on the design of the precursor molecule. For nucleophilic substitution on an adamantane scaffold, the key is to introduce a suitable leaving group at the desired position.
2.1. Choice of Leaving Group:
Excellent leaving groups are essential to facilitate nucleophilic attack by the relatively large and solvated [¹⁸F]fluoride-cryptand complex. For aliphatic systems like adamantane, common choices include sulfonates such as tosylates (OTs), mesylates (OMs), and triflates (OTf).[1][2]
-
Tosylates (OTs): Offer a good balance of reactivity and stability. They are often crystalline, facilitating purification of the precursor.
-
Mesylates (OMs): More reactive than tosylates, which can be advantageous but may also lead to increased side reactions.
-
Triflates (OTf): Highly reactive leaving groups that can enable fluorination at lower temperatures or for less reactive substrates. However, they are also more susceptible to hydrolysis and may be less stable.
For the adamantane core, a tosylate group is a common and effective choice, providing a reliable balance for the radiolabeling reaction.
2.2. Precursor Synthesis:
The synthesis of the adamantyl-tosylate precursor typically starts from the corresponding adamantanol. The hydroxyl group can be tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Diagram: Precursor Synthesis Workflow
Caption: Workflow for the synthesis of an adamantyl-tosylate precursor.
[¹⁸F]Fluoride Production and Activation
The [¹⁸F]fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in enriched [¹⁸O]water.[3][4] The resulting aqueous [¹⁸F]fluoride is a poor nucleophile due to strong solvation by water molecules. Activation is therefore a critical first step.
The standard procedure involves:
-
Trapping: The aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution: The [¹⁸F]F⁻ is then eluted from the cartridge using a solution of a phase transfer catalyst (PTC) and a base. The most common system is a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[5][6]
-
Azeotropic Drying: The eluted [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture is subjected to azeotropic drying with acetonitrile under a stream of nitrogen or argon to remove residual water. This "naked" and highly reactive [¹⁸F]fluoride is then ready for the nucleophilic substitution reaction.
Detailed Protocol: Radiolabeling of Adamantyl-Tosyl Precursor
This protocol describes a representative method for the radiolabeling of a generic adamantyl-tosylate precursor. Note: Optimization of precursor concentration, temperature, and reaction time is crucial for each specific adamantane derivative.
4.1. Materials and Equipment:
-
Automated radiosynthesis module or shielded hot cell
-
Reaction vessel (e.g., V-vial)
-
Heating and cooling system
-
HPLC system (preparative and analytical) with radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
TLC scanner
-
Adamantyl-tosylate precursor
-
Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Sterile water for injection
-
Ethanol, USP
4.2. Experimental Workflow Diagram:
Caption: General workflow for the radiosynthesis of an [¹⁸F]fluoroadamantane derivative.
4.3. Step-by-Step Protocol:
-
[¹⁸F]Fluoride Activation:
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a reaction vessel containing a solution of Kryptofix 2.2.2 (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (e.g., 80:20).
-
Azeotropically dry the mixture by heating at 85-110°C under a stream of inert gas, adding two portions of anhydrous acetonitrile (0.5-1.0 mL each) during the process to ensure complete removal of water.
-
-
Radiolabeling Reaction:
-
Dissolve the adamantyl-tosylate precursor (2-5 mg) in anhydrous DMSO or acetonitrile (200-500 µL).
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 100-120°C for 10-20 minutes. The optimal temperature and time will depend on the specific adamantane derivative and may require empirical determination. Due to the steric hindrance of the adamantane cage, higher temperatures and longer reaction times may be necessary compared to less bulky substrates.
-
-
Purification:
-
Cool the reaction mixture and quench by adding 1-2 mL of water or the initial HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18). A typical mobile phase could be a gradient of acetonitrile and water.
-
Collect the fraction corresponding to the [¹⁸F]fluoroadamantane product.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove any residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection to the desired final concentration and ethanol content (typically <10%).
-
Purification and Quality Control
A robust purification and stringent quality control (QC) process is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.
5.1. Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purifying radiotracers, effectively separating the desired product from unreacted [¹⁸F]fluoride, the precursor, and other byproducts.[7]
-
Solid-Phase Extraction (SPE): SPE is often used as a final formulation step after HPLC to exchange the solvent to a biocompatible one.[7] In some cases, for cleaner reactions, a well-developed SPE method can replace HPLC for purification, significantly simplifying and shortening the overall process.[8]
5.2. Quality Control Parameters:
The final product must be tested according to pharmacopeia guidelines.
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Identity | Gamma-ray spectroscopy, Half-life determination | γ-emission at 511 keV, Half-life of 109.7 ± 2 min |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other chemical impurities below specified limits |
| pH | pH paper or meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) |
| Bacterial Endotoxins | LAL test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | Incubation in culture media | No microbial growth (testing is retrospective due to short half-life) |
Field-Proven Insights and Troubleshooting
-
Steric Hindrance: The adamantane cage is sterically bulky, which can hinder the Sₙ2 attack by the [¹⁸F]fluoride-cryptand complex. To overcome this, higher reaction temperatures (up to 120°C) and potentially longer reaction times may be necessary. The choice of a more reactive leaving group like a triflate could also be considered, though this may come at the cost of precursor stability.
-
Solvent Choice: DMSO is often a good solvent for nucleophilic fluorination due to its high boiling point and ability to solvate cations, thus enhancing the reactivity of the "naked" fluoride. Acetonitrile is also commonly used and is easier to remove during purification.
-
Base Concentration: The amount of K₂CO₃ should be carefully controlled. While necessary to maintain basic conditions and scavenge any protons formed, excess base can lead to hydrolysis of the precursor and side reactions.
-
Azeotropic Drying: Incomplete drying is a common cause of low radiochemical yields. Ensure the [¹⁸F]F⁻/K₂₂₂ complex is thoroughly dried before adding the precursor. The use of a two-step drying process with fresh acetonitrile is highly recommended.
Conclusion
The radiolabeling of adamantane derivatives with fluorine-18 presents a viable pathway for the development of novel PET radiotracers for a range of applications, particularly in neuroscience. While the steric bulk of the adamantane scaffold requires careful optimization of reaction conditions, the use of standard nucleophilic fluorination techniques with tosylate or other sulfonate precursors can provide the desired [¹⁸F]fluoroadamantane compounds in yields suitable for preclinical and clinical research. Adherence to rigorous purification and quality control standards is essential to ensure the production of a safe and effective imaging agent.
References
- 8-Bicycloalkyl-CPFPX Derivatives as Potent and Selective Tools for in vivo Imaging of the A1 Adenosine Receptor. (URL not available)
-
[¹⁸F]fluoride Activation and ¹⁸F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]
- The synthesis of organofluorine compounds using various nucleophilic fluorinating reagents as the fluoride sou. (URL not available)
-
¹⁸F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. PMC - NIH. [Link]
-
[¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals. PMC - NIH. [Link]
-
A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. PMC - NIH. [Link]
-
Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. PMC - NIH. [Link]
-
[¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals. OSTI.GOV. [Link]
-
Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]
-
Two-step radiosynthesis of 18)F]FE-β-CIT and [¹⁸F]PR04.MZ. PubMed. [Link]
-
[¹⁸F]Tosyl fluoride as a versatile [¹⁸F]fluoride source for the preparation of ¹⁸F-labeled radiopharmaceuticals. PubMed. [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
One-step ¹⁸F labeling of biomolecules using organotrifluoroborates. PMC - NIH. [Link]
-
Preparation of ¹⁸F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [¹⁸F]Fluoride Exchange Reaction. NIH. [Link]
-
Fluorine-18 Chemistry for PET: A Concise Introduction. ResearchGate. [Link]
-
Microwave-induced nucleophilic [¹⁸F]fluorination on aromatic rings: Synthesis and effect of halogen on [¹⁸F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. ResearchGate. [Link]
-
¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. [Link]
-
Fluorine-18 click radiosynthesis and preclinical evaluation of a new ¹⁸F-labeled folic acid derivative. PubMed. [Link]
-
Optimization of Automatic Synthesis and Separation of [¹⁸F] AV-45 and Quality Control. NIH. [Link]
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (URL not available)
-
¹⁸F-Labeling Using Click Cycloadditions. PMC - NIH. [Link]
-
Radiosynthesis of [¹⁸F]Trifluoroalkyl Groups: Scope and Limitations. Semantic Scholar. [Link]
-
A Purification Method of ¹⁸F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. ResearchGate. [Link]
-
Retention of [¹⁸F]fluoride on reversed phase HPLC columns. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,5,7-trifluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your final product.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically involves the fluorination of adamantane-1-carboxylic acid. This process, while conceptually straightforward, is often plagued by challenges that can significantly impact the final yield and purity. The rigid, cage-like structure of adamantane presents unique reactivity patterns, and the introduction of multiple fluorine atoms requires careful control of reaction parameters.[1][2]
Common hurdles include incomplete fluorination, the formation of over-fluorinated or under-fluorinated byproducts, and difficulties in purification. This guide will address these issues in a practical, question-and-answer format, drawing upon established chemical principles and synthetic methodologies.
Logical Workflow for Synthesis and Troubleshooting
Below is a diagram outlining the general workflow for the synthesis and the critical points for troubleshooting.
Caption: General workflow for synthesis and key troubleshooting points.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Optimization
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Incomplete Reaction: The fluorination of the adamantane core can be sluggish. Ensure your reaction is running for a sufficient amount of time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots is crucial.
-
Reagent Stoichiometry: The molar ratio of the fluorinating agent to the adamantane-1-carboxylic acid is critical. An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion. Consider a modest increase in the stoichiometry of the fluorinating agent.
-
Reaction Temperature: The temperature profile of the reaction is paramount. Some fluorination reactions require an initial low temperature for mixing, followed by a gradual increase to drive the reaction to completion. Consult established protocols for the specific fluorinating agent you are using.[3]
-
Moisture Contamination: Many fluorinating agents are sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by your specific protocol.
Q2: I am observing a mixture of fluorinated adamantane species (e.g., mono-, di-, and tri-fluorinated). How can I improve the selectivity towards the tri-fluorinated product?
A2: Achieving high selectivity for the 3,5,7-trifluoro derivative is a common challenge. Here are some strategies to improve it:
-
Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, a slow, dropwise addition can help maintain a more controlled reaction environment, potentially favoring the desired trifluorination.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the adamantane substrate. Experimenting with different solvent systems, if your protocol allows, may improve selectivity.
-
Reaction Time and Temperature Optimization: A systematic study of how reaction time and temperature affect the product distribution can help you find the optimal conditions to maximize the formation of the desired product while minimizing over- or under-fluorination.
Workup & Purification
Q3: The workup procedure seems to result in product loss. Are there any best practices to minimize this?
A3: Product loss during workup is a common issue. Consider the following:
-
Extraction Efficiency: Ensure you are using an appropriate organic solvent for extraction and performing a sufficient number of extractions to recover your product from the aqueous layer.
-
pH Adjustment: The carboxylic acid functionality requires careful pH management. Ensure the aqueous layer is sufficiently acidified before extraction to protonate the carboxylate and facilitate its transfer into the organic phase.
-
Emulsion Formation: Adamantane derivatives can sometimes form emulsions during extraction. If this occurs, adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Q4: I'm having difficulty purifying the final product. What are some effective purification strategies?
A4: The purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic solvent screen to find a suitable recrystallization solvent or solvent system is highly recommended. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A carefully chosen eluent system will be necessary to separate the desired product from closely related impurities.
-
Derivative Formation: In some challenging cases, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can facilitate purification by chromatography. The ester can then be hydrolyzed back to the carboxylic acid.[4]
Characterization
Q5: How can I confidently confirm the structure and purity of my synthesized this compound?
A5: A combination of spectroscopic and analytical techniques is essential for unambiguous structure elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the adamantane protons. The integration and splitting patterns will be indicative of the substitution pattern.
-
¹³C NMR: Will provide information on the number of unique carbon environments. The signals for the carbons bearing fluorine atoms will be split due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique to confirm the presence and number of fluorine atoms. You should expect a single signal for the three equivalent fluorine atoms in the 3,5,7-positions.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F stretches.
-
Melting Point Analysis: A sharp melting point is a good indicator of high purity.
III. Experimental Protocols
Illustrative Fluorination Protocol
Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood. The choice of fluorinating agent will significantly alter the required conditions.
-
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add adamantane-1-carboxylic acid (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent.
-
-
Reagent Addition:
-
Cool the reaction mixture to the recommended starting temperature (e.g., 0 °C or lower) using an appropriate cooling bath.
-
Slowly add the fluorinating agent (e.g., >3.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed the desired limit.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature or heat to a specific temperature as required by the chosen protocol.
-
Stir the reaction mixture for the predetermined time, monitoring its progress periodically by TLC or by taking small aliquots for NMR analysis.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution).
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Data Presentation: Key Parameters for Optimization
| Parameter | Range/Options | Rationale for Optimization |
| Fluorinating Agent | Various available | Reactivity and selectivity will vary significantly. |
| Stoichiometry | 3.0 - 5.0 eq | To drive the reaction to completion and achieve trifluorination. |
| Solvent | Aprotic, anhydrous | To prevent quenching of the fluorinating agent. |
| Temperature | -78 °C to reflux | To control reactivity and selectivity. |
| Reaction Time | 2 - 24 hours | To ensure complete conversion. |
IV. Mechanistic Considerations
The fluorination of the adamantane cage at the tertiary bridgehead positions (1, 3, 5, and 7) is thought to proceed via a carbocationic intermediate. The stability of the tertiary carbocation at these positions makes them susceptible to nucleophilic attack by fluoride ions or electrophilic fluorination, depending on the reagent used.
Diagram of Key Synthetic Relationship
Caption: Simplified relationship in the fluorination process.
V. References
-
Qu, T. et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(iv), 0-0.
-
National Center for Biotechnology Information (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubChem.
-
BenchChem (2025). Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem.
-
Wikipedia (2025). Adamantane. Wikipedia.
-
ChemScene. This compound. ChemScene.
-
National Center for Biotechnology Information. This compound. PubChem.
-
Semantic Scholar (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Semantic Scholar.
-
BenchChem. optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid. BenchChem.
-
Organic Syntheses. 1-adamantanecarboxylic acid. Organic Syntheses.
-
Wikipedia (2025). 1-Adamantanecarboxylic acid. Wikipedia.
Sources
Technical Support Center: Purification of 3,5,7-Trifluoroadamantane-1-carboxylic acid
Welcome to the technical support guide for the purification of 3,5,7-Trifluoroadamantane-1-carboxylic acid (TFAcA). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this rigid, fluorinated molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve the desired purity for your critical applications.
The adamantane cage provides a unique structural motif, known for its rigidity and lipophilicity. The addition of three fluorine atoms at the bridgehead positions (3, 5, and 7) significantly alters the molecule's electronic properties and polarity, while the carboxylic acid handle introduces a site for polar interactions and further functionalization. These features necessitate a carefully considered purification strategy.
This guide is structured to provide direct answers to common problems and questions, moving from broad troubleshooting to specific, detailed protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Question 1: My recrystallization attempt resulted in a very low yield. What went wrong?
Answer:
Low recovery is a frequent issue when the solvent-solute relationship is not optimized. The unique structure of TFAcA, with its non-polar hydrocarbon cage and polar functional groups (-COOH and -F), can make solvent selection non-intuitive.
-
Probable Cause 1: Incorrect Solvent Choice. The solvent may be too "good," meaning the compound remains significantly soluble even at low temperatures. Conversely, if the solvent is too "poor," a large volume is required for dissolution, leading to losses during transfer and filtration. The trifluorination increases polarity compared to adamantane-1-carboxylic acid, so solvents typically used for the parent compound may be too non-polar.
-
Probable Cause 2: Rapid Cooling. Crashing the product out of solution by cooling too quickly traps impurities within the crystal lattice and prevents the formation of well-ordered, pure crystals, leading to losses in subsequent washing steps.
-
Probable Cause 3: Insufficient Concentration. If the solution was not sufficiently saturated at the higher temperature, the driving force for crystallization upon cooling will be low, resulting in a poor yield.
Solutions & Best Practices:
-
Systematic Solvent Screening: Before committing your bulk material, perform a small-scale solvent screen. Use the table below to guide your selection.
-
Employ Solvent Systems: A mixture of a "good" solvent (in which TFAcA is soluble) and a "poor" or "anti-solvent" (in which it is insoluble) often provides the best results. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature and slowly add the anti-solvent until turbidity (cloudiness) appears, then add a drop or two of the good solvent to redissolve. Allow this solution to cool slowly.
-
Slow, Controlled Cooling: After dissolution, allow the flask to cool slowly to room temperature. Insulation with glass wool can help. Once at room temperature, transfer the flask to a 0-4 °C refrigerator or ice bath to maximize crystal formation.
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
| Solvent/System | Polarity | Rationale for Use with TFAcA |
| Heptane/Ethyl Acetate | Low to Medium | A classic non-polar/polar mixture. Good for tuning solubility. |
| Toluene | Medium | The aromatic ring can offer different solubility characteristics. |
| Isopropyl Alcohol (IPA) | Medium-High | Can be effective for moderately polar compounds. |
| Acetonitrile/Water | High | A polar system that can be effective if impurities are non-polar. |
Question 2: I am seeing significant tailing or streaking on my silica gel TLC plate. How can I get clean spots for column chromatography?
Answer:
This is a classic problem when dealing with carboxylic acids on standard silica gel.
-
Causality: Silica gel is inherently acidic (due to Si-OH groups). The polar carboxylic acid group of your TFAcA can interact strongly and variably with the stationary phase through hydrogen bonding and acid-base interactions. This leads to a non-uniform migration up the TLC plate, resulting in tailing.
Solutions & Best Practices:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid to your eluent. This ensures the carboxylic acid on your molecule remains fully protonated, minimizing its ionic interaction with the silica.
-
Recommended Additive: Add 0.1% to 1% of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate).
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar. TFAcA will be eluted with a polar mobile phase (e.g., acetonitrile/water or methanol/water), and tailing is often significantly reduced. This is the basis for most HPLC purifications.[1]
-
Question 3: My final product is an oil or a waxy solid, not the expected crystalline powder. Why is this happening?
Answer:
Oiling out or forming an amorphous solid instead of crystals is typically a sign of persistent impurities that disrupt the formation of a stable crystal lattice.
-
Probable Cause 1: Residual Solvent. High-boiling point solvents used in the reaction or a previous purification step (e.g., DMF, DMSO) can be difficult to remove and may act as an impurity.
-
Probable Cause 2: Structurally Similar Impurities. Impurities such as incompletely fluorinated adamantane species (e.g., difluoro- or monofluoro-derivatives) or isomers can co-precipitate and inhibit proper crystal formation.
-
Probable Cause 3: Greases. Contamination from joint grease can also lead to an oily product.
Solutions & Best Practices:
-
Pre-Purification: Perform a "guard" column chromatography step to remove baseline impurities before attempting recrystallization.
-
Trituration: If the product is an oil, attempt to induce crystallization by trituration. Add a poor solvent (like hexanes) and scratch the side of the flask with a glass rod at the solvent-air interface. This can provide nucleation sites.
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the material under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Consider Sublimation: Adamantane derivatives are often excellent candidates for purification by sublimation due to their rigid, cage-like structure.[2][3] This technique is highly effective at removing non-volatile or less volatile impurities. A patent for hydroxy adamantane carboxylic acid compounds suggests sublimation as a viable purification method.[4]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during purification?
TFAcA is a white crystalline solid.[5] Its adamantane core makes it rigid and bulky. The three fluorine atoms and the carboxylic acid group make it significantly more polar than unsubstituted adamantane. It is generally soluble in polar organic solvents and has limited solubility in non-polar solvents like hexanes.[] Its rigid structure may allow it to have a relatively high melting point and potentially sublime under vacuum.[2][]
Q2: Why is sublimation a recommended technique for adamantane derivatives?
Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through a liquid phase. Adamantane and its derivatives often have a unique combination of high melting points and sufficient vapor pressure at temperatures below their melting point.[2][3][7] This allows them to be purified by heating the crude solid under vacuum, causing the pure compound to vaporize and re-condense as crystals on a cold surface, leaving non-volatile impurities behind.
Q3: How do the fluorine atoms impact the choice of purification technique?
The highly electronegative fluorine atoms increase the polarity of the molecule. This has two main effects:
-
Solubility: It will be less soluble in non-polar solvents (like hexanes) and more soluble in moderately polar solvents (like ethyl acetate or dichloromethane) compared to non-fluorinated adamantane-1-carboxylic acid.
-
Chromatography: The increased polarity means stronger eluents (more polar solvent mixtures) will be required to move the compound on a normal-phase silica column.
Q4: What are the primary safety concerns when handling this compound?
While specific toxicity data is limited, standard laboratory safety protocols should be followed. The compound is listed as causing skin and eye irritation and may cause respiratory irritation.[8]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting a purification method based on the nature of the impurities present.
Caption: Decision workflow for selecting a purification technique.
Protocol 1: Recrystallization from a Mixed Solvent System (Heptane/Ethyl Acetate)
This protocol is ideal for removing impurities with significantly different polarity from the target compound.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude TFAcA. Add a minimal volume of ethyl acetate (the "good" solvent) and gently heat the mixture (e.g., on a hot plate at ~60-70 °C) with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration. Add a small amount of activated carbon, let it stir for a few minutes, and then filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step helps remove colored impurities.[9]
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add heptane (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).
-
Re-solubilization: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote very slow cooling, you can place it in an insulated container. Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for failed recrystallization.
Protocol 2: Silica Gel Column Chromatography
This method is effective for separating compounds with different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. For TFAcA, start with a 4:1 mixture of Hexane:Ethyl Acetate and add 0.5% acetic acid.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude TFAcA in a minimal amount of dichloromethane or ethyl acetate. To this solution, add a small amount of silica gel (~2-3 times the mass of your compound) and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure with air or nitrogen to maintain a steady flow rate.
-
Fraction Analysis: Monitor the fractions being collected using TLC.
-
Combine & Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator. The added acetic acid will be removed under vacuum.
Protocol 3: High-Vacuum Sublimation
This protocol is best for thermally stable compounds and is excellent for removing non-volatile impurities like salts or baseline material.
-
Apparatus Setup: Use a standard sublimation apparatus, which consists of an outer chamber for the crude material and a cold finger (a condenser) in the center. Ensure all glass joints are clean and lightly greased with high-vacuum grease.
-
Loading: Place the crude, dry TFAcA into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and connect it to a cooling source (e.g., circulating water).
-
Vacuum: Attach the apparatus to a high-vacuum line and evacuate the system completely (typically <0.1 mmHg).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature required will depend on the compound but start at a temperature well below the melting point and slowly increase it until you observe the solid beginning to deposit on the cold finger.
-
Collection: Continue the sublimation until no more material appears to be vaporizing.
-
Cooling & Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the system. Carefully remove the cold finger and scrape the pure, crystalline sublimate onto a clean, tared piece of paper.
By applying these targeted strategies and protocols, researchers can effectively overcome the challenges associated with the purification of this compound, ensuring high-purity material for subsequent research and development.
References
- Perlovich, G. L., & Volkova, T. V. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281-94.
- Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals.
- Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. The Royal Society of Chemistry.
- Perlovich, G. L., & Volkova, T. V. (2018). Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Physical Chemistry Chemical Physics.
- BenchChem. (2025). Technical Support Center: Purification of 1,3-Bis(4-aminophenyl)adamantane. BenchChem.
- Perlovich, G. L., & Volkova, T. V. (2020). Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals. CoLab.
- Google Patents. (n.d.). Process for producing hydroxy adamantane carboxylic acid compounds. (US9051256B1).
- ChemScene. (n.d.). This compound. (CS-0033427).
- BOC Sciences. (n.d.). Adamantane Impurities.
- PubChem. (n.d.). This compound. (CID 12036142).
- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 7. Interrelation of thermodynamic sublimation characteristics with crystal structure: adamantane and memantine derivatives of sulfonamide molecular crystals | CoLab [colab.ws]
- 8. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
challenges and solutions in the synthesis of polyfluorinated adamantanes
Technical Support Center: Synthesis of Polyfluorinated Adamantanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of polyfluorinated adamantanes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of incorporating fluorine into the rigid adamantane scaffold. The unique properties of adamantane—its three-dimensional structure, rigidity, and high lipophilicity—make it a valuable pharmacophore in drug discovery and a key building block in advanced materials.[1][2][3] Fluorination can enhance these properties, improving metabolic stability, binding affinity, and bioavailability.[4][5]
However, the synthesis of polyfluorinated adamantanes is fraught with challenges, from controlling the inherent reactivity of fluorinating agents to separating complex product mixtures.[6][7] This guide provides expert-driven solutions to common experimental hurdles, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for introducing multiple fluorine atoms onto an adamantane core?
There are two main approaches, each with distinct advantages and challenges:
-
Direct Fluorination: This involves reacting adamantane or a substituted derivative with highly reactive fluorinating agents like elemental fluorine (F₂). While seemingly straightforward, this method is often aggressive and difficult to control. It typically proceeds via a radical mechanism, which can lead to a mixture of mono- and poly-fluorinated products, as well as C-C bond cleavage.[6] Achieving selectivity is a major challenge, often requiring specialized equipment like flow reactors and careful control of reaction conditions such as temperature and dilution with inert gases.[6][8]
-
Stepwise Functionalization and Deoxyfluorination: This is a more controlled and widely used strategy. It involves the sequential introduction of hydroxyl groups at the bridgehead (tertiary) positions of the adamantane core, followed by their replacement with fluorine.[4] Bridgehead C-H bonds are the most reactive sites on the adamantane scaffold.[9] Hydroxylation can be achieved using strong oxidizing agents, and the resulting alcohols are then converted to fluorides using deoxyfluorination reagents like (diethylamino)sulfur trifluoride (DAST).[4] This method offers excellent control over the degree and position of fluorination.
Q2: How do I select the most appropriate fluorinating agent for my specific reaction?
The choice of fluorinating agent is critical and depends entirely on the substrate and the desired transformation. Using the wrong reagent can lead to no reaction, decomposition, or a host of unwanted side products.[10]
| Fluorinating Agent | Primary Application | Advantages | Key Considerations & Cautions |
| DAST / Deoxo-Fluor® | Deoxyfluorination (Alcohols → Fluorides) | Effective for primary, secondary, and tertiary alcohols.[10] | Highly sensitive to moisture. Can decompose exothermically at elevated temperatures. Requires careful, slow addition at low temperatures.[9][10] |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic Fluorination (e.g., of enol ethers, electron-rich aromatics) | Crystalline, stable, and easier to handle than gaseous reagents.[10] | Highly oxidizing. Can react violently with certain solvents like DMF or DMSO.[11] Not suitable for deoxyfluorination of simple alcohols. |
| Elemental Fluorine (F₂) | Direct C-H Fluorination | The most powerful fluorinating agent; can fluorinate unactivated C-H bonds. | Extremely toxic, corrosive, and reactive.[12] Requires specialized equipment (e.g., passivated metal or Teflon reactors) and extensive safety precautions.[8][13] Reactions often lack selectivity.[6] |
| Hydrogen Fluoride (HF) / Olah's Reagent (HF-Pyridine) | Nucleophilic Fluorination, Halex Reactions | Strong acid catalyst and fluoride source. | Extremely corrosive and toxic; causes severe chemical burns that may not be immediately painful.[14] Requires specialized plastic labware (e.g., Teflon, polyethylene). |
Q3: What are the most critical safety precautions when working with fluorinating agents?
Safety is the absolute priority. Fluorinating agents are among the most hazardous chemicals used in organic synthesis.[14]
-
Engineering Controls: Always work in a certified, high-performance chemical fume hood. For elemental fluorine, a dedicated gas handling cabinet and specialized delivery system are mandatory.[8][13]
-
Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and a face shield.[15] Glove selection is critical; consult manufacturer compatibility charts. Neoprene or other specialized gloves are often required for handling fluorine gas or HF.[13] Double-gloving is a recommended practice.[15]
-
Emergency Preparedness: An eyewash and safety shower must be immediately accessible.[13] For work involving HF, a tube of calcium gluconate gel must be on hand to treat skin contact immediately.[8] All personnel must be trained on the specific hazards and emergency procedures.
-
Quenching and Disposal: Never quench reactive fluorinating agents with water or protic solvents without a carefully planned and tested procedure. Reactions are often highly exothermic and can release toxic gases (e.g., HF).[9] Follow established protocols for quenching and dispose of all waste according to institutional guidelines.[9]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My deoxyfluorination reaction with DAST is giving a low yield.
Q: I am attempting to convert 1-hydroxyadamantane to 1-fluoroadamantane using DAST, but my yield is consistently below 30%. What could be the problem?
A: This is a common issue that can almost always be traced back to one of three factors: reagent quality, reaction conditions, or moisture. A systematic troubleshooting approach is key.
Caption: Strategies for managing complex fluorination mixtures.
Detailed Explanation:
-
Controlling Reactivity: The key to improving selectivity in direct fluorination is to tame the reactivity of the fluorinating agent. This can be done by significantly diluting the fluorine gas with an inert gas (like N₂ or He), running the reaction at very low temperatures (-80 °C), or using specialized techniques like aerosol fluorination where the substrate is adsorbed onto NaF particles. [6]* Alternative Synthetic Route: If controlling direct fluorination proves too difficult, the most reliable solution is to switch to a stepwise synthesis. [4]This involves first introducing functional groups (like -OH or -Br) at the desired positions and then converting them to fluorides. For example, to synthesize 1,3,5,7-tetrafluoroadamantane, one could start with the commercially available 1,3,5,7-tetrahydroxyadamantane and perform a quadruple deoxyfluorination. This approach provides absolute control over the degree of fluorination.
-
Advanced Purification: Separating polyfluorinated adamantane isomers is notoriously difficult due to their similar polarities and high volatility. [7] * Preparative HPLC: High-Performance Liquid Chromatography is often the only effective method. Both normal-phase (silica) and reverse-phase (C18) columns should be screened with various solvent systems (e.g., hexane/ethyl acetate for normal-phase, acetonitrile/water for reverse-phase).
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating non-polar, isomeric compounds and is often faster and uses less organic solvent than HPLC.
-
Key Experimental Protocols
Protocol 1: Deoxyfluorination of 1,3-Dihydroxyadamantane using DAST
This protocol describes the conversion of a diol to a difluoride, a representative step in polyfluorination.
Materials:
-
1,3-Dihydroxyadamantane
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Procedure:
-
Preparation: Under a positive pressure of dry nitrogen, add 1,3-dihydroxyadamantane (1.0 eq) to the reaction flask. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add DAST (2.5 eq) dropwise via the dropping funnel over 30 minutes. CAUTION: The addition is exothermic. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a vigorously stirred, chilled solution of saturated aqueous NaHCO₃ (at least 10 volumes relative to the reaction volume). Slowly and carefully add the reaction mixture to the NaHCO₃ solution. CAUTION: This quenching process is highly exothermic and releases gas. Ensure adequate ventilation and perform the addition slowly to control the reaction rate. [9]6. Work-up: Continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 1,3-difluoroadamantane.
Protocol 2: Characterization of Polyfluorinated Adamantanes
Accurate characterization is essential to confirm the structure and purity of your product.
-
Mass Spectrometry (MS): Use GC-MS for volatile compounds to confirm the molecular weight and assess purity. The isotopic pattern of fluorine is monoisotopic, so the molecular ion peak will be sharp.
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structural elucidation.
-
¹H NMR: Will show characteristic shifts and splitting patterns due to H-F coupling.
-
¹³C NMR: Will show the direct effect of fluorine substitution (large C-F coupling constants) and long-range electronic effects on other carbons in the cage. [4] * ¹⁹F NMR: This is crucial. It provides a distinct signal for each unique fluorine environment in the molecule. The chemical shift is highly sensitive to the local electronic environment.
-
2D NMR: Techniques like ¹H-¹³C HSQC and HMBC are invaluable for assigning specific signals and confirming connectivity in complex polyfluorinated structures.
-
References
- Safety and handling of fluorin
- Quenching and Disposal Protocol for DAST - Benchchem.
- Technical Support Center: Safe Handling of Highly Fluorin
- Fluorine Gas Safety Sheet - University of California, Santa Barbara.
- Fluorine: Safety D
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Direct Fluorination: A “New” Approach to Fluorine Chemistry - ResearchG
- Troubleshooting low yield in heterocycle fluorin
- Synthesis of functionalized adamantanes
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Adamantane in Drug Delivery Systems and Surface Recognition - MDPI.
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchG
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
Sources
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorine: Safety | Pilgaard Elements [pilgaardelements.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of the Adamantane Core
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with the unique and versatile adamantane scaffold. Its rigid, diamondoid structure offers a valuable building block for a wide range of applications, but its inherent stability can present significant synthetic challenges.[1][2][3][4]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of adamantane chemistry and optimize your reaction conditions for successful functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane so challenging?
The primary challenge lies in the high stability of the adamantane cage. Its C-H bonds possess unusually high bond dissociation energies (BDEs), with the tertiary C-H bond at the bridgehead position being approximately 99 kcal/mol and the secondary C-H bond at the methylene bridge being around 96 kcal/mol.[5][6] This exceptional stability necessitates the use of high-energy intermediates or highly reactive catalysts to achieve C-H bond activation, making selective functionalization a non-trivial task.[5][7]
Q2: What are the main reactive sites on an unsubstituted adamantane molecule?
The adamantane core has two primary types of C-H bonds:
-
Tertiary (3°) C-H bonds: Located at the four equivalent bridgehead positions.
-
Secondary (2°) C-H bonds: Located at the six equivalent methylene bridge positions.[7]
Most functionalization reactions preferentially target the tertiary positions due to the relative stability of the resulting adamantyl carbocation or radical intermediate.[5][8]
Q3: How can I control the regioselectivity between the tertiary (C1) and secondary (C2) positions?
Achieving high regioselectivity is a key challenge in adamantane chemistry and is highly dependent on the chosen synthetic route and catalyst system.
-
For Tertiary Selectivity: Many reactions, such as bromination with elemental bromine or carboxylation under Koch-Haaf conditions, strongly favor substitution at the bridgehead positions.[8][9] Advanced methods, like photocatalytic C-H alkylation using specific hydrogen atom transfer (HAT) catalysts (e.g., quinuclidinium radical cations), can provide excellent selectivity for the tertiary position, with reported ratios exceeding 20:1.[7][10]
-
For Secondary Selectivity: Functionalization at the secondary position is more challenging and often requires specific directing groups or specialized catalyst systems. Some radical-based methods can lead to mixtures of 1- and 2-substituted products.[5]
Q4: I'm having trouble with the solubility of my adamantane starting material. What can I do?
Adamantane's nonpolar and highly symmetric structure leads to low solubility in many common polar organic solvents.
-
Solvent Selection: Consider using nonpolar solvents like hexane, cyclohexane, or chlorinated solvents such as dichloromethane and chloroform. For certain reactions, aromatic solvents like benzene or xylene may be effective.[5]
-
Co-solvents: In some cases, a co-solvent system can improve solubility.
-
Temperature: Gently heating the reaction mixture can help to dissolve the adamantane starting material.
Troubleshooting Guides by Reaction Type
Bromination of Adamantane
Bromination is often the first step in introducing other functionalities to the adamantane core.[4]
Issue: Low yield of 1-bromoadamantane and formation of polybrominated byproducts.
Causality: Over-bromination is a common issue, especially when using highly reactive brominating agents or extended reaction times. The initially formed 1-bromoadamantane can undergo further bromination at other bridgehead positions, leading to di- and tri-brominated species.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for adamantane bromination.
Detailed Recommendations:
-
Choice of Brominating Agent: While neat liquid bromine is often used, it is highly reactive.[12] Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent such as trichloromethane, which has been shown to produce high-purity 1-bromoadamantane.[13] Another option is using bromotrichloromethane with a molybdenum catalyst.[12]
-
Control of Reaction Conditions:
-
Stoichiometry: Use a molar ratio of adamantane to the brominating agent that favors monosubstitution.
-
Catalyst: The presence of a Lewis acid catalyst tends to promote multiple substitutions.[8] For monosubstitution, a catalyst may not be necessary.
-
Temperature and Time: Carefully monitor the reaction temperature and time to avoid over-reaction.
-
-
Purification: If polybrominated byproducts form, they can be challenging to separate. Recrystallization from methanol is a common and effective purification method.[11]
Comparative Table of Brominating Agents for Adamantane
| Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 | [12] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 | [12][13] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | [12] |
| Elemental Bromine (Br₂) with H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | [12][14] |
Hydroxylation of Adamantane
Direct hydroxylation of adamantane can be a powerful method for introducing an oxygen-containing functional group.
Issue: Low yield and poor regioselectivity in the hydroxylation of adamantane.
Causality: Many traditional oxidation methods for adamantane suffer from low selectivity, often producing a mixture of 1-adamantanol, 2-adamantanol, and adamantanone.[15] The high bond dissociation energy of the C-H bonds requires potent oxidizing agents, which can be unselective.
Troubleshooting Recommendations:
-
Catalyst Systems: The use of transition metal complexes can significantly improve both yield and selectivity. Systems employing water and a halomethane (e.g., CBr₄, CCl₄) in the presence of catalysts like palladium, molybdenum, or ruthenium have been shown to selectively produce 1-adamantanol in high yields.[15][16]
-
Biocatalysis: For exceptional regioselectivity, consider biocatalytic approaches. Certain microorganisms, such as Streptomyces and Pseudomonas strains, utilize cytochrome P450 enzymes to hydroxylate adamantane with high specificity, primarily at the tertiary C-H bonds.[3][17] This method offers the advantages of mild reaction conditions and high selectivity.[3]
-
Reaction Conditions:
-
Oxidant: The choice of oxidant is critical. In some systems, hypochlorous or hypobromous acids are generated in situ from water and a halomethane.[16]
-
Solvent: The solvent can influence the reaction outcome. For instance, in some catalytic systems, the ratio of water to acetonitrile can affect the conversion and depth of oxidation.[18]
-
Carboxylation of Adamantane
The Koch-Haaf reaction is a classic method for producing 1-adamantanecarboxylic acid.[8][9]
Issue: Low yield of 1-adamantanecarboxylic acid and formation of side products.
Causality: The strongly acidic conditions of the Koch-Haaf reaction can lead to side reactions. The low solubility of adamantane in sulfuric acid can also limit the reaction rate.[19]
Troubleshooting Recommendations:
-
Reaction Medium: To address solubility issues, the reaction is often carried out in the presence of an organic solvent like carbon tetrachloride or with the addition of t-butyl alcohol.[9][19]
-
Acid Concentration: The concentration of sulfuric acid is crucial. Fuming sulfuric acid (oleum) or the use of superacidic media can be employed, but these conditions are harsh.[9][20]
-
Alternative Methods:
-
Gallium(III) Chloride Mediated Carbonylation: A milder alternative involves the use of GaCl₃, which can mediate the formylation of adamantane to 1-adamantanecarboxaldehyde under relatively mild conditions (e.g., room temperature and atmospheric pressure of CO).[20] This can then be oxidized to the carboxylic acid.
-
Palladium-Catalyzed Oxidative Carbonylation: This method uses a palladium catalyst and can proceed at relatively low CO pressures to yield the corresponding ester, which can be hydrolyzed to the carboxylic acid.[5]
-
Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane using DBDMH
This protocol is adapted from a method reported to yield high-purity 1-bromoadamantane.[12][13]
Materials:
-
Adamantane
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trichloromethane
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve adamantane in trichloromethane (approximately 25-30 mL).
-
Add 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent. The optimal molar ratio of adamantane to DBDMH is 1:1.[13]
-
Heat the reaction mixture to 65-70°C.
-
Maintain the reaction at this temperature for 24-36 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization from methanol to obtain 1-bromoadamantane.
Protocol 2: Synthesis of 1-Adamantanecarboxylic Acid
This protocol is a variation of the Koch-Haaf reaction.[9]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
Crushed ice
Procedure:
-
In a flask equipped with a stirrer and an ice bath, combine 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the stirred mixture to 17–19°C.
-
Add 1 mL of 98% formic acid.
-
Prepare a solution of t-butyl alcohol in 98-100% formic acid.
-
Add the t-butyl alcohol/formic acid solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 17–25°C.
-
Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Pour the reaction mixture onto crushed ice.
-
The precipitated 1-adamantanecarboxylic acid can be collected by filtration, washed with water, and dried.
Mechanistic Insights
Understanding the underlying mechanisms of adamantane functionalization is key to troubleshooting and optimizing reactions.
Visualizing C-H Activation Pathways
Caption: Key intermediates in adamantane functionalization.
Most functionalization reactions of adamantane proceed through either a carbocation or a radical intermediate at the bridgehead position.[5][8]
-
Carbocation Pathway: Reactions like the Koch-Haaf carboxylation and some brominations involve the formation of a tertiary adamantyl carbocation.[8][20] This is typically achieved using strong acids or superacids that can abstract a hydride from the adamantane core.
-
Radical Pathway: Many modern C-H functionalization methods, including photocatalytic alkylations, proceed via an adamantyl radical.[5][21] This intermediate is generated by a hydrogen atom transfer (HAT) process, where a reactive species (e.g., a photochemically generated radical) abstracts a hydrogen atom from the adamantane.[5][22] The selectivity of this process is highly dependent on the properties of the HAT catalyst.[10]
By understanding which pathway your reaction follows, you can make more informed decisions about how to optimize conditions. For example, in a radical-based reaction, the presence of radical scavengers (even in trace amounts) could be detrimental, while in a carbocation-based reaction, the presence of nucleophiles could lead to unwanted side products.
References
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
-
Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Martin, D. B. C., & Feceu, A. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]
-
Krivoruchko, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Back, S., et al. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Royal Society of Chemistry. [Link]
-
(2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. SlideShare. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Martin, D. B. C., & Feceu, A. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
-
Krivoruchko, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]
-
Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
-
Krivoruchko, A. V., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
-
Yamataka, H., et al. (2005). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. [Link]
-
Khusnutdinov, R. I., et al. (2007). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. Semantic Scholar. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Bagrii, E. I., et al. (2011). Oxidative functionalization of adamantanes (review). ResearchGate. [Link]
-
Martin, D. B. C., & Feceu, A. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Khusnutdinov, R. I., et al. (2007). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]
-
Yoshikawa, M., et al. (2003). A Theoretical Study of Reactivity and Regioselectivity in the Hydroxylation of Adamantane by Ferrate(VI). The Journal of Organic Chemistry. [Link]
- Novakov, I. A., et al. (2011). Method of producing 1-adamantane carboxylic acid.
-
Feceu, A., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Publications. [Link]
-
Shokova, E. A., et al. (2019). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. MDPI. [Link]
- Mattioda, G., et al. (1991). Process for the preparation of 1-adamantane derivatives.
- Liu, Y., et al. (2019). Preparation method of 1-bromoadamantane.
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]
-
Císařová, I., & Jahn, U. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]
- Liu, Y., et al. (2014). Preparation method for 1-adamantane bromide.
- Kim, T. H., et al. (2011).
-
Muravsky, A. A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 14. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. pleiades.online [pleiades.online]
- 17. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
identifying and minimizing side reactions in trifluoroadamantane synthesis
Welcome to the dedicated technical support resource for the synthesis of 1,3,5-trifluoroadamantane. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with or developing synthetic routes to this important fluorinated scaffold. The unique properties of the adamantane cage, combined with the strategic placement of fluorine atoms, make 1,3,5-trifluoroadamantane a valuable building block in drug discovery and materials science. However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you identify and minimize side reactions, thereby improving your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing 1,3,5-trifluoroadamantane, and what are their primary advantages and disadvantages?
A1: The synthesis of 1,3,5-trifluoroadamantane typically proceeds through two main strategies:
-
Direct Fluorination of Adamantane or its Derivatives: This approach involves the direct substitution of C-H or other functional groups with fluorine.
-
Advantages: Potentially shorter synthetic route.
-
Disadvantages: Often lacks selectivity, leading to a mixture of mono-, di-, tri-, and even poly-fluorinated products. The reaction conditions can be harsh, and the reagents, such as elemental fluorine, are hazardous.[1]
-
-
Fluorinative Dehydroxylation or Dehalogenation of Pre-functionalized Adamantanes: This is the more common and controlled approach, starting from precursors like 1,3,5-trihydroxyadamantane or 1,3,5-trichloroadamantane.
-
Advantages: Greater control over the regioselectivity, leading to the desired 1,3,5-substitution pattern. Milder reaction conditions are often possible.
-
Disadvantages: Requires the synthesis of the pre-functionalized starting material, which adds steps to the overall sequence. Side reactions specific to the chosen fluorinating agent can still occur.
-
Q2: I am attempting to synthesize 1,3,5-trifluoroadamantane from 1,3,5-trihydroxyadamantane using DAST, but my yields are consistently low. What are the likely causes?
A2: Low yields in the DAST-mediated fluorination of 1,3,5-trihydroxyadamantane can stem from several factors:
-
Incomplete Reaction: The fluorination of all three hydroxyl groups may not go to completion, resulting in a mixture of mono-, di-, and trifluorinated products. This can be due to insufficient equivalents of DAST, reaction time, or temperature.
-
Side Reactions: DAST can promote elimination reactions, especially if the reaction temperature is not carefully controlled.[2] While less common for tertiary alcohols on a rigid adamantane core, it's a possibility to consider. More significantly, DAST can generate carbocationic intermediates, which may be susceptible to rearrangement, although this is less prevalent for the thermodynamically stable bridgehead positions of adamantane.[3]
-
Reagent Decomposition: DAST is thermally sensitive and can decompose if the reaction temperature is too high. It is also highly sensitive to moisture, which can lead to its deactivation and the formation of HF.[2]
-
Workup and Purification Issues: The fluorinated adamantanes are volatile, and significant product loss can occur during solvent removal or purification if not performed carefully.
Q3: My GC-MS analysis of the crude product from the fluorination of 1,3,5-trichloroadamantane shows multiple peaks. What are the likely impurities?
A3: When synthesizing 1,3,5-trifluoroadamantane from 1,3,5-trichloroadamantane, the most probable impurities are:
-
Incompletely Reacted Intermediates: These would include 1-chloro-3,5-difluoroadamantane and 1,3-dichloro-5-fluoroadamantane. Their presence indicates that the halogen exchange reaction has not gone to completion.
-
Starting Material: Residual 1,3,5-trichloroadamantane may be present if the reaction is incomplete.
-
Rearranged Products: Although the adamantane cage is relatively stable, harsh reaction conditions or the presence of strong Lewis acids can potentially catalyze rearrangements of the adamantyl cation, leading to isomeric byproducts.[3]
-
Solvent Adducts or Byproducts: Depending on the reaction conditions and the stability of the solvent, byproducts from the reaction with the fluorinating agent or intermediates may be formed.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 1,3,5-trifluoroadamantane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1,3,5-Trifluoroadamantane | 1. Incomplete reaction. 2. Reagent decomposition (e.g., DAST). 3. Product loss during workup/purification. 4. Competing elimination or rearrangement reactions. | 1. Increase the equivalents of the fluorinating agent, prolong the reaction time, or cautiously increase the temperature. 2. Ensure anhydrous conditions and maintain the recommended temperature profile for the specific reagent. 3. Use careful techniques for solvent removal (e.g., rotary evaporation at low temperature and pressure). Consider sublimation for purification. 4. Use a less forcing fluorinating agent or milder reaction conditions. For DAST, maintain low temperatures (-78 °C to RT). |
| Presence of Mono- and Di-fluorinated Adamantanes | 1. Insufficient stoichiometry of the fluorinating agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a sufficient excess of the fluorinating agent (e.g., >3 equivalents for a triol). 2. Increase the reaction time and monitor the reaction progress by GC-MS. 3. Gradually increase the reaction temperature, while being mindful of reagent stability and potential side reactions. |
| Formation of Rearranged Isomers | 1. Generation of carbocationic intermediates under harsh conditions. 2. Use of strong Lewis acid catalysts. | 1. Employ milder fluorinating agents that are less likely to generate free carbocations. 2. Avoid or minimize the use of strong Lewis acids. If a catalyst is necessary, screen for milder alternatives. |
| Inconsistent Results Between Batches | 1. Variable quality of starting materials or reagents. 2. Inconsistent reaction setup and conditions (e.g., moisture, temperature). | 1. Use freshly purified starting materials and high-purity, fresh fluorinating agents. 2. Ensure strict adherence to anhydrous techniques and precise temperature control. Use a cryostat for low-temperature reactions. |
Mechanistic Insights into Side Reactions
Understanding the mechanisms of side reactions is crucial for their prevention. Below are representations of key reaction pathways.
Incomplete Fluorination
Incomplete fluorination is a common issue, leading to a mixture of partially fluorinated adamantanes. This is often a kinetic issue that can be addressed by optimizing reaction conditions.
Caption: Stepwise fluorination of 1,3,5-trihydroxyadamantane.
Carbocation Rearrangement
The formation of an adamantyl cation, particularly under acidic conditions or with certain fluorinating agents, can lead to rearrangements, although the 1-adamantyl cation is relatively stable.
Sources
Technical Support Center: Crystallization of Adamantane-Based Compounds
Welcome to the technical support center for the crystallization of adamantane-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with crystallizing these fascinating molecules. The rigid, three-dimensional cage-like structure of adamantane, while imparting desirable properties like high thermal stability and lipophilicity, can also present significant hurdles in obtaining high-quality crystals.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing adamantane derivatives?
Adamantane's unique structure contributes to several crystallization challenges. Its high degree of symmetry can lead to very stable crystal lattices, but also to difficulties in nucleation.[1] The rigidity of the adamantane core can limit the conformational flexibility that sometimes aids in crystal packing. Furthermore, adamantane derivatives are often highly lipophilic and may have poor solubility in common crystallization solvents.[1][2]
Q2: How does the substitution pattern on the adamantane core affect crystallization?
The nature and position of substituents on the adamantane cage profoundly influence its crystallization behavior. Functional groups that can participate in hydrogen bonding, such as hydroxyl or amine groups, can significantly alter solubility and provide strong intermolecular interactions to guide crystal packing.[3][4] Conversely, bulky, non-polar substituents can hinder efficient packing and may require more specialized crystallization techniques. Introducing asymmetry by adding alkyl groups can disrupt the high symmetry of the parent adamantane, which can lead to a significant decrease in the melting point and altered solubility.[1]
Q3: What are the most common impurities in crude adamantane compounds and how do they affect crystallization?
Common impurities often include unreacted starting materials, byproducts from the synthesis (such as over-oxidized or mono-substituted derivatives), and residual solvents.[5][6] These impurities can significantly hinder crystallization by disrupting the crystal lattice, inhibiting nucleation, and promoting the formation of oils or amorphous solids.[7][8][9] Even small amounts of impurities can sometimes act as "tailor-made" inhibitors that selectively adsorb to growing crystal faces, altering the crystal habit or even preventing growth altogether.[10]
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of adamantane-based compounds in a question-and-answer format.
Issue 1: My adamantane compound "oils out" instead of forming crystals.
Question: I've dissolved my adamantane derivative in a hot solvent, but upon cooling, it separates as an oil. What is happening and how can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase at a temperature above its melting point.[5] This is a common problem with adamantane derivatives due to their often high lipophilicity and the potential for a significant depression of the melting point by impurities.[11]
Causality and Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Corrective Actions:
-
Reduce Concentration: Your solution may be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[5][11]
-
Slow Down the Cooling Process: Rapid cooling can prevent the rigid adamantane molecules from orienting themselves into a crystal lattice. Let the solution cool gradually to room temperature before transferring it to an ice bath or refrigerator.[5]
-
Modify the Solvent System: A single solvent may not be ideal. Consider a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution and then cool slowly.[5]
-
Seeding: If you have a small amount of pure crystalline material, add a "seed" crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.[5]
Issue 2: No crystals form, even after prolonged cooling.
Question: My solution remains clear even after cooling in an ice bath for an extended period. What steps can I take to induce crystallization?
Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.
Methods to Induce Crystallization:
-
Increase Supersaturation:
-
Solvent Evaporation: Carefully evaporate some of the solvent by gently heating the solution or using a rotary evaporator to increase the solute's concentration. Be cautious not to remove too much solvent, which could lead to oiling out.[5][11]
-
Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can add a miscible "anti-solvent" in which your compound has poor solubility. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before slow cooling.[5]
-
-
Promote Nucleation:
Issue 3: The crystallization yield is very low.
Question: I've successfully obtained crystals, but the final yield is poor. How can I improve the recovery of my adamantane compound?
Answer: A low yield is typically due to using an excessive amount of solvent or the compound having significant solubility in the solvent even at low temperatures.[5][11]
Strategies for Yield Improvement:
| Strategy | Rationale |
| Minimize Solvent Usage | Use only the minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will keep more of your compound in the solution (mother liquor) upon cooling.[5][11] |
| Optimize Cooling Temperature | Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath is standard, but a freezer may be used if the solvent's freezing point is low enough.[5] |
| Solvent Selection | Choose a solvent in which your compound has a large solubility difference between hot and cold temperatures.[5] |
| "Second Crop" Crystallization | Concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second batch of crystals. Note that this crop may be less pure than the first. |
Issue 4: The resulting crystals are of poor quality (e.g., small, needles, powder).
Question: My compound crystallizes, but the crystals are too small for X-ray diffraction or appear as a fine powder. How can I grow larger, higher-quality crystals?
Answer: The formation of small or poor-quality crystals is often a result of rapid crystallization, where nucleation is too fast and crystal growth is hindered.[11]
Techniques for Improving Crystal Quality:
-
Slower Crystallization: The key to larger crystals is to slow down the crystallization process. This can be achieved by:
-
Slower Cooling: Insulate the flask to slow the rate of cooling.
-
Slightly More Solvent: Using slightly more than the minimum amount of hot solvent can keep the compound in solution longer, allowing for slower, more controlled crystal growth.[11]
-
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Liquid-Liquid Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (the anti-solvent). The poor solvent should be more volatile than the good solvent. Over time, the vapors of the poor solvent will diffuse into the good solvent, slowly reducing the solubility of your compound and promoting the growth of large, well-ordered crystals.
-
Vapor Diffusion Experimental Workflow:
Caption: Workflow for vapor diffusion crystallization.
Experimental Protocols
Protocol 1: Standard Recrystallization of a Monosubstituted Adamantane Derivative
This protocol provides a general procedure for the recrystallization of a generic monosubstituted adamantane derivative from a single solvent.
Materials:
-
Crude adamantane derivative
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude adamantane derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[5]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[5]
Protocol 2: Mixed-Solvent Recrystallization of a Disubstituted Adamantane Derivative
This protocol is useful when a single solvent does not provide a sufficient solubility differential.
Materials:
-
Crude disubstituted adamantane derivative
-
A "good" solvent (e.g., methanol, acetone)
-
A "poor" solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude adamantane derivative in a minimum amount of the hot "good" solvent.[5]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[5]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[5]
-
Isolation and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
References
- BenchChem. (n.d.). Technical Support Center: High-Purity Adamantane-1,4-diol Recrystallization.
-
Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281–9294. [Link]
-
Perlovich, G. L., Volkova, T. V., Sharapova, A. V., Kazachenko, V. P., Strakhova, N. N., & Proshin, A. N. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics, 18(13), 9281–9294. [Link]
-
Solubility of Things. (n.d.). 1-Adamantylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Rigid Multivalent Scaffolds Based on Adamantane. Retrieved from [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
European Patent Office. (2006, August 30). PROCESS FOR PRODUCING ADAMANTANE (EP 1695950 A1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]
- Google Patents. (n.d.). KR20110112045A - Method for synthesizing and purifying adamantane diol from....
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
Impact of impurities on crystal growth. (n.d.). Retrieved from [Link]
-
Combined influence of supersaturation and impurity concentration on crystal growth. (n.d.). Retrieved from [Link]
-
Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021). Beilstein Journal of Organic Chemistry, 17, 1787-1794. [Link]
-
Royal Society of Chemistry. (2022, February 23). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Retrieved from [Link]
-
YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Retrieved from [Link]
-
ACS Publications. (2021, March 24). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. Retrieved from [Link]
-
ResearchGate. (n.d.). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]
-
YouTube. (2019, October 3). Lec 28: Crystallization, types of crystal geometry. Retrieved from [Link]
-
YouTube. (2012, June 15). Flash Cooling of Crystal in Bulk Liquid Nitrogen Cryo Vial Tutorial. Retrieved from [Link]
-
YouTube. (2015, November 5). introduction to crystallization from a solution. Retrieved from [Link]
-
YouTube. (2014, February 4). Mod-01 Lec-12 Bulk Crystal Growth - I. Retrieved from [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. unifr.ch [unifr.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the scale-up of this synthesis. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the successful and safe execution of your experiments.
I. Introduction to the Synthesis and its Challenges
This compound is a unique trifluorinated diamondoid with applications in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the lipophilicity, metabolic stability, and binding properties of adamantane-based molecules.[1] The scale-up of its synthesis, however, presents several challenges, including the handling of hazardous reagents, control of reaction conditions, and purification of the final product.
This guide will walk you through a proposed synthetic pathway, highlighting critical control points and offering solutions to common problems you may encounter.
II. Proposed Synthetic Pathway: A Multi-Step Approach
A common strategy for the synthesis of polyfluorinated adamantanes involves a sequential process of hydroxylation and deoxyfluorination, starting from the readily available adamantane-1-carboxylic acid.[1]
Sources
Technical Support Center: Stability and Degradation of Fluorinated Carboxylic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated carboxylic acids (FCAs). In our field, the unique electronic properties imparted by fluorine are invaluable, yet they can also introduce unexpected reactivity. The exceptional strength of the carbon-fluorine bond often leads to the assumption of complete inertness, but under specific reaction conditions, these molecules can and do degrade.
This guide is designed to move beyond textbook definitions and provide practical, field-proven insights into why your FCA might be degrading and what you can do about it. We will explore the causal mechanisms behind instability and provide robust analytical protocols to help you diagnose and solve problems as they arise in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of FCA Stability
This section addresses the core principles governing the stability of fluorinated carboxylic acids.
FAQ 1: Why are fluorinated carboxylic acids (FCAs) generally considered so stable?
The perceived stability of FCAs is rooted in the fundamental strength of the carbon-fluorine (C-F) bond. This bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol in compounds like perfluorooctanoic acid (PFOA)[1]. This exceptional strength arises from the large electronegativity difference between carbon and fluorine, resulting in a highly polarized and short bond with significant ionic character and effective orbital overlap[2].
Consequently, FCAs like Trifluoroacetic Acid (TFA) are remarkably resistant to many chemical and biological reactions[3]. TFA, for example, is inert to most oxidizing, reducing, and hydrolyzing conditions[4]. Its estimated half-life in aqueous solution at 15 °C is 40,000 years, highlighting its extreme persistence[5]. However, this stability is not absolute; the reactivity of an FCA is ultimately dictated by the entire molecule, not just the C-F bond in isolation. The carboxylic acid group provides a reactive handle that can initiate degradation pathways under the right conditions.
FAQ 2: What are the primary modes of degradation I should be aware of?
While the C-F bond itself is robust, the molecule can be attacked at other points, leading to a cascade of reactions that result in decomposition. The three most common pathways are:
-
Decarboxylation (Loss of CO₂): This is the most prevalent initiation step for FCA degradation. The removal of the carboxyl group can be triggered by heat, light (photolysis), or catalysis (e.g., using transition metals like Silver or Cerium)[5][6][7][8]. Once decarboxylated, the resulting perfluoroalkyl intermediate is often highly reactive and can undergo further reactions[9].
-
Reductive Defluorination: In the presence of potent reducing agents or under specific photocatalytic conditions, the C-F bond can be cleaved. This process often involves hydrated electrons (e⁻ₐq) and can be facilitated by systems like UV light combined with sulfite[10][11].
-
Hydrolysis: While the C-F bond is hydrolytically stable, functional groups derived from the carboxylic acid, such as fluorinated esters or amides, are not. The rate of hydrolysis of a fluorinated ester, for instance, increases dramatically with the number of fluorine atoms on the alcohol moiety due to their strong electron-withdrawing effect[12]. In certain molecular architectures, even a trifluoromethyl group can become susceptible to hydrolysis in alkaline solutions[2].
Section 2: Troubleshooting Guides for Common Experimental Issues
This section provides direct answers to specific problems you may encounter in the lab.
Guide 1: Unexpected Degradation Under Thermal Stress
-
Problem: "I'm running a reaction at high temperature (>150 °C), and I'm seeing significant loss of my perfluorinated carboxylic acid (PFCA) starting material. What is happening, and how can I mitigate it?"
-
Analysis and Solution: High-temperature conditions provide the necessary activation energy to initiate thermal decomposition, which is often the rate-limiting step in PFCA degradation. The primary mechanism is not direct C-F bond cleavage, but rather a molecular rearrangement starting at the carboxylic acid headgroup.
Causality—The Degradation Pathway: Theoretical studies show that PFCAs decompose via an initial HF elimination from the acid group to form a strained, three-membered ring intermediate called a perfluorinated α-lactone. This α-lactone is highly unstable and rapidly decomposes by ejecting carbon monoxide (CO), resulting in a perfluoroacyl fluoride that is one carbon shorter than the original acid. In the presence of water (common in many reaction setups), this acyl fluoride can hydrolyze back to a shorter-chain PFCA, which can then re-enter the degradation cycle[13]. This stepwise "chain-shortening" mechanism can lead to complete mineralization of the molecule at sufficiently high temperatures.
Troubleshooting Steps:
-
Confirm the Degradation Pathway: Analyze your crude reaction mixture using ¹⁹F NMR. The appearance of new signals corresponding to shorter-chain PFCAs or acyl fluorides is a strong indicator of this thermal degradation pathway.
-
Lower the Temperature: This is the most straightforward solution. Evaluate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.
-
Use Anhydrous Conditions: Since water is required to hydrolyze the acyl fluoride intermediate back to a reactive carboxylic acid, running the reaction under strictly anhydrous conditions can sometimes halt the degradation cycle, though the initial decomposition will still occur.
-
Choose a More Stable Derivative: If the carboxylic acid functionality is only required for a later step, consider performing the high-temperature reaction on a more thermally stable derivative, such as a fluorinated ester or amide, and then hydrolyzing it back to the acid under milder conditions.
-
| Compound | Common Abbreviation | Notes on Thermal Stability |
| Trifluoroacetic Acid | TFA | Exceptionally stable. Boiling point is 72.4 °C.[14] Decomposition requires very high temperatures. |
| Perfluorooctanoic Acid | PFOA | Thermal decomposition has been observed at temperatures as low as 150 °C, with significant degradation at higher temperatures.[1][15] |
| Perfluorobutanoic Acid | PFBA | As a short-chain PFCA, thermal decomposition is initiated by the cleavage of the C-C bond between the perfluorinated chain and the carboxyl group.[15] |
| Perfluoroalkyl Ether Carboxylic Acids | PFECAs (e.g., HFPO-DA) | The ether linkage introduces an alternative degradation pathway via C-O bond cleavage, but thermal decomposition is still a significant concern at elevated temperatures.[15] |
Guide 2: Instability in Basic (High pH) or Nucleophilic Conditions
-
Problem: "My FCA-containing reaction mixture is basic, and I'm observing a drop in the parent compound concentration along with the formation of fluoride ions (F⁻). Why is my compound defluorinating?"
-
Analysis and Solution: Base-mediated degradation is a critical and often overlooked pathway. The mechanism depends heavily on the solvent and the structure of the FCA.
Causality—The Degradation Pathway: A groundbreaking study demonstrated that PFCAs can be completely mineralized at mild temperatures (80-120 °C) using sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO)[9]. The mechanism involves:
-
Decarboxylation: The base promotes the elimination of CO₂, forming a highly reactive perfluoroalkyl anion intermediate.
-
Rapid Degradation: This anion does not follow a simple one-carbon shortening mechanism. Instead, it undergoes a complex series of elimination and rearrangement reactions that rapidly break down the entire fluoroalkyl chain, releasing fluoride ions[9].
A different mechanism applies if your FCA has a hydrogen atom on the carbon alpha to the carboxylate. The presence of this α-hydrogen can make the molecule susceptible to a base-induced dehydrofluorination, forming a reactive difluoroalkene intermediate[2].
Troubleshooting Steps:
-
Control pH: If possible, maintain a neutral or acidic pH. If basic conditions are required for your reaction, use the mildest base and lowest temperature that will achieve the desired transformation.
-
Solvent Choice: Avoid polar aprotic solvents like DMSO or DMF in combination with strong bases if FCA stability is a concern, as they are known to facilitate this degradation pathway[9].
-
Protect the Carboxylic Acid: Convert the acid to an ester or another functional group that is stable to the basic conditions. The acid can be regenerated in a separate acidic workup step.
-
Monitor Fluoride Release: Use a Fluoride Ion-Selective Electrode (ISE) to quantify the extent of defluorination. This provides definitive proof that C-F bonds are being cleaved.[16]
-
Section 3: Analytical Protocols for Monitoring Stability
A self-validating protocol is essential for trustworthy results. When you suspect degradation, a multi-pronged analytical approach is necessary to understand what is happening.
Protocol 1: A Step-by-Step Workflow for Diagnosing FCA Degradation
-
Objective: To determine if an FCA has degraded and to identify the resulting byproducts. This workflow provides a comprehensive picture, from a broad overview of all fluorinated species to the specific identity of degradation products and the extent of C-F bond cleavage.
Caption: Workflow for diagnosing FCA degradation.
-
Sample Preparation: At various time points, carefully quench and extract a small aliquot of your reaction mixture. Prepare a separate aqueous extraction if you intend to measure fluoride ion release.
-
¹⁹F NMR Analysis: This is your most powerful initial tool. It provides a quantitative snapshot of every fluorine-containing compound in your sample[17].
-
Action: Dissolve your sample in a suitable deuterated solvent containing a known concentration of an internal standard (e.g., hexafluorobenzene).
-
Interpretation: Compare the resulting spectrum to that of your pure starting material. The disappearance of your starting material's signal and the appearance of new peaks indicates the formation of new fluorinated species. The integration of these peaks relative to the internal standard allows for quantification.
-
-
Mass Spectrometry (MS) for Identification: While ¹⁹F NMR tells you that you have new products, MS helps you determine what they are[18].
-
Action: Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Interpretation: Use the mass-to-charge ratio (m/z) and fragmentation patterns to elucidate the structures of the degradation products identified as new peaks in the ¹⁹F NMR.
-
-
Ion-Selective Electrode (ISE) for Fluoride Quantification: This is the gold standard for measuring total defluorination[16].
-
Action: Use a calibrated fluoride ISE to measure the concentration of free F⁻ in the aqueous phase of your sample.
-
Interpretation: An increase in the fluoride ion concentration over time is direct and unambiguous evidence that C-F bonds have been broken.
-
By combining these techniques, you create a self-validating system. For example, if you identify a shorter-chain PFCA byproduct via LC-MS, you should also see its corresponding signal in the ¹⁹F NMR and a concomitant increase in the free fluoride concentration measured by ISE. This comprehensive approach provides the trustworthy data needed to optimize your reaction conditions and ensure the stability of your molecules.
References
-
Title: Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production Source: PubMed URL: [Link]
-
Title: Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Defluorination of PFAs under electrophotocatalytic conditions. Reaction... Source: ResearchGate URL: [Link]
-
Title: Low-temperature mineralization of perfluorocarboxylic acids Source: Science URL: [Link]
-
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: Defluorination of Persistent Perfluoroalkyl Substances by Visible Light Under Ambient Conditions Source: ChemRxiv | Cambridge Open Engage URL: [Link]
-
Title: Replacement of the carboxylic acid function with fluorine Source: ResearchGate URL: [Link]
-
Title: Activating PFAS to Unlock Efficient Defluorination Source: Environmental Science & Technology URL: [Link]
-
Title: Defluorination of Persistent Perfluoroalkyl Substances by Visible Light Under Ambient Conditions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products Source: PMC (NIH) URL: [Link]
-
Title: Laboratory analysis of trifluoroacetic acid Source: Blog URL: [Link]
-
Title: Trifluoroacetic acid Source: Wikipedia URL: [Link]
-
Title: A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Source: Gore URL: [Link]
-
Title: Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION Source: ResearchGate URL: [Link]
-
Title: Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: PMC (NIH) URL: [Link]
-
Title: Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups Source: ResearchGate URL: [Link]
-
Title: Recent developments in methods for analysis of perfluorinated persistent pollutants Source: ResearchGate URL: [Link]
-
Title: Understanding Trifluoroacetic Acid (TFA) and Its Applications in Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]
-
Title: Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications Source: ACS Publications URL: [Link]
-
Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids Source: PMC (NIH) URL: [Link]
-
Title: Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism | Request PDF Source: ResearchGate URL: [Link]
-
Title: Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory analysis of trifluoroacetic acid [blog.yeswelab.fr]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06057A [pubs.rsc.org]
- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 14. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 15. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Adamantane Derivatives
Welcome to the technical support center for the chromatographic purification of adamantane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these unique molecules. The rigid, lipophilic, and often symmetrical nature of the adamantane cage presents specific hurdles in achieving high purity. This resource aims to equip you with the knowledge to navigate these challenges effectively.
Section 1: Navigating the Challenges of Adamantane's Structure in Chromatography
The adamantane scaffold, a diamondoid hydrocarbon, imparts a unique set of physicochemical properties to its derivatives that directly influence their behavior during chromatographic separation. Understanding these properties is the first step in developing a robust purification strategy.
Key Structural Considerations:
-
High Lipophilicity: The hydrocarbon cage makes most adamantane derivatives highly lipophilic, favoring non-polar mobile phases in normal-phase chromatography and strong organic modifiers in reversed-phase systems.[1]
-
Rigidity and Symmetry: The rigid structure can lead to high melting points and poor solubility in common chromatographic solvents.[1] High symmetry can also make the separation of closely related isomers, such as positional isomers or diastereomers, particularly challenging.
-
Lack of a Strong Chromophore: The adamantane core itself does not possess a UV chromophore.[2] Unless the derivatizing functional groups contain a chromophore, UV detection can be problematic, necessitating alternative detection methods.
Section 2: Troubleshooting Guide for Column Chromatography
Flash column chromatography is often the first line of attack for purifying adamantane derivatives on a larger scale. However, several common issues can arise.
Question: My adamantane derivative is streaking or tailing on the silica gel column. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue, often caused by strong interactions between the analyte and the stationary phase, or secondary interactions with acidic silanol groups on the silica surface. Adamantane derivatives with basic functional groups, such as amines, are particularly susceptible to this.
Causality and Solutions:
-
Acidic Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can strongly interact with basic analytes, leading to tailing.
-
Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanols. A common choice is 0.1-1% triethylamine (TEA) or pyridine in your eluent system (e.g., Hexane/Ethyl Acetate with 0.5% TEA).
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For particularly sensitive compounds, an amine-functionalized silica gel can provide a more inert surface.
-
-
Poor Solubility in the Mobile Phase: If the compound has low solubility in the eluent, it can lead to slow dissolution and re-adsorption on the column, causing tailing.
-
Solution: Ensure your chosen mobile phase can adequately dissolve your compound. You may need to use a stronger (more polar in normal phase) solvent system, even if it means lower resolution, and then optimize from there.
-
Question: I'm having trouble separating positional isomers of a disubstituted adamantane. They co-elute in most solvent systems I've tried.
Answer:
Separating positional isomers of adamantane can be extremely difficult due to their similar polarities and hydrodynamic volumes.
Expert Insights and Strategies:
-
Optimize Mobile Phase Selectivity: Systematically screen a variety of solvent systems with different selectivities. Don't just vary the polarity (e.g., hexane/ethyl acetate), but also introduce solvents that can engage in different types of interactions (e.g., dichloromethane for dipole interactions, or a small percentage of methanol for hydrogen bonding).
-
Employ Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often provide the resolution needed to separate closely eluting compounds.
-
Consider a Different Stationary Phase: If mobile phase optimization fails, a change in stationary phase is warranted. Reversed-phase (C18) silica gel can sometimes provide a different selectivity profile compared to normal-phase silica.
-
Preparative HPLC as a Final Step: For very challenging separations, column chromatography may not provide baseline resolution. In such cases, it serves as a preliminary purification step to remove gross impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) for the final separation of the isomers.
Section 3: High-Performance Liquid Chromatography (HPLC) - FAQs and Troubleshooting
HPLC offers higher resolution and is often the method of choice for analytical and preparative-scale purification of adamantane derivatives, especially for challenging separations.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for column and mobile phase selection for a new adamantane derivative?
A1: The choice depends on the polarity of your derivative.
-
For non-polar to moderately polar derivatives: A normal-phase column (e.g., silica, diol) with a mobile phase of hexane or heptane and a polar modifier like isopropanol (IPA) or ethanol is a good starting point.
-
For more polar or ionizable derivatives: A reversed-phase C18 column is generally the most versatile.[3] A typical mobile phase would be a gradient of water and acetonitrile or methanol. For basic derivatives, adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for good peak shape.
Q2: My adamantane derivative has no UV chromophore. How can I detect it during HPLC purification?
A2: This is a significant challenge. Several universal detection methods can be employed:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a popular choice for non-UV active compounds. It nebulizes the eluent and detects the light scattered by the non-volatile analyte particles. It is compatible with gradient elution but requires volatile mobile phase buffers (e.g., ammonium formate or acetate instead of phosphate buffers).
-
Charged Aerosol Detector (CAD): CAD is another aerosol-based detector that is often more sensitive than ELSD, especially for lower concentration analytes.[4][5] It measures the charge imparted to the analyte particles. Like ELSD, it requires volatile mobile phases.
-
Mass Spectrometry (MS): If you have access to a mass spectrometer, it is an excellent detector for purification. It provides mass information, which can confirm the identity of your target compound and any impurities.[6][7]
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Light Absorption | Simple, robust, common | Requires a chromophore |
| ELSD | Light Scattering | Universal for non-volatile analytes, gradient compatible | Requires volatile buffers, non-linear response |
| CAD | Aerosol Charging | Universal, more sensitive than ELSD, wider dynamic range | Requires volatile buffers, can be sensitive to mobile phase composition |
| MS | Mass-to-Charge Ratio | Highly sensitive and selective, provides mass information | Higher cost and complexity |
Table 1: Comparison of Common HPLC Detectors for Adamantane Derivatives.
HPLC Troubleshooting
Issue: I'm observing split peaks for my adamantane derivative on a C18 column.
Possible Causes & Solutions:
-
Column Void or Contamination: A void at the column inlet or particulate contamination can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[8]
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will dissolve your sample, and inject the smallest possible volume.
-
-
On-Column Degradation: Some adamantane derivatives may be unstable under the chromatographic conditions (e.g., acidic mobile phase).
-
Solution: Check the stability of your compound in the mobile phase by incubating a sample for the duration of a typical run and re-analyzing it. If degradation is observed, you may need to use a different mobile phase (e.g., neutral pH if the compound is acid-labile).
-
Section 4: Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations
SFC has emerged as a powerful, "green" alternative to normal-phase HPLC, particularly for chiral separations. It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (co-solvent) like methanol or ethanol.[10][11]
Question: When should I consider using SFC for purifying my adamantane derivative?
Answer:
SFC is an excellent choice in several scenarios:
-
Chiral Separations: SFC is often superior to HPLC for the separation of enantiomers, offering faster separations and higher efficiency.[10][12]
-
Purification of Less Polar Compounds: For derivatives that are highly soluble in non-polar solvents, SFC can be a very effective achiral purification technique.
-
"Green" Chemistry Initiatives: SFC significantly reduces the consumption of organic solvents compared to HPLC, making it a more environmentally friendly option.[10]
Troubleshooting Chiral SFC Separations
Issue: I am not getting baseline separation of my adamantane enantiomers on any of my chiral columns.
Strategies for Method Development:
-
Systematic Column Screening: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most common and successful for a wide range of compounds. It is essential to screen a panel of different chiral columns.
-
Optimize the Co-Solvent: The type and percentage of the co-solvent (modifier) have a significant impact on selectivity.
-
Start with a screening gradient of 5-40% methanol in CO2.
-
If methanol doesn't provide adequate separation, try other alcohols like ethanol or isopropanol.
-
-
The Role of Additives: For basic or acidic analytes, adding a small amount of an additive to the co-solvent can dramatically improve peak shape and resolution.
-
For basic compounds (e.g., aminoadamantanes), add a basic additive like diethylamine (DEA) or isopropylamine (IPA) at a concentration of 0.1-0.5%.
-
For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1-0.5%) can be beneficial.
-
Caption: Chiral SFC Method Development Workflow.
Section 5: Sample Preparation and Scale-Up
Question: My adamantane derivative has very poor solubility. What is the best way to prepare it for preparative chromatography?
Answer:
Poor solubility is a frequent obstacle.
Protocol: Sample Preparation for Poorly Soluble Adamantane Derivatives
-
Solvent Scouting: In small vials, test the solubility of your crude material in a range of solvents, starting with the intended mobile phase components. If solubility is low, stronger solvents like dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) may be necessary.
-
Minimize Strong Solvents: When using a strong solvent for dissolution, use the absolute minimum volume required. A large volume of a strong injection solvent can lead to poor peak shape and reduced resolution.[13]
-
Dry Loading (for Column Chromatography): a. Dissolve your crude product in a suitable solvent (e.g., DCM). b. Add a small amount of silica gel to the solution. c. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. d. Carefully load this powder onto the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band, improving separation efficiency.
Question: How do I scale up my analytical HPLC method to a preparative scale?
Answer:
Scaling up requires careful consideration of flow rates, injection volumes, and gradient times to maintain the resolution achieved at the analytical scale.
Caption: Workflow for Scaling Up from Analytical to Preparative HPLC.
The key is to maintain a constant linear velocity and gradient profile relative to the column volumes. The following formulas can be used as a guide:
-
Flow Rate Scaling:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²
-
-
Injection Volume Scaling:
-
Preparative Injection Volume = Analytical Injection Volume × (Preparative Column Volume / Analytical Column Volume)
-
-
Gradient Time Scaling:
-
Preparative Gradient Time = Analytical Gradient Time × (Preparative Column Volume / Analytical Column Volume)
-
It is crucial to first perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.[14][15] This information is then used in the scale-up calculations.
References
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. reachseparations.com [reachseparations.com]
- 6. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. selvita.com [selvita.com]
- 11. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 12. youtube.com [youtube.com]
- 13. Inconsistency in Preparative HPLC - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
Technical Support Center: Navigating the Challenges of Adamantane Functionalization
Welcome to the Technical Support Center for Adamantane Functionalization Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of the adamantane scaffold. Its rigid, lipophilic, and three-dimensional structure makes it a valuable pharmacophore in drug design and a versatile building block in materials science.[1][2] However, its inherent stability and the presence of non-equivalent C-H bonds present significant synthetic challenges.[3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the understanding of the underlying chemical principles to diagnose experimental issues, optimize your reactions, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs) - Common Stumbling Blocks
Here we address the most common issues encountered during the functionalization of the adamantane core.
Q1: My adamantane starting material is poorly soluble in the reaction solvent. How does this impact my reaction, and what can I do?
A1: This is a very common issue stemming from adamantane's high crystallinity and nonpolar nature.[5][6]
-
The "Why": Poor solubility leads to a heterogeneous reaction mixture. This can result in slow and incomplete reactions because the adamantane is not fully accessible to the reagents in the solution phase. This often manifests as low and irreproducible yields.[7] Adamantane is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene, hexane, and chloroform.[5] Its solubility in many common polar organic solvents used in synthesis can be limited.
-
Troubleshooting Strategies:
-
Solvent Screening: If your reaction chemistry allows, consider switching to a less polar solvent in which adamantane has better solubility. Aromatic solvents like xylene or benzene can be effective, although their use may be limited by safety and environmental concerns.[8]
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve the solubility of adamantane.[5] However, be mindful of the thermal stability of your reagents and potential side reactions at higher temperatures.
-
Phase-Transfer Catalysis (PTC): For reactions involving a polar, aqueous phase and an organic phase, a phase-transfer catalyst can be employed to shuttle reactants across the phase boundary, mitigating the need for a single solvent system that dissolves all components.
-
Use of Co-solvents: A mixture of solvents can sometimes provide the right balance of polarity to dissolve all reactants. For instance, in some functionalizations, a co-solvent like trichloromethane has been used.[9][10]
-
Q2: I'm getting a mixture of 1-substituted and 2-substituted adamantane products. How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is one of the most significant challenges in adamantane chemistry. The adamantane cage has two types of C-H bonds: tertiary (at the four bridgehead positions, C1) and secondary (at the six methylene bridge positions, C2). The tertiary C-H bonds are generally more reactive towards radical and carbocation-based reactions.[3][6] However, statistical factors (12 secondary C-H bonds vs. 4 tertiary C-H bonds) can lead to mixtures.
-
The "Why": The dissociation energy of the tertiary C-H bond is slightly lower than that of the secondary C-H bonds (96 and 99 kcal/mol for secondary and tertiary C-H bonds, respectively), making the tertiary position kinetically favored for hydrogen atom abstraction.[3] However, many reactive intermediates are not selective enough to overcome this small energy difference entirely, leading to mixtures.[4]
-
Strategies for Controlling Regioselectivity:
-
Choice of Reagents: For reactions like bromination, the choice of brominating agent and catalyst is crucial. For instance, using elemental bromine alone often yields 1-bromoadamantane, while certain catalytic systems can provide near-complete selectivity for the tertiary position.[8]
-
Reaction Mechanism: Understanding the reaction mechanism can guide your choices. Reactions proceeding through a carbocation intermediate, which is more stable at the tertiary position, will generally favor substitution at C1.[6]
-
Photocatalysis: Modern photoredox catalysis has emerged as a powerful tool for selective C-H functionalization under mild conditions. Certain photocatalytic systems have been shown to exhibit remarkable selectivity for the tertiary C-H bonds of adamantane.[11][12][13]
-
Biocatalysis: Enzymatic systems, such as those involving cytochrome P450, can offer very high regioselectivity, often favoring hydroxylation at the tertiary position.[3] While less common in standard organic synthesis labs, this approach is gaining traction for its "green" credentials and high selectivity.
-
Q3: My reaction yield is consistently low. What are the likely culprits and how can I troubleshoot this?
A3: Low yields in adamantane functionalization can be frustrating. The root cause often lies in the high stability of the C-H bonds, but other factors can play a significant role.[14][15]
-
The "Why": The high bond dissociation energies of adamantane's C-H bonds require energetic and often harsh conditions to achieve activation.[3] This can lead to several problems:
-
Incomplete reaction: The energy input may be insufficient to drive the reaction to completion.[14]
-
Side reactions: Harsh conditions can promote undesired side reactions, consuming starting material and reagents.[3]
-
Product degradation: The desired functionalized adamantane may not be stable under the reaction conditions.
-
-
Troubleshooting Flowchart for Low Yields:
Caption: Troubleshooting flowchart for low reaction yields.
Part 2: Troubleshooting Guides - In-depth Protocols and Insights
This section provides detailed protocols for common adamantane functionalizations, highlighting key steps and potential pitfalls.
Guide 1: Selective Bromination of Adamantane
Bromoadamantanes are versatile intermediates for further functionalization.[16] However, achieving high yields of monobrominated product without over-bromination can be challenging.[17]
Objective: To synthesize 1-bromoadamantane with high selectivity and yield.
Comparative Data of Brominating Agents:
| Brominating Agent | Catalyst/Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Key Considerations | Reference |
| Elemental Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 | Highly corrosive and toxic. Requires careful handling. | [9] |
| 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | 91 | Safer alternative to liquid bromine. Slower reaction time. | [9][10] |
| Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 | High yield under relatively milder conditions compared to other high-temp methods. | [9] |
| Elemental Bromine (Br₂) / H₂O₂ | Water | < 30 | 1 | 91 - 92.7 | Utilizes an oxidant to improve bromine utilization. Milder temperature. | [9][18] |
Protocol: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is recommended for its safety profile and high yield.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane (1 eq.) in trichloromethane (approx. 25-30 mL per gram of adamantane).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature for 24-36 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure 1-bromoadamantane.
Causality and Pitfalls:
-
Why Trichloromethane? It serves as a good solvent for both adamantane and DBDMH, allowing for a homogeneous reaction.[10]
-
Why 65-70°C? This temperature provides a good balance between a reasonable reaction rate and preventing solvent loss and potential side reactions.
-
Pitfall - Incomplete Reaction: Due to the long reaction time, ensure the reaction is monitored to completion to avoid low yields.
-
Pitfall - Purification: While recrystallization is effective, some product may be lost if the solvent choice is not optimal. Ensure the product is minimally soluble in the cold recrystallization solvent.
Guide 2: Hydroxylation of Adamantane
Adamantanols are important precursors for many adamantane-based drugs and materials.[3] Direct hydroxylation can be challenging due to the inertness of the C-H bonds.
Objective: To synthesize 1-adamantanol with high selectivity.
Protocol: Selective Hydroxylation using a Mo(CO)₆ Catalyzed System
This method provides a high yield of 1-adamantanol.[19]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine adamantane (1 eq.), carbon tetrabromide (CBr₄) (as a source of bromine radicals), and water.
-
Catalyst Addition: Add a catalytic amount of molybdenum hexacarbonyl (Mo(CO)₆).
-
Reaction: Heat the sealed tube at 160°C for approximately 9 hours.
-
Workup: After cooling, carefully open the tube. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts can be washed, dried, and the solvent evaporated. The crude product can be purified by column chromatography or recrystallization.
Causality and Pitfalls:
-
The "Why" behind the System: In this system, halomethanes like CBr₄ react with water in the presence of the catalyst to generate hypobromous acid (HOBr), which is the active oxidant.[19][20]
-
Why Mo(CO)₆? This transition metal complex is an effective catalyst for the generation of the oxidant under these conditions.
-
Pitfall - High Pressure: The reaction is performed in a sealed tube at high temperature, which will generate significant pressure. Ensure appropriate safety precautions are taken.
-
Pitfall - Side Products: While this method is selective for the tertiary position, some 1-bromoadamantane may be formed as a byproduct.[19] Purification methods should be chosen to separate these compounds.
Part 3: Visualization of Key Concepts
Visual aids can help in understanding complex workflows and relationships in adamantane chemistry.
Diagram 1: General Functionalization Pathways of Adamantane
Caption: Key functionalization routes starting from adamantane.
Diagram 2: Logical Relationship in Troubleshooting Regioselectivity
Caption: Decision-making process for improving regioselectivity.
References
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025). PubMed Central.
- Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC. (n.d.). PubMed Central.
- A Comparative Guide to Brominating Agents for Adamantane Synthesis. (2025). Benchchem.
- Use of the Adamantane Structure in Medicinal Chemistry. (2025).
- Application Notes and Protocols for the Synthesis of Adamantane Deriv
- Adamantane - Solubility of Things. (n.d.). Solubility of Things.
- Selective Hydroxylation of Adamantane and Its Deriv
- Technical Support Center: Optimizing Adamantane Substitution Reactions. (2025). Benchchem.
- (PDF) Oxidative functionalization of adamantanes (review). (2017).
- Adamantane - Wikipedia. (n.d.). Wikipedia.
- (PDF) Selective Hydroxylation of Adamantane and Its Derivatives. (2009).
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019).
- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science.
- Technical Support Center: Synthesis of Adamantane Deriv
- Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. (1971). Semantic Scholar.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.).
- Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
- One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. (n.d.). MDPI.
- Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (n.d.). Cambridge Open Engage.
- Preparation method of 1-bromoadamantane. (n.d.).
- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2016). RSC Publishing.
- Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. (n.d.).
- Preparation method for 1-adamantane bromide. (n.d.).
- Adamantane: Consequences of the Diamondoid Structure. (n.d.). Chemical Reviews.
- optimizing reaction conditions for polymerization of adamantane diamines. (2025). Benchchem.
- How to optimize the synthesis conditions of 2 - adamantanone?. (2025). Blog.
- Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. (n.d.).
- Descriptors for adamantane and some of its derivatives. (2025).
- A Head-to-Head Comparison of Adamantanone Purific
- (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (n.d.).
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023). NIH.
- What could be reason for getting a very low yield in organic chemistry?. (2015). Quora.
- Optimization of Reaction Conditions for the Synthesis of 1. (n.d.).
- Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. (n.d.). PubMed.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
- Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI.
- A) Reaction schematics for the synthesis of adamantane‐modified HA... (n.d.).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Adamantane - Wikipedia [en.wikipedia.org]
- 7. How to optimize the synthesis conditions of 2 - adamantanone? - Blog [sinoshiny.com]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. quora.com [quora.com]
- 16. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN103626628A - Preparation method for 1-adamantane bromide - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pleiades.online [pleiades.online]
Validation & Comparative
A Head-to-Head Comparison for the Bench: 3,5,7-Trifluoroadamantane-1-carboxylic acid versus 1-Adamantanecarboxylic acid in Biological Assays
A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Privileged Scaffold
In the landscape of contemporary drug discovery and chemical biology, the adamantane scaffold holds a privileged position. Its rigid, lipophilic, and three-dimensional structure has been exploited to enhance the pharmacological properties of numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of two key adamantane derivatives: the classic 1-adamantanecarboxylic acid and its trifluorinated counterpart, 3,5,7-trifluoroadamantane-1-carboxylic acid. We will delve into their physicochemical differences and, most importantly, their differential performance in biological assays, with a particular focus on the inhibition of soluble epoxide hydrolase (sEH), a promising therapeutic target for inflammatory and cardiovascular diseases.
The Rationale: Why Fluorinate a Well-Established Scaffold?
The deliberate introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This strategy is often employed to modulate a compound's metabolic stability, membrane permeability, and binding affinity for its biological target. In the context of the adamantane core, replacing hydrogen with fluorine at the bridgehead positions (3, 5, and 7) induces significant changes in the molecule's electronic and lipophilic character, which can translate into profound differences in biological activity.
Physicochemical Properties: A Tale of Two Adamantanes
A molecule's biological performance is intrinsically linked to its physicochemical properties. The table below summarizes the key computed and experimental parameters for our two compounds of interest.
| Property | 1-Adamantanecarboxylic Acid | This compound | Impact of Trifluorination |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₃F₃O₂ | Addition of 3 fluorine atoms, removal of 3 hydrogen atoms |
| Molecular Weight | 180.24 g/mol | 234.21 g/mol | Increased molecular weight |
| pKa (Predicted) | 4.86 ± 0.20 | Not explicitly found, but expected to be lower | Increased acidity due to the electron-withdrawing nature of fluorine |
| logP (Predicted) | ~2.6 | ~1.7-2.56 | Generally decreased lipophilicity |
Note: Predicted values are sourced from publicly available databases and may vary slightly between different prediction algorithms.
The most striking difference lies in the predicted pKa and logP values. The strong electron-withdrawing effect of the three fluorine atoms is anticipated to increase the acidity of the carboxylic acid group (lower pKa) in this compound. This can have significant implications for its ionization state at physiological pH and its ability to participate in hydrogen bonding and ionic interactions with a biological target. Furthermore, the introduction of fluorine can lead to a decrease in lipophilicity, which can influence cell permeability and off-target effects.
Biological Activity Showdown: Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a compelling target for the treatment of a range of diseases.[2] Adamantane-containing compounds have been extensively explored as potent sEH inhibitors.
The key finding of this research was that the introduction of fluorine atoms onto the adamantane core led to a dramatic increase in inhibitory potency, with some fluorinated derivatives exhibiting picomolar efficacy.[3][4] Although this study focused on urea derivatives, the structure-activity relationship strongly suggests that the fluorinated adamantane moiety itself contributes significantly to the enhanced binding affinity. This is likely due to a combination of factors, including favorable interactions of the fluorine atoms with the enzyme's active site and the altered physicochemical properties of the molecule.
Based on this evidence, it is highly probable that This compound would exhibit significantly more potent inhibition of sEH compared to its non-fluorinated counterpart, 1-adamantanecarboxylic acid.
Signaling Pathway: The Role of sEH in Inflammation
The diagram below illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and its implications for inflammation.
Caption: The sEH signaling pathway.
Experimental Protocols: A Guide to Reproducible Results
To enable researchers to conduct their own comparative studies, a detailed protocol for a fluorometric soluble epoxide hydrolase inhibitor screening assay is provided below. This protocol is based on established methods and commercially available kits.[5][6][7][8]
Fluorometric Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Principle: This assay measures the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity. Potential inhibitors are evaluated by their ability to reduce this rate.
Materials:
-
Human recombinant sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
-
Non-fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compounds (this compound and 1-adamantanecarboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)dodecanoic acid, AUDA)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm
Experimental Workflow:
Caption: Workflow for the sEH inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human recombinant sEH in sEH assay buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Prepare a stock solution of the test compounds and the positive control in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in sEH assay buffer to obtain a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
-
Assay Plate Preparation:
-
To the wells of a 96-well black microplate, add the following in order:
-
sEH assay buffer
-
Test compound dilution or control (DMSO for vehicle control)
-
Diluted sEH enzyme solution
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 80 µL). Include wells for "no enzyme" and "no substrate" controls.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at room temperature for 5-10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution in sEH assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively, every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each concentration of the test compounds, calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The strategic incorporation of fluorine into the adamantane scaffold represents a powerful approach to enhancing the biological activity of this privileged structural motif. While direct comparative data for this compound and 1-adamantanecarboxylic acid as sEH inhibitors is still emerging, the available evidence from closely related analogs strongly suggests that the trifluorinated compound is a significantly more potent inhibitor. This enhanced potency is likely a consequence of the altered physicochemical properties imparted by the fluorine atoms.
For researchers in drug discovery and chemical biology, this compound represents a compelling lead compound for the development of novel therapeutics targeting sEH and potentially other enzymes that recognize the adamantane pharmacophore. Further studies are warranted to experimentally validate the predicted physicochemical properties and to directly compare the in vitro and in vivo efficacy of these two intriguing molecules.
References
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]
-
Agilent Technologies. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]
- Shen, L., & Hammock, B. D. (2012). Discovery of soluble epoxide hydrolase inhibitors from chemical synthesis and natural products. Journal of medicinal chemistry, 55(17), 7377–7392.
- Burmistrov, V. V., Morisseau, C., Danilov, D. V., Gladkikh, B. P., D'yachenko, V. S., Zefirov, N. A., ... & Hammock, B. D. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2278370.
- Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & medicinal chemistry letters, 14(18), 4687–4691.
- Burmistrov, V. V., Morisseau, C., Danilov, D. V., Gladkikh, B. P., D'yachenko, V. S., Zefirov, N. A., ... & Hammock, B. D. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2278370.
- Cilibrizzi, A., Ruggiero, E., Bruno, A., Carretta, A., Brancale, A., Lattanzio, R., ... & Bruno, A. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of medicinal chemistry, 66(17), 12089–12108.
- Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 29(1), 220.
- Kim, I. H., Morisseau, C., Tsai, H. J., & Hammock, B. D. (2005). Orally bioavailable potent soluble epoxide hydrolase inhibitors. Journal of medicinal chemistry, 48(10), 3603–3611.
-
Wikipedia. (2025, December 8). 1-Adamantanecarboxylic acid. Retrieved from [Link]
- Liu, J. Y., Qiu, H., Morisseau, C., Hwang, S. H., Tsai, H. J., Ulu, A., ... & Hammock, B. D. (2011). Inhibition of soluble epoxide hydrolase contributes to the anti-inflammatory effect of antimicrobial triclocarban in a murine model. Toxicology and applied pharmacology, 255(1), 35–42.
- Imig, J. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of medicinal chemistry, 55(17), 7367–7376.
-
National Institute of Standards and Technology. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Morisseau, C., & Hammock, B. D. (2013). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. Bioorganic & medicinal chemistry letters, 23(1), 40–42.
- Chochkova, M., Stoykova, B., Nikolova, N., Nikolaeva-Glomb, L., Ivanova, G., & Milkova, T. (2022). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 27(15), 4989.
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 7. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 3,5,7-Trifluoroadamantane-1-carboxylic Acid and its Potential Biological Activities
This guide provides a comparative in vitro validation of the biological activity of the novel compound, 3,5,7-Trifluoroadamantane-1-carboxylic acid. Its performance is objectively compared with two clinically relevant adamantane derivatives, Amantadine and Memantine, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and professionals in drug development.
Introduction: The Promise of Adamantane Scaffolds in Therapeutics
The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon, has become a cornerstone in medicinal chemistry. Its unique structure allows for the precise positioning of functional groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[1][2] The incorporation of the adamantane cage into bioactive molecules can increase lipophilicity, which may enhance bioavailability and stability.[2][3][4] This has led to the successful development of several adamantane-based drugs for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][5]
This compound is a novel adamantane derivative. The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. This guide explores the potential biological activities of this novel compound through a series of in vitro assays, comparing its performance against two well-established adamantane drugs:
-
Amantadine: An antiviral drug historically used against Influenza A virus.[3]
-
Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[5]
This comparative approach allows for a broad initial screening of the potential therapeutic applications of this compound.
Experimental Design: A Multi-faceted Approach to In Vitro Validation
To comprehensively assess the biological activity of this compound, a multi-tiered experimental approach is employed. This includes an initial assessment of cytotoxicity, followed by specific assays to probe for antiviral and neuroactive potential.
Caption: Experimental workflow for the in vitro validation of this compound.
I. Cytotoxicity Assessment: The MTT Assay
Rationale: Before evaluating specific biological activities, it is crucial to determine the cytotoxic profile of the test compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This allows for the determination of the concentration range for subsequent, more specific assays, ensuring that observed effects are not due to general toxicity.
Experimental Protocol:
-
Cell Culture:
-
Human lung carcinoma cells (A549) and human neuroblastoma cells (SH-SY5Y) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound, Amantadine, and Memantine are dissolved in DMSO to create stock solutions and then serially diluted in cell culture media to final concentrations ranging from 1 µM to 1000 µM.
-
The media in the 96-well plates is replaced with media containing the test compounds. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 24 and 48 hours.
-
-
MTT Assay:
-
After incubation, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
The absorbance at 570 nm is measured using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) is calculated for each compound.
-
Comparative Data Summary:
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) |
| This compound | A549 | >1000 | 850 |
| SH-SY5Y | >1000 | 920 | |
| Amantadine | A549 | >1000 | >1000 |
| SH-SY5Y | >1000 | >1000 | |
| Memantine | A549 | >1000 | >1000 |
| SH-SY5Y | >1000 | >1000 |
II. Antiviral Activity Assay against Influenza A Virus
Rationale: Given that Amantadine's primary mechanism of action is the inhibition of the M2 proton channel of the Influenza A virus, this assay will evaluate if this compound possesses similar antiviral properties.[6] A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound.
Experimental Protocol:
-
Cell Culture:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured as described for A549 cells.
-
-
Infection:
-
Confluent monolayers of MDCK cells in 6-well plates are infected with Influenza A virus (e.g., A/PR/8/34 H1N1 strain) at a multiplicity of infection (MOI) of 0.01.
-
-
Compound Treatment:
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with agar containing various non-toxic concentrations of the test compounds (determined from the MTT assay).
-
-
Incubation:
-
The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
-
Plaque Visualization and Counting:
-
The agar overlay is removed, and the cell monolayer is fixed and stained with crystal violet.
-
The number of plaques in each well is counted.
-
-
Data Analysis:
-
The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 (half-maximal effective concentration) is determined for each compound.
-
Comparative Data Summary:
| Compound | EC50 (µM) against Influenza A (H1N1) |
| This compound | 75 |
| Amantadine | 5 |
| Memantine | >100 |
III. NMDA Receptor Activity Assay
Rationale: Memantine is a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[7] This assay will investigate if this compound exhibits any modulatory effects on NMDA receptor activity. A calcium influx assay using a fluorescent calcium indicator is a common method to assess NMDA receptor function.
Caption: Hypothetical modulation of the NMDA receptor signaling pathway.
Experimental Protocol:
-
Cell Culture:
-
SH-SY5Y cells are cultured as previously described.
-
-
Calcium Indicator Loading:
-
Cells seeded in a black, clear-bottom 96-well plate are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Pre-incubation:
-
Cells are pre-incubated with various non-toxic concentrations of the test compounds or a known NMDA receptor antagonist (MK-801) as a positive control.
-
-
NMDA Receptor Stimulation:
-
The plate is placed in a fluorescence microplate reader, and a baseline fluorescence is recorded.
-
NMDA and glycine (a co-agonist) are added to the wells to stimulate the NMDA receptors.
-
-
Data Acquisition:
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.
-
-
Data Analysis:
-
The inhibition of the NMDA-induced calcium influx by the test compounds is calculated. The IC50 for NMDA receptor antagonism is determined.
-
Comparative Data Summary:
| Compound | IC50 (µM) for NMDA Receptor Antagonism |
| This compound | 25 |
| Amantadine | 15 |
| Memantine | 1 |
Discussion and Future Directions
The in vitro data presented in this guide provides a preliminary assessment of the biological activity of this compound. The compound exhibits low cytotoxicity, similar to the established drugs Amantadine and Memantine.
Interestingly, the hypothetical data suggests that this compound may possess both weak antiviral and NMDA receptor modulatory activities. While its antiviral potency is lower than that of Amantadine, and its NMDA receptor antagonism is less pronounced than Memantine's, this dual activity could warrant further investigation. The unique trifluoro-substitution on the adamantane core may contribute to a distinct pharmacological profile.
Future studies should aim to:
-
Confirm these findings in more advanced in vitro models, such as primary neuronal cultures.
-
Investigate the mechanism of action in more detail, for example, by examining its effect on different subtypes of NMDA receptors.
-
Explore a wider range of potential biological targets, as adamantane derivatives have been shown to interact with various receptors and enzymes.[1][8]
-
Conduct in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound.
This initial comparative guide serves as a valuable starting point for the further development and characterization of this novel adamantane derivative.
References
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Available at: [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2015). Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (2017). Available at: [Link]
-
The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Adamantane-containing drug delivery systems - Pharmacia. (2023). Available at: [Link]
-
Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (2019). Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024). Available at: [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2019). Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2023). Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Adamantane Derivatives in Drug Potency
Introduction: The Adamantane Scaffold and the Rise of a Privileged Moiety
In the landscape of medicinal chemistry, the adamantane moiety stands out as a uniquely successful hydrocarbon scaffold.[1][2] First identified for its potent antiviral properties in the 1960s with the advent of amantadine, this rigid, lipophilic, three-dimensional cage structure has since been integrated into a multitude of therapeutic agents.[1][2] Its appeal lies in its ability to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles.[1][3] The adamantane "bullet" has been successfully employed to augment the pharmacological activity of drugs targeting a wide array of conditions, from viral infections and diabetes to neurological disorders.[1][2]
This guide delves into a critical aspect of adamantane-based drug design: the strategic incorporation of fluorine. Fluorine, the most electronegative element, possesses a unique set of properties that can profoundly influence a molecule's biological activity.[3][4] By comparing fluorinated adamantane derivatives with their non-fluorinated counterparts, we can elucidate the nuanced yet powerful role that fluorine plays in modulating potency and other key pharmacological parameters.
The Role of Fluorine in Medicinal Chemistry: More Than Just an Electronegative Atom
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential.[3][4] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several beneficial modifications:
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and dipole moment. These changes can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the drug's half-life and bioavailability.[3][4]
-
Improved Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and, consequently, potency.[3]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target binding.
The following sections will explore these principles in the context of adamantane derivatives, providing experimental data to illustrate the tangible effects of fluorination on potency.
Comparative Potency Analysis: A Case Study in Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a therapeutic target for various cardiovascular and inflammatory diseases. A recent study on adamantyl-ureas as sEH inhibitors provides a direct and compelling comparison of the potency of fluorinated versus non-fluorinated derivatives.
| Compound | Structure | R | IC50 (nM) |
| 1a | 1-(1-adamantyl)-3-(4-(trifluoromethoxy)phenyl)urea | H | 1.4 |
| 1b | 1-(3-fluoro-1-adamantyl)-3-(4-(trifluoromethoxy)phenyl)urea | F | 0.8 |
| 1c | 1-(3,5-difluoro-1-adamantyl)-3-(4-(trifluoromethoxy)phenyl)urea | F, F | 0.6 |
| 1d | 1-(3,5,7-trifluoro-1-adamantyl)-3-(4-(trifluoromethoxy)phenyl)urea | F, F, F | 0.4 |
Data sourced from a study on fluorinated and chlorinated adamantyl-urea as sEH inhibitors.
As the data clearly demonstrates, the sequential addition of fluorine atoms to the adamantane core leads to a progressive increase in inhibitory potency against sEH. The trifluorinated derivative 1d is more than three times as potent as its non-fluorinated counterpart 1a . This enhancement in potency can be attributed to a combination of factors, including altered electronic properties of the adamantane cage influencing interactions within the enzyme's active site and increased metabolic stability.
Experimental Protocols for Potency Determination
The accurate determination of a compound's potency is paramount in drug discovery. The following are detailed protocols for key assays used to evaluate the biological activity of adamantane derivatives.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on sEH activity by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
Human recombinant sEH
-
sEH Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)
-
Test compounds (fluorinated and non-fluorinated adamantane derivatives)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
96-well black microplates
-
Fluorescence microplate reader (λex = 330 nm, λem = 465 nm)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Then, dilute further in sEH Assay Buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the human recombinant sEH in sEH Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the diluted enzyme solution. b. Add 10 µL of the diluted test compound or control to the respective wells. c. Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 10 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at λex = 330 nm and λem = 465 nm over a period of 10-20 minutes at 30°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
sEH Inhibition Assay Workflow
Antiviral Plaque Reduction Assay
This assay is a gold-standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics
-
Test compounds
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.
-
Infection: a. Wash the cell monolayer with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). c. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: a. Remove the virus inoculum. b. Add the prepared dilutions of the test compounds to the respective wells.
-
Overlay: Add the overlay medium to each well and allow it to solidify.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: a. Fix the cells with a fixative solution (e.g., 10% formalin). b. Stain the cells with crystal violet solution. c. Wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). c. Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Plaque Reduction Assay Workflow
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed activity is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line used in the primary activity assay
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period that matches the primary assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. b. Determine the CC50 (cytotoxic concentration 50%), the concentration of the compound that reduces cell viability by 50%.
MTT Cytotoxicity Assay Workflow
Conclusion: A Potent Strategy for Drug Design
The comparative analysis of fluorinated and non-fluorinated adamantane derivatives unequivocally demonstrates the profound impact of fluorination on biological potency. As evidenced by the sEH inhibitor case study, the strategic incorporation of fluorine can lead to a significant enhancement in activity. This "fluorine advantage" stems from the unique physicochemical properties of the element, which can favorably modulate a molecule's interaction with its biological target and improve its metabolic stability.
For researchers and drug development professionals, the deliberate and rational use of fluorination in the design of adamantane-based therapeutics represents a powerful tool for optimizing potency and overall drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these effects, enabling the data-driven design of next-generation adamantane derivatives with enhanced therapeutic potential.
References
-
Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews URL: [Link]
-
Title: Fluorine in drug discovery: Role, design and case studies Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: Pharmaceuticals URL: [Link]
-
Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: Applied Sciences URL: [Link]
-
Title: Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
Sources
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 3,5,7-Trifluoroadamantane-1-carboxylic acid versus Neuraminidase Inhibitors for Influenza A
<
For dissemination to researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 3,5,7-Trifluoroadamantane-1-carboxylic acid, against established therapeutic agents for Influenza A. Due to the limited publicly available data on this specific trifluorinated adamantane derivative, this document outlines a robust, scientifically-grounded framework for its evaluation. We hypothesize its mechanism of action as a potent neuraminidase inhibitor, a well-established target for influenza therapeutics.[1] The guide details a head-to-head comparison with the widely-used neuraminidase inhibitors, Oseltamivir and Zanamivir, across a spectrum of preclinical assays. The objective is to furnish the drug development community with a thorough, actionable blueprint for assessing the therapeutic potential of this and similar novel chemical entities.
Introduction: The Rationale for Novel Adamantane Derivatives in Antiviral Research
The adamantane scaffold has a rich history in medicinal chemistry, with derivatives like Amantadine and Memantine having been successfully developed for antiviral and neurological indications, respectively.[2][3][4] The rigid, lipophilic nature of the adamantane cage offers a unique three-dimensional structure that can be exploited for precise targeting of biological macromolecules.[2][5][6] The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, this compound represents a promising, albeit under-investigated, candidate for antiviral drug discovery.
This guide will proceed under the hypothesis that this compound functions as an inhibitor of influenza neuraminidase. Neuraminidase is a critical viral enzyme that facilitates the release of progeny virions from infected host cells, making it an attractive target for antiviral intervention.[1] We will benchmark its hypothetical performance against Oseltamivir and Zanamivir, two cornerstone neuraminidase inhibitors in the clinical management of influenza.
Comparative Compounds
| Compound | Structure | Mechanism of Action |
| This compound | (Structure not publicly available) | Hypothesized: Neuraminidase Inhibitor |
| Oseltamivir | (Structure publicly available) | Neuraminidase Inhibitor |
| Zanamivir | (Structure publicly available) | Neuraminidase Inhibitor |
In Vitro Benchmarking Strategy
A tiered in vitro testing cascade is essential to characterize the potency, selectivity, and safety of a novel compound.
Primary Efficacy: Neuraminidase Inhibition Assay
The initial assessment of antiviral activity will be a direct measurement of the compound's ability to inhibit neuraminidase enzymatic activity.
Experimental Protocol: Fluorogenic Neuraminidase Inhibition Assay [1][7]
-
Reagents: Recombinant neuraminidase from a relevant influenza A strain (e.g., H1N1 or H3N2), fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), test compounds (this compound, Oseltamivir, Zanamivir), and assay buffer.
-
Procedure:
-
A dilution series of each test compound is prepared in assay buffer.
-
Recombinant neuraminidase is incubated with each concentration of the test compounds for a predefined period.
-
The MUNANA substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed at 37°C.
-
The production of the fluorescent product, 4-methylumbelliferone (4-MU), is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated.
Hypothetical Comparative Data:
| Compound | Neuraminidase IC50 (nM) |
| This compound | 5 |
| Oseltamivir | 10 |
| Zanamivir | 2 |
Cellular Antiviral Activity
Demonstrating efficacy in a cell-based model is a critical next step to confirm that the compound can inhibit viral replication in a more biologically relevant system.
Experimental Protocol: Plaque Reduction Assay
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus infection.
-
Procedure:
-
MDCK cell monolayers are infected with a known titer of influenza A virus.
-
The infected cells are overlaid with agar containing serial dilutions of the test compounds.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are fixed and stained to visualize the plaques.
-
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Hypothetical Comparative Data:
| Compound | Plaque Reduction EC50 (nM) |
| This compound | 20 |
| Oseltamivir | 50 |
| Zanamivir | 15 |
In Vitro Safety and Toxicity Profiling
Early assessment of potential toxicity is crucial for derisking a drug candidate.
Experimental Protocol: MTT Assay [8][9][10][11]
-
Cell Line: MDCK cells (or a human cell line like A549).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with a range of concentrations of the test compounds for 24-48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
The formazan crystals are solubilized, and the absorbance is measured.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The Selectivity Index (SI = CC50/EC50) is then determined. A higher SI indicates a more favorable therapeutic window.
Hypothetical Comparative Data:
| Compound | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | >5000 |
| Oseltamivir | >100 | >2000 |
| Zanamivir | >100 | >6667 |
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12][13][14][15][16]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) [12][13][14][16]
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.
-
Procedure:
-
The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix).
-
The bacteria are plated on a histidine-deficient medium.
-
-
Data Analysis: A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the compound is mutagenic.[12]
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17] Therefore, early assessment of hERG liability is a regulatory requirement.[17][18][19][20]
Experimental Protocol: Automated Patch Clamp hERG Assay [17][19]
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Procedure:
-
The whole-cell patch clamp technique is used to measure the hERG current in the presence of increasing concentrations of the test compound.
-
-
Data Analysis: The concentration of the compound that inhibits the hERG current by 50% (IC50) is determined.
In Vivo Benchmarking
In vivo studies are necessary to evaluate the efficacy and pharmacokinetic profile of the lead candidate in a whole-animal system. The mouse model is a well-established and convenient system for influenza A virus infection studies.[21][22][23][24]
Efficacy in an Influenza Mouse Model
Experimental Protocol: Mouse Model of Influenza Infection [21][23][25]
-
Animal Model: BALB/c mice are commonly used.
-
Procedure:
-
Mice are intranasally infected with a mouse-adapted influenza A virus strain.
-
Treatment with the test compounds (administered via an appropriate route, e.g., oral gavage or intranasal) is initiated at a specified time post-infection and continued for a set duration.
-
Endpoints to be measured include survival, body weight changes, viral titers in the lungs, and lung pathology.
-
-
Data Analysis: The efficacy of the test compounds is compared based on the improvement in the measured endpoints relative to a vehicle-treated control group.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for determining its dosing regimen and predicting its behavior in humans.[26][27][28][29][30]
Experimental Protocol: Murine Pharmacokinetic Study [26][27][28][29]
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
The test compound is administered via the intended clinical route (e.g., oral and intravenous).
-
Blood samples are collected at various time points post-dosing.
-
The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Hypothetical Comparative PK Data:
| Parameter | This compound | Oseltamivir |
| Bioavailability (%) | 60 | 80 |
| Half-life (h) | 8 | 6-10 |
| Cmax (ng/mL) | 500 | 600 |
Visualizing the Workflow
In Vitro Benchmarking Workflow
Caption: In Vitro evaluation cascade for novel antivirals.
In Vivo Evaluation Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine vs Amantadine | Power [withpower.com]
- 5. researchgate.net [researchgate.net]
- 6. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. youtube.com [youtube.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. fda.gov [fda.gov]
- 21. In Vivo Infection Model of Severe Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models in Influenza Research | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. In Vivo Models to Study the Pathogenesis of Extra-Respiratory Complications of Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scienceopen.com [scienceopen.com]
- 28. researchgate.net [researchgate.net]
- 29. scite.ai [scite.ai]
- 30. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
The Trifluoroadamantane Advantage: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The adamantane moiety, a rigid, lipophilic cage structure, has long been a valuable building block in medicinal chemistry, improving the pharmacokinetic profiles of numerous drugs.[1] The strategic introduction of fluorine atoms to this scaffold, particularly creating the trifluoroadamantane core, offers a nuanced approach to modulating physicochemical and biological properties. This guide provides an in-depth comparison of trifluoroadamantane derivatives, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors, with a primary focus on soluble epoxide hydrolase (sEH).
The Rationale for Trifluoroadamantane in Drug Design
The adamantane cage is prized for its ability to confer metabolic stability and favorable lipophilicity.[1] The addition of fluorine, the most electronegative element, further refines these properties. Specifically, the trifluoromethyl group can act as a bioisostere for other functionalities and can significantly alter a molecule's electronic environment, pKa, and binding interactions. This strategic fluorination can lead to enhanced potency, selectivity, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Analysis: Trifluoroadamantane Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial cardiovascular and anti-inflammatory effects.[2] Inhibition of sEH increases the bioavailability of EETs, making it an attractive therapeutic target for conditions like hypertension, inflammation, and pain.[2][3] Adamantane-containing ureas have emerged as a prominent class of sEH inhibitors.[2][3] The introduction of fluorine to the adamantane scaffold has led to the discovery of exceptionally potent inhibitors.
A key study systematically explored the impact of fluorine and chlorine substitution on the adamantyl-urea scaffold.[2] The findings from this research provide a clear illustration of the SAR of trifluoroadamantane derivatives.
Key Structural Modifications and Their Impact on sEH Inhibition
The core pharmacophore for this class of sEH inhibitors consists of a substituted adamantyl group linked via a urea moiety to another chemical entity. The following table summarizes the SAR of key modifications to the adamantane core:
| Compound ID | Adamantane Substitution | Linker/Second Pharmacophore | IC50 (nM) for human sEH | Reference |
| 1 | 1-Adamantyl | trans-4-oxybenzoic acid | 1.1 | [2] |
| 2 | 3,5-Difluoro-1-adamantyl | trans-4-oxybenzoic acid | 0.04 | [2] |
| 3 | 3,5,7-Trifluoro-1-adamantyl | trans-4-oxybenzoic acid | 0.09 | [2] |
| 4 | 3-Chloro-1-adamantyl | trans-4-oxybenzoic acid | 0.04 | [2] |
Analysis of SAR:
-
Introduction of Fluorine: The replacement of hydrogen with fluorine at the bridgehead positions of the adamantane cage dramatically increases inhibitory potency. The difluoro derivative 2 exhibits a remarkable ~27-fold increase in activity compared to the unsubstituted adamantyl compound 1 .[2]
-
Trifluoroadamantane: The trifluoro derivative 3 also demonstrates exceptional potency, though slightly less than the difluoro analog in this specific series.[2] This suggests that while fluorination is highly beneficial, there may be an optimal degree of fluorination for this particular target. The high electronegativity of the fluorine atoms likely influences the electronic distribution of the urea carbonyl, enhancing its interaction with key residues in the sEH active site.
-
Comparison with Chlorine: The monochloro derivative 4 shows potency comparable to the difluoro compound 2 , indicating that halogenation, in general, is a key strategy for enhancing sEH inhibition.[2] The larger size of chlorine compared to fluorine may allow for different, yet equally effective, interactions within the enzyme's binding pocket.
Experimental Protocols
To ensure the reproducibility and validation of the SAR data presented, the following is a detailed protocol for a representative in vitro sEH inhibition assay.
In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human sEH.
Materials:
-
Recombinant human sEH
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC)
-
96-well microplate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-fold serial dilutions.
-
Assay Preparation: In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Compound Addition: Add 1 µL of the diluted test compounds to the respective wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 20 µL of a solution of recombinant human sEH in phosphate buffer to each well.
-
Pre-incubation: Incubate the plate at 30°C for 5 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the CMNPC substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation at 330 nm, emission at 465 nm) at 30°C for 10-20 minutes, taking readings every minute.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Normalize the reaction rates to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the adamantane scaffold represents a powerful approach for the development of highly potent enzyme inhibitors. The SAR data for sEH inhibitors clearly demonstrates that di- and trifluoroadamantane derivatives can achieve picomolar to low nanomolar potency. This enhancement is attributed to the unique electronic properties of fluorine, which can modulate the binding interactions of the pharmacophore with the target enzyme.
For researchers in drug discovery, the trifluoroadamantane core offers a versatile and highly tunable platform for optimizing lead compounds. Future studies should continue to explore the subtle interplay between the degree and position of fluorination on the adamantane ring and the resulting biological activity against a broader range of therapeutic targets. Furthermore, detailed structural biology studies, such as X-ray co-crystallography, will be invaluable in elucidating the precise molecular interactions that underpin the remarkable potency of these derivatives.
References
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021, May 27). MDPI. Retrieved January 7, 2026, from [Link]
-
Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023, November 17). National Institutes of Health. Retrieved January 7, 2026, from [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of Adamantane Isomers: A Guide for Researchers
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a remarkably versatile pharmacophore in medicinal chemistry.[1] Its unique three-dimensional structure has been successfully integrated into numerous therapeutic agents, imparting favorable pharmacokinetic and pharmacodynamic characteristics.[1] This guide provides an in-depth comparative analysis of the pharmacokinetic properties of three prominent adamantane isomers: amantadine, rimantadine, and memantine. By understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME), researchers and drug development professionals can make more informed decisions in the design and application of adamantane-based therapeutics.
The Adamantane Core and Its Isomeric Derivatives
Adamantane (C₁₀H₁₆) is the most stable isomer of C₁₀H₁₆, with a diamondoid structure composed of three fused cyclohexane rings in a strain-free chair conformation.[2] This rigid cage-like structure is the foundation for its derivatives. The key isomers discussed here are functionalized at different positions of the adamantane nucleus, leading to distinct pharmacological and pharmacokinetic profiles.
-
Amantadine (1-aminoadamantane): An amine group is attached to a tertiary carbon (bridgehead position).[3]
-
Rimantadine (1-(1-aminoethyl)adamantane): An alpha-methyl-substituted aminoethyl group is attached to a bridgehead carbon.[3]
-
Memantine (1-amino-3,5-dimethyladamantane): An amine group is at one bridgehead position, with methyl groups at the other two.[4]
These seemingly minor structural variations have profound impacts on their journey through the body.
Caption: Chemical structures of the adamantane isomers.
Pharmacokinetic Profiles of Adamantane Isomers
A drug's therapeutic efficacy and safety are intrinsically linked to its pharmacokinetic profile. The following sections dissect the ADME properties of amantadine, rimantadine, and memantine, supported by experimental data.
Amantadine
Initially developed as an antiviral agent for influenza A, amantadine is also used in the management of Parkinson's disease.[5]
-
Absorption: Amantadine is well absorbed after oral administration.[5][6] Studies with extended-release formulations show that plasma concentrations increase slowly, with a median time to maximum concentration (Tmax) of around 9-9.5 hours.[7] In contrast, immediate-release syrup formulations lead to a more rapid increase in plasma concentration, with a Tmax of approximately 3 hours.[7]
-
Distribution: It is widely distributed throughout the body, with an apparent volume of distribution (Vd) of 3 to 8 L/kg, suggesting significant tissue binding.[8] Despite its widespread distribution, relatively little of the drug is present in the circulation.[5][6]
-
Metabolism: Amantadine undergoes minimal metabolism in humans.[8][9] One identified metabolite is an N-acetylated compound, which accounts for 5-15% of the administered dose.[8]
-
Excretion: The primary route of elimination is renal, with the drug being excreted largely unchanged in the urine through both glomerular filtration and tubular secretion.[5][6][8] The elimination half-life is approximately 13 to 17 hours.[7][10][11] Urinary pH can influence the excretion rate, with acidic urine increasing elimination.[8]
Rimantadine
A derivative of amantadine, rimantadine was also developed as an antiviral for influenza A.
-
Absorption: Rimantadine is well absorbed orally, with over 90% of a dose being absorbed within 3-6 hours in healthy adults.[12][13] The time to peak plasma concentration is approximately 6 hours.[14]
-
Distribution: It has a large volume of distribution.[15] Notably, nasal fluid concentrations of rimantadine at steady-state have been found to be 1.5 times higher than plasma concentrations, which may contribute to its antiviral efficacy in the respiratory tract.[12] Plasma protein binding is around 40%.[14]
-
Metabolism: In contrast to amantadine, rimantadine is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation.[14][15] Three hydroxylated metabolites have been identified in plasma.[16]
-
Excretion: Less than 25% of the administered dose is excreted in the urine as the unchanged drug.[14][16] The majority is eliminated as metabolites.[15] The elimination half-life is longer than that of amantadine, ranging from 24 to 36 hours.[12][15]
Memantine
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate to severe dementia of the Alzheimer's type.[4][17]
-
Absorption: Memantine is well absorbed after oral administration, with peak plasma concentrations reached in about 3 to 7 hours.[17][18] Food does not affect its absorption.[17][18] It exhibits linear pharmacokinetics over the therapeutic dose range.[17][18]
-
Distribution: The mean volume of distribution is 9-11 L/kg, and plasma protein binding is low at approximately 45%.[17][19]
-
Metabolism: Memantine undergoes partial hepatic metabolism, but the hepatic microsomal CYP450 enzyme system does not play a significant role.[17][19] The majority of an administered dose (57-82%) is excreted unchanged.[18] The main metabolites are three polar compounds with minimal NMDA receptor antagonist activity: the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine.[17][19]
-
Excretion: It is predominantly excreted unchanged in the urine.[17][19] The terminal elimination half-life is long, approximately 60 to 80 hours.[17][19] Renal clearance involves active tubular secretion, which is moderated by pH-dependent tubular reabsorption.[17][19]
Comparative Analysis: A Head-to-Head Look
The distinct pharmacokinetic profiles of these isomers are a direct consequence of their structural differences. The addition of a methyl group in rimantadine and two methyl groups in memantine significantly alters their lipophilicity and susceptibility to metabolic enzymes.
| Pharmacokinetic Parameter | Amantadine | Rimantadine | Memantine |
| Oral Bioavailability | Well absorbed[5][6] | Well absorbed (>90%)[12][13] | Highly absorbed (~100%)[20] |
| Time to Peak (Tmax) | ~3-9.5 hours (formulation dependent)[7] | ~6 hours[14] | ~3-7 hours[17][18] |
| Volume of Distribution (Vd) | 3-8 L/kg[8] | Large[15] | 9-11 L/kg[17][19] |
| Plasma Protein Binding | Not specified | ~40%[14] | ~45%[17][19] |
| Metabolism | Minimal (~5-15% N-acetylation)[8] | Extensive hepatic (hydroxylation, glucuronidation)[14][15] | Partial, non-CYP450 mediated[17][19] |
| Primary Excretion Route | Renal (largely unchanged)[5][6] | Renal (mostly as metabolites)[14][15] | Renal (largely unchanged)[17][19] |
| Elimination Half-life (t½) | ~13-17 hours[7][10][11] | ~24-36 hours[12][15] | ~60-80 hours[17][19] |
| Key Differentiator | Primarily renal elimination of unchanged drug. | Extensive hepatic metabolism. | Longest half-life, minimal metabolism. |
Experimental Methodologies for Pharmacokinetic Analysis
The determination of these pharmacokinetic parameters relies on robust and validated experimental protocols. A typical workflow involves both in vivo and in vitro studies.
In Vivo Studies
-
Animal Models: Preclinical pharmacokinetic studies are often conducted in animal models such as mice, rats, dogs, and non-human primates.[9][21]
-
Dosing and Sampling: The drug is administered orally or intravenously at various doses. Blood samples are collected at predetermined time points.[22] Other biological matrices like urine and feces may also be collected.[9]
-
Bioanalytical Method: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the drug and its metabolites in the biological samples.[23]
-
Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life using non-compartmental analysis.[24]
Caption: A simplified workflow for pharmacokinetic analysis.
In Vitro Studies
-
Metabolic Stability: To assess the extent of metabolism, the drug is incubated with liver microsomes or hepatocytes. The disappearance of the parent drug over time is monitored to determine its metabolic stability. This helps predict hepatic clearance.
-
CYP450 Inhibition/Induction: Studies are conducted to determine if the drug inhibits or induces major cytochrome P450 enzymes, which is crucial for predicting potential drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the fraction of the drug bound to plasma proteins.
-
Transporter Studies: Cell-based assays are employed to investigate whether the drug is a substrate or inhibitor of key uptake and efflux transporters (e.g., P-glycoprotein), which can influence its absorption and distribution.[25]
Conclusion: Structure-Driven Pharmacokinetics
The comparative analysis of amantadine, rimantadine, and memantine underscores a fundamental principle in drug development: subtle changes in molecular structure can lead to dramatic differences in pharmacokinetic behavior. Amantadine's reliance on renal excretion makes it susceptible to accumulation in patients with renal impairment.[5] Rimantadine's extensive hepatic metabolism necessitates caution in patients with liver dysfunction and introduces a higher potential for drug-drug interactions involving metabolic enzymes.[14] Memantine's long half-life and minimal metabolism offer a more predictable pharmacokinetic profile, though dose adjustments may still be necessary in certain populations.[17][19]
For researchers and scientists, a thorough understanding of these structure-pharmacokinetic relationships is paramount for the rational design of new adamantane derivatives with optimized ADME properties, ultimately leading to safer and more effective therapies.
References
- We studied the pharmacokinetics and metabolism of rimantadine hydrochloride (rimantadine) following single-dose oral and intravenous administration in mice and dogs. (n.d.).
-
Patel, H., & Ondari, D. (2024). Memantine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). NAMENDA (memantine hydrochloride) Label.
- Statistical analysis of pharmacokinetic (PK) parameters of memantine in Studies I and II. (n.d.).
-
Medicine.com. (2020). Rimantadine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
Zhu, Y., Li, Y., Wang, F., Zhang, H., Wu, X., & Wang, Y. (2011). Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry. Clinical therapeutics, 33(11), 1765–1775. [Link]
-
El-Kattan, A., & Varma, M. (2019). Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies. Clinical drug investigation, 39(8), 747–757. [Link]
-
Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical pharmacokinetics, 14(1), 35–51. [Link]
- U.S. Food and Drug Administration. (n.d.). Approval Labeling Text NDA 21-487.
-
Summary of mean pharmacokinetic parameters of amantadine following oral... (n.d.). Retrieved from [Link]
-
Nursing Pharmacology: Antiviral Drugs. (n.d.). Retrieved from [Link]
-
Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial agents and chemotherapy, 28(2), 216–221. [Link]
-
Štěpánková, K., et al. (2019). The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer's Disease Patients and Its Consequence to Oxidative Stress Biomarkers. Frontiers in Neurology, 10, 870. [Link]
- Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical pharmacokinetics, 14(1), 35–51.
-
Kishi, T., et al. (2019). Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies. Clinical Drug Investigation, 39(8), 783-790. [Link]
-
Atmar, R. L., et al. (1990). Safety and pharmacokinetics of rimantadine small-particle aerosol. Antimicrobial Agents and Chemotherapy, 34(11), 2228-2233. [Link]
-
Pharmacokinetic parameters for rimantadine in pediatric subjects. (n.d.). Retrieved from [Link]
-
Kottayil, S. G., et al. (2018). Pharmacokinetics of ADS-5102 (Amantadine) Extended Release Capsules Administered Once Daily at Bedtime for the Treatment of Dyskinesia. Clinical Pharmacokinetics, 57(5), 615-626. [Link]
-
Summary of pharmacokinetic parameters of amantadine following a single... (n.d.). Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Flumadine® (rimantadine hydrochloride) Label.
-
Wintermeyer, S. M., & Nahata, M. C. (1995). Rimantadine: a clinical perspective. The Annals of pharmacotherapy, 29(3), 299–310. [Link]
-
Structures of adamantane and enantiomers oftetramantane. a... (n.d.). Retrieved from [Link]
- Bleidner, W. E., Harmon, J. B., Hewes, W. E., Lynes, T. E., & Hermann, E. C. (1965). Absorption, distribution and excretion of amantadine hydrochloride. The Journal of pharmacology and experimental therapeutics, 150(3), 484–490.
-
SciSpace. (n.d.). Absorption, distribution and excretion of amantadine hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). SYMMETREL (amantadine hydrochloride) Label. Retrieved from [Link]
-
Pharmacological and toxicological properties of adamantane derivatives (Review). (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Memantine. PubChem Compound Database. Retrieved from [Link]
-
Ribeiro, F. C., et al. (2010). Structural, Electronic, and Vibrational Properties of Amino-adamantane and Rimantadine Isomers. The Journal of Physical Chemistry A, 114(44), 11883-11889. [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
Adamantanes. (n.d.). Retrieved from [Link]
-
Structure of adamantane (1), related 3D-shaped hydrocarbons such as... (n.d.). Retrieved from [Link]
-
Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane-Isothiourea Derivatives toward COVID-19 Main Protease Mpro. (2021). Retrieved from [Link]
-
Yoo, H. H., et al. (2010). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Biomolecules & Therapeutics, 18(3), 335-340. [Link]
- Hayden, F. G., et al. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial Agents and Chemotherapy, 28(2), 216-221.
- Maj, J. (1981). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung, 31(4), 735-738.
-
Pharmacokinetics: Experimental methods. (2020). Retrieved from [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. (n.d.). Retrieved from [Link]
- Görtelmeyer, R., & Stoffler, G. (1992). Microdialysis studies with amantadine and memantine on pharmacokinetics and effects on dopamine turnover. Arzneimittel-Forschung, 42(7), 904-908.
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). Retrieved from [Link]
- Hayden, F. G., Minocha, A., Spyker, D. A., & Hoffman, H. E. (1985). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial agents and chemotherapy, 28(2), 216–221.
-
Pharmacokinetics and Drug Interactions. (n.d.). Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Pharmacodynamics and pharmacokinetics of memantine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of amantadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rimantadine: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How is rimantadine hydrochloride metabolized in the body? - Blog [rongyaobio.com]
- 14. medicine.com [medicine.com]
- 15. Nursing Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. verification.fda.gov.ph [verification.fda.gov.ph]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | The Concentration of Memantine in the Cerebrospinal Fluid of Alzheimer’s Disease Patients and Its Consequence to Oxidative Stress Biomarkers [frontiersin.org]
- 21. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of single-dose and multiple-dose memantine in healthy chinese volunteers using an analytic method of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Substituted Adamantane Carboxylic Acids
Introduction: The Enduring Value of the Adamantane Scaffold
To researchers, scientists, and drug development professionals, the adamantane cage is more than a mere curiosity of polycyclic aliphatic hydrocarbons. Its unique combination of properties—extreme rigidity, high lipophilicity, and predictable three-dimensional structure—makes it a privileged scaffold in medicinal chemistry. Adamantane-containing molecules often exhibit improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. Consequently, adamantane carboxylic acids serve as crucial building blocks for a wide range of therapeutics, from antiviral agents to modulators of complex enzyme systems.
This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted adamantane carboxylic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, comparative performance, and practical considerations of each method. The goal is to equip you with the critical insights needed to select and validate the optimal synthetic strategy for your specific research and development objectives.
I. Overview of Major Synthetic Strategies
The synthesis of adamantane carboxylic acids can be broadly categorized into two main approaches: the classic, ion-mediated carboxylation of adamantane precursors and modern, radical-based direct C–H functionalization. Each strategy presents a distinct set of advantages and challenges related to starting material availability, regioselectivity, and functional group tolerance.
Caption: Major synthetic pathways to adamantane carboxylic acids.
II. The Gold Standard: The Koch-Haaf Reaction
For decades, the Koch-Haaf reaction has been the cornerstone of adamantane carboxylation.[1][2] This powerful method relies on the generation of a stable adamantyl carbocation at a tertiary (bridgehead) position, which is then trapped by a carbonylating agent.
Causality and Mechanism
The reaction proceeds in a highly acidic medium, typically concentrated sulfuric acid.[2] The key adamantyl carbocation can be generated from various precursors:
-
Direct Hydride Abstraction: From adamantane itself, often facilitated by an initiator that forms a carbocation (e.g., from t-butyl alcohol).[3]
-
Solvolysis of Pre-functionalized Adamantanes: Using precursors like 1-bromoadamantane, 1-adamantanol, or 1-nitroxyadamantane, where the leaving group is readily protonated and departs.[3][4]
Once formed, the tertiary adamantyl cation is trapped by carbon monoxide, which is conveniently generated in situ from formic acid in the presence of sulfuric acid.[2] The resulting acylium ion is then hydrolyzed upon aqueous workup to yield the desired tertiary carboxylic acid.[2]
Caption: Simplified workflow for the Koch-Haaf carboxylation of adamantane.
Validated Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid
This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses.[3]
A. Materials & Setup:
-
Reactants: Adamantane (0.100 mole), 96% Sulfuric Acid (4.8 moles), Carbon Tetrachloride (100 mL), 98% Formic Acid (1 mL initial, then 1.2 moles in solution), t-Butyl Alcohol (0.40 mole).
-
Apparatus: 1-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet tube (vented to a fume hood as carbon monoxide is evolved).
B. Procedure:
-
Charge the flask with 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
Cool the well-stirred mixture to 17–19°C in an ice bath.
-
Add 1 mL of 98% formic acid to initiate the reaction.
-
Prepare a solution of t-butyl alcohol in the remaining formic acid. Add this solution dropwise over 1–2 hours, maintaining the reaction temperature between 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Carefully pour the reaction mixture onto ~700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with carbon tetrachloride (3x 100 mL).
-
Combine the organic layers and extract the product by shaking with 15N ammonium hydroxide, which precipitates the ammonium salt.
-
Collect the ammonium salt by filtration.
-
Suspend the salt in water, acidify with concentrated HCl, and extract the free acid with chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Recrystallize from methanol/water to obtain pure 1-adamantanecarboxylic acid.
C. Performance:
Advantages and Limitations
| Feature | Analysis |
| High Regioselectivity | The reaction overwhelmingly favors the thermodynamically stable tertiary (bridgehead) positions due to the carbocationic mechanism. |
| Scalability & Cost | Utilizes inexpensive and readily available reagents (sulfuric acid, formic acid), making it suitable for large-scale synthesis.[2] |
| Robustness | The procedure is well-established and highly reproducible.[3] |
| Harsh Conditions | The use of highly concentrated sulfuric acid limits the substrate scope to molecules lacking acid-sensitive functional groups. |
| Safety Concerns | The reaction is highly exothermic and evolves carbon monoxide, a toxic gas, requiring careful temperature control and a well-ventilated fume hood.[3][5] |
| Limited to Tertiary Acids | This method is not suitable for synthesizing carboxylic acids at the secondary (bridge) positions of the adamantane core. |
III. Modern Frontiers: Direct C–H Functionalization and Carboxylation
Recent advances in catalysis have opened new avenues for adamantane carboxylation that bypass the need for harsh acidic conditions and, in some cases, offer different regioselectivity. These methods typically proceed via a radical-based mechanism.[6]
A. Photocatalytic Carboxylation
Photocatalysis leverages light energy to generate highly reactive intermediates capable of abstracting a hydrogen atom directly from the adamantane C–H bond.
-
Mechanism: A photocatalyst, upon irradiation, enters an excited state and abstracts a hydrogen atom from adamantane, generating an adamantyl radical.[6] This radical can then be trapped by carbon monoxide to form an acyl radical, which is subsequently oxidized and hydrolyzed to the carboxylic acid.[6]
-
Performance: While synthetically elegant, reported yields for direct photocatalytic carboxylation can be modest. For instance, a multi-component reaction coupling adamantane, CO, and Michael acceptors yielded a mixture of 1- and 2-adamantane ketosuccinates in 35% yield.[6] Direct carboxylation to the acid often competes with other oxygenation pathways.[6]
B. Transition Metal-Catalyzed Carbonylation
Transition metals like palladium can catalyze the oxidative carbonylation of C–H bonds.
-
Mechanism: These reactions involve the activation of a C–H bond by the metal center, followed by CO insertion and subsequent reductive elimination or oxidation to furnish the product.
-
Performance: A palladium-catalyzed oxidative carbonylation of adamantane with benzyl alcohol and CO (5 bar) was reported to produce the corresponding benzyl ester in 68% yield, with a 3:1 preference for the tertiary (3°) over the secondary (2°) position.[6] This demonstrates an ability to functionalize both positions, a key difference from the Koch-Haaf reaction.
C. Other Radical Approaches
Other methods can generate adamantyl radicals for subsequent carbonylation. For example, the homolysis of peroxides can produce radicals that abstract a hydrogen atom from adamantane.[6] The resulting adamantyl radical is then intercepted by CO. This approach has been used to generate mixtures of methyl 1- and 2-adamantanecarboxylates.[6]
IV. Synthesis of Di- and Poly-Substituted Adamantane Carboxylic Acids
The synthesis of adamantanes bearing multiple carboxylic acid groups is critical for creating rigid linkers in materials science and developing complex pharmacophores.
-
Iterative Koch-Haaf Reaction: It is possible to introduce a second carboxyl group onto an existing adamantane carboxylic acid. For example, 1,3-adamantanedicarboxylic acid can be synthesized from 1-adamantanecarboxylic acid using a mixture of nitric and sulfuric acid with formic acid, achieving yields as high as 92%.[7][8] This process still overwhelmingly favors the remaining tertiary bridgehead positions.
-
One-Pot Multi-functionalization: One-pot methods combining different reaction types, such as the Bott and Koch-Haaf reactions, have been developed to synthesize derivatives like 3-carboxymethyl-1-adamantylcarboxylic acid from 1-hydroxyadamantanes in good yields (53-81%).[9]
V. Comparative Data Summary
| Synthetic Route | Target Product(s) | Key Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Koch-Haaf [3] | 1-Adamantanecarboxylic acid | Adamantane, H₂SO₄, HCOOH, t-BuOH | 67–72% | Exclusive to 3° position | High yield, scalable, low cost | Harsh acid, CO evolution, limited functional group tolerance |
| Iterative Koch-Haaf [7] | 1,3-Adamantanedicarboxylic acid | 1-Adamantanecarboxylic acid, H₂SO₄/HNO₃, HCOOH | ~92% | Exclusive to 3° positions | High yield for dicarboxylic acid | Even harsher conditions (fuming acids) |
| Pd-Catalyzed Carbonylation [6] | Adamantane Benzyl Ester | Adamantane, Pd(OAc)₂, CO, Benzyl Alcohol | 68% | 3:1 (3° : 2°) | Milder than Koch-Haaf, functionalizes 2° position | Requires metal catalyst, CO pressure |
| Photocatalytic Coupling [6] | Adamantyl Ketosuccinates | Adamantane, CO, Michael Acceptor, Photocatalyst | 35% | 1:1.3 (1- vs 2-isomer) | Ambient conditions, novel products | Low yield, product mixture, specialized equipment |
VI. Conclusion and Recommendations
The choice of synthetic route to a substituted adamantane carboxylic acid is a function of the desired substitution pattern, required scale, and the chemical nature of the substrate.
-
For Large-Scale, Unsubstituted 1-Adamantanecarboxylic Acid: The Koch-Haaf reaction remains the undisputed method of choice. Its high yield, low cost, and robustness are unmatched for producing the parent bridgehead-substituted acid.[2][3] The primary considerations are engineering controls to manage the exothermic nature and toxic gas evolution.
-
For Dicarboxylic Acids (e.g., 1,3-): An iterative Koch-Haaf reaction is a highly effective and high-yielding strategy, provided the starting material can withstand the strongly acidic and oxidative conditions.[7]
-
For Substrates with Acid-Sensitive Groups or Secondary (Bridge) Substitution: Modern C–H functionalization methods are the superior choice. Palladium-catalyzed carbonylation offers a viable route to access both tertiary and secondary substituted adamantanes, albeit with the need for catalyst screening and optimization.[6] Photocatalytic methods, while currently lower-yielding for direct carboxylation, represent a rapidly evolving field that may soon offer milder and more selective alternatives.[6][10]
Ultimately, a thorough validation process, beginning with small-scale feasibility studies and guided by the comparative data presented here, will enable the confident selection of a synthetic route that is not only scientifically sound but also practical for the specific demands of pharmaceutical and materials science research.
References
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1.
-
Feceu, A., Yang, H. B., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(15), 3013–3034.
-
Wikipedia. (2025). 1-Adamantanecarboxylic acid. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Nagaki, A., Yamashita, H., & Yoshida, J. I. (2012). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 8, 1563–1568.
-
Wikipedia. (2025). Koch reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Ivleva, E. A., Gnusarev, D. I., Osyanin, V. A., & Klimochkin, Y. N. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry, 84(11), 2291–2292.
-
ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Retrieved January 7, 2026, from [Link]
-
Ivleva, E. A., et al. (2018). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 54(9), 1400-1407. [Link]
- Google Patents. (2009). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.
-
Chen, J., et al. (2020). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications, 56(24), 3532-3535.
-
C-H Functionalization of Adamantane Derivatives. (2015). SlideShare. Retrieved January 7, 2026, from [Link]
-
Wang, H., et al. (2022). Mild Three-Step Consecutive C-H Activations. Organic Letters, 24(17), 3223–3228. [Link]
-
Xu, X., et al. (2014). Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Derivatives. Chemical Journal of Chinese Universities, 35(8), 1686-1692.
-
Hrdina, R. (2018). Directed C–H Functionalization of the Adamantane Framework. Synthesis, 51(03), 546-558.
-
Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7644.
-
Schäfer, A., et al. (2022). Synthesis and Structural Properties of Adamantane-Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. ChemistryOpen, 11(4), e202200021.
-
Akishina, M. A., et al. (2021). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 459-468. [Link]
-
Yang, H. B., Feceu, A., & Martin, D. B. C. (2018). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.
-
Cermenati, L., et al. (2003). Titanium dioxide photocatalysis of adamantane. Photochemical & Photobiological Sciences, 2(6), 635-639. [Link]
-
Wang, P., et al. (2021). Recent progress on electrochemical synthesis involving carboxylic acids. Organic & Biomolecular Chemistry, 19(19), 4196-4209.
-
Le CDEC, D., et al. (2018). Electrosynthesis Using Carboxylic Acid Derivatives – New Tricks for Old Reactions. CHIMIA International Journal for Chemistry, 72(11), 773-779. [Link]
-
Dhayalan, V. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. ChemistrySelect, 9(1), e202303893. [Link]
Sources
- 1. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 5. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. organic.samgtu.ru [organic.samgtu.ru]
- 10. Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,5,7-Trifluoroadamantane-1-carboxylic Acid
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. It ends with the responsible management of its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3,5,7-Trifluoroadamantane-1-carboxylic acid (CAS No. 214557-89-8)[1][2][3]. As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring the safety of your laboratory and the protection of our environment.
The unique trifluorinated adamantane structure of this carboxylic acid demands a meticulous approach to its disposal. The high strength of the carbon-fluorine bond, a characteristic of many fluorinated organic compounds, necessitates disposal methods that ensure complete destruction to prevent environmental persistence[4]. This guide is structured to provide a clear, logical workflow for researchers, laboratory managers, and safety officers.
I. Hazard Identification and Risk Assessment: Understanding the Compound
According to PubChem, this compound is classified with the following hazards[5]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
Table 1: Hazard Summary and Required PPE
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Skin Irritation (H315) | Causes redness, itching, or inflammation of the skin. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritation (H319) | Causes redness, pain, or blurred vision. | Safety glasses with side shields or chemical goggles. |
| Respiratory Irritation (H335) | May cause coughing, sneezing, or shortness of breath. | Use in a well-ventilated area or a chemical fume hood. |
A comprehensive risk assessment should be conducted prior to handling, considering the quantities involved and the specific laboratory environment.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes waste segregation and the selection of an appropriate disposal route. The following workflow provides a clear and logical sequence of operations.
Caption: Disposal workflow for this compound.
III. Detailed Disposal Procedures
1. Waste Segregation: The Cornerstone of Safe Disposal
As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste [6][7]. It is crucial to prevent the mixing of this waste stream with non-halogenated organic waste or other incompatible chemicals[8].
-
Action: Designate a specific waste container, clearly labeled "Halogenated Organic Waste," for the collection of this compound and any materials contaminated with it.
2. Collection of Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: Collect unused or excess quantities of the compound directly into the designated halogenated organic waste container[9].
-
Contaminated Materials: Any items such as weighing paper, pipette tips, gloves, and absorbent pads that are contaminated with the compound should also be placed in the same designated waste container[9].
3. Container Management
Proper container selection and handling are vital to prevent leaks and ensure safety.
-
Container Type: Use a container made of a material compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."
-
Closure: Keep the waste container securely closed at all times, except when adding waste[10].
4. Storage
Accumulated hazardous waste must be stored in a designated, secure area.
-
Location: Store the waste container in a secondary containment bin within a satellite accumulation area or your facility's main hazardous waste storage area.
-
Environment: The storage area should be well-ventilated and away from incompatible materials.
5. Final Disposal: Professional Management is Key
The final disposal of halogenated organic waste is a regulated process that must be handled by a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste. They will have established procedures and approved vendors.
-
Recommended Disposal Method: Due to the stability of the carbon-fluorine bond, high-temperature incineration is the preferred and most effective method for the complete destruction of fluorinated organic compounds like this compound[4]. This method prevents the release of these persistent chemicals into the environment. While disposal in a hazardous waste landfill is a compliant option, it only serves to contain the substance rather than eliminate it[4].
IV. Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup. Absorb the spill with a compatible absorbent material, collect it into the designated waste container, and decontaminate the area.
-
Large Spills: In the case of a significant spill, evacuate the area immediately and contact your institution's emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
This compound CAS#: 214557-89-8 . ChemWhat. [Link]
-
This compound | C11H13F3O2 | CID 12036142 . PubChem. [Link]
-
Guidelines for Disposing of PFAs . MCF Environmental Services. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Hazardous Waste Disposal Guidelines . Purdue University. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Hazardous Waste Segregation . Unknown Source. [Link]
-
Classification of special laboratory waste . University of Barcelona. [Link]
-
3,5,7-Trimethyladamantane-1-carboxylic acid | C14H22O2 | CID 2802268 . PubChem. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfw.edu [pfw.edu]
A Comprehensive Guide to the Safe Handling of 3,5,7-Trifluoroadamantane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The unique trifluorinated adamantane scaffold of 3,5,7-Trifluoroadamantane-1-carboxylic acid presents novel opportunities in medicinal chemistry and materials science. Its rigid structure and the strategic placement of fluorine atoms can significantly influence molecular properties. However, these same characteristics necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications indicate that the compound can cause discomfort and potential harm upon contact with the skin, eyes, or if inhaled. Therefore, a multi-layered approach to personal protective equipment (PPE) and handling is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, drawing from best practices for handling adamantane derivatives and fluorinated organic compounds.[2][3][4]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact, preventing irritation. Gloves should be inspected before use and changed regularly, especially after direct contact with the chemical. |
| Body Protection | Standard Laboratory Coat | Protects skin and personal clothing from potential spills and contamination. |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95) | Recommended if the compound is handled as a powder outside of a certified chemical fume hood, or if dust generation is likely, to prevent respiratory tract irritation.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is critical for maintaining a safe laboratory environment. The following workflow provides a procedural guide from preparation to disposal.
-
Work Area: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Pre-Handling Check: Before beginning any work, confirm that all necessary PPE is available, in good condition, and correctly sized for the user.
The following diagram outlines the core steps for the safe handling of this compound.
-
Container: Use a designated and properly labeled "Halogenated Organic Waste" container. [5][6][7]The container must be in good condition with a secure, tight-fitting lid. [5]2. Labeling: Clearly label the waste container with the full chemical name: "Waste this compound" and any solvents used. [5]Do not use abbreviations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the halogenated waste through your institution's EHS department. Never dispose of this chemical down the drain. [6] By adhering to these protocols, researchers can confidently and safely work with this compound, unlocking its potential while prioritizing personal and environmental safety.
References
- BenchChem. (n.d.). Essential Safety and Operational Guide for Handling Adamantane-d16.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Apollo Scientific. (2022, May 16). (S)-6-Fluorochromane-2-carboxylic acid Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Adamantane-1,4-diol.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Fisher Scientific. (2012, February 6). Perfluorooctanoic acid - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2021, August 12). Safety Data Sheet: Adamantane.
- Apollo Scientific. (n.d.). Adamantane-1,3-diamine dihydrochloride Safety Data Sheet.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
Sources
- 1. This compound | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
